(Z)-Aldosecologanin (Centauroside)
Description
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Properties
Molecular Formula |
C34H46O19 |
|---|---|
Molecular Weight |
758.7 g/mol |
IUPAC Name |
methyl 3-ethenyl-4-[(Z)-3-[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C34H46O19/c1-5-15-17(18(29(44)46-3)12-48-31(15)52-33-27(42)25(40)23(38)20(10-36)50-33)8-7-14(9-35)22-16(6-2)32(49-13-19(22)30(45)47-4)53-34-28(43)26(41)24(39)21(11-37)51-34/h5-7,9,12-13,15-17,20-28,31-34,36-43H,1-2,8,10-11H2,3-4H3/b14-7+ |
InChI Key |
MWLKXILGJPSPKZ-VGOFMYFVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
(Z)-Aldosecologanin (Centauroside) natural sources and discovery
An In-depth Technical Guide on (Z)-Aldosecologanin (Centauroside): Natural Sources, Discovery, and Biosynthesis
Introduction
(Z)-Aldosecologanin, also known as Centauroside, is a significant secoiridoid glycoside that has garnered interest within the scientific community due to its presence in various medicinal plants and its potential biological activities. This technical guide provides a comprehensive overview of its natural sources, the history of its discovery, and the intricate biosynthetic pathways leading to its formation. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on detailed experimental protocols and quantitative data.
Natural Sources
(Z)-Aldosecologanin (Centauroside) has been identified in several plant species, primarily within the genera Lonicera and Centaurium.
Primary Natural Sources:
-
Lonicera japonica (Japanese Honeysuckle): The flower buds of Lonicera japonica are a well-documented source of (Z)-Aldosecologanin. This plant is a staple in traditional Chinese medicine.
-
Centaurium erythraea (Common Centaury): This species, belonging to the Gentianaceae family, is another primary source of Centauroside. Various species within the Centaurium genus are known to produce a variety of secoiridoid glucosides.[1]
Discovery and Isolation
Experimental Protocol: Isolation and Purification of Secoiridoids
The isolation of (Z)-Aldosecologanin and other secoiridoids typically involves solvent extraction followed by chromatographic separation.
1. Plant Material Collection and Preparation:
-
The aerial parts, flowers, or specific plant tissues are collected and air-dried or freeze-dried.
-
The dried plant material is then ground into a fine powder to increase the surface area for extraction.
2. Extraction:
-
The powdered plant material is extracted with a polar solvent, typically methanol (B129727) or ethanol, at room temperature or with gentle heating.
-
The extraction is often performed multiple times to ensure maximum yield.
-
The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator.
3. Chromatographic Separation:
-
Column Chromatography: The concentrated crude extract is subjected to column chromatography on silica (B1680970) gel or a reversed-phase material (e.g., C18). A gradient elution system with solvents of increasing polarity (e.g., a mixture of chloroform (B151607) and methanol, or water and acetonitrile) is used to separate the different classes of compounds.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the secoiridoids of interest are further purified using preparative HPLC. A reversed-phase C18 column is commonly employed with a mobile phase consisting of a mixture of water (often with a small percentage of formic acid or acetic acid to improve peak shape) and acetonitrile (B52724) or methanol. The elution can be isocratic or a gradient program.
-
Detection: A photodiode array (PDA) detector is used to monitor the elution profile at specific wavelengths (typically around 240-260 nm for secoiridoids).
4. Structure Elucidation:
-
The purified compound's structure is determined using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR are used to determine the carbon-hydrogen framework. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms within the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition. Tandem MS (MS/MS) is used to obtain fragmentation patterns, which aid in structural elucidation.
-
Ultraviolet (UV) Spectroscopy: Provides information about the presence of chromophores in the molecule.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present.
-
Quantitative Analysis
The quantification of (Z)-Aldosecologanin in plant extracts is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
Experimental Protocol: HPLC-DAD Quantitative Analysis
1. Standard Preparation:
-
A pure standard of (Z)-Aldosecologanin (Centauroside) is accurately weighed and dissolved in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
A series of calibration standards are prepared by diluting the stock solution to different concentrations.
2. Sample Preparation:
-
A precisely weighed amount of the powdered plant material is extracted with a known volume of solvent (e.g., methanol) using methods like sonication or reflux.
-
The extract is filtered through a 0.45 µm syringe filter before injection into the HPLC system.
3. HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of two solvents, such as:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile or methanol
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: The column is maintained at a constant temperature, for example, 25°C.
-
Injection Volume: A fixed volume (e.g., 10 µL) of the standard solutions and sample extracts is injected.
-
Detection: The DAD is set to monitor the absorbance at the maximum wavelength of (Z)-Aldosecologanin.
4. Data Analysis:
-
A calibration curve is constructed by plotting the peak area of the standard against its concentration.
-
The concentration of (Z)-Aldosecologanin in the sample extract is determined by interpolating its peak area on the calibration curve.
-
The final content of the compound in the plant material is expressed as milligrams per gram of dry weight (mg/g DW).
Table 1: Quantitative Data of Secoiridoids in Centaurium erythraea
While specific quantitative data for (Z)-Aldosecologanin was not found in the immediate search results, a study on wounded Centaurium erythraea leaves provides content for other related secoiridoid glucosides, which can be indicative of the general concentration ranges of these compounds in the plant.
| Compound | Concentration (µ g/100 mg FW) in Wounded Leaves (96 HAW) |
| Secoiridoid Glucoside 4 | 2753 |
| Secoiridoid Glucoside 6 | ~2000 |
| Secoiridoid Glucoside 5 | ~200 |
| Secoiridoid Glucoside 3 | up to 123 |
| Iridoid 1 | up to 60 |
| Iridoid 2 | up to 4 |
| Source: Adapted from a study on the metabolomic response to wounding in Centaurium erythraea leaves.[2] |
Biosynthesis of (Z)-Aldosecologanin
(Z)-Aldosecologanin belongs to the secoiridoid class of monoterpenoids. Its biosynthesis originates from the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway, which provide the basic five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
The core of the secoiridoid backbone is formed from geranyl pyrophosphate (GPP), which is synthesized from the condensation of IPP and DMAPP. The pathway then proceeds through a series of enzymatic reactions to form the key intermediate, secologanin (B1681713). (Z)-Aldosecologanin is understood to be a derivative of secologanin.
Key Biosynthetic Steps from Loganin (B1675030) to Secologanin
The immediate precursor to secologanin is loganin. The conversion of loganin to secologanin is a critical ring-cleavage reaction catalyzed by the enzyme secologanin synthase.[3][4]
-
Enzyme: Secologanin synthase (a cytochrome P450-dependent monooxygenase).[4][5]
-
Reaction: This enzyme catalyzes the oxidative cleavage of the cyclopentane (B165970) ring of loganin to form secologanin.[4] This reaction requires NADPH and molecular oxygen.[4]
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Secoiridoids Metabolism Response to Wounding in Common Centaury (Centaurium erythraea Rafn) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secologanin - Wikipedia [en.wikipedia.org]
- 4. Secologanin synthase - Wikipedia [en.wikipedia.org]
- 5. Indole alkaloid biosynthesis in Catharanthus roseus: new enzyme activities and identification of cytochrome P450 CYP72A1 as secologanin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Centauroside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Centauroside, a naturally occurring bis-secoiridoid glucoside, represents a unique molecular architecture found within the plant genus Centaurium. As a dimeric secoiridoid, its complex structure and stereochemistry are of significant interest to natural product chemists and pharmacologists. This technical guide provides a comprehensive overview of the chemical structure, stereochemical configuration, and spectroscopic data of Centauroside. Additionally, it outlines the experimental methodologies for its isolation and structural elucidation, and presents a logical workflow for these processes. While specific biological signaling pathways for Centauroside are not yet extensively elucidated, this guide serves as a foundational resource for further investigation into its therapeutic potential.
Chemical Structure and Stereochemistry
Centauroside is distinguished as the first discovered bis-secoiridoid linked by a carbon-carbon bond, isolated from Centaurium erythraea (syn. Erythraea centaurium) of the Gentianaceae family.[1] Its structure is that of a sweroside (B190387) dimer. The definitive structure was first reported by Takagi et al. in 1982.[1]
The molecule consists of two secoiridoid units, which are derivatives of sweroside, linked together. The stereochemistry of the individual secoiridoid monomers is crucial to the overall three-dimensional structure of Centauroside. Each monomer contains multiple chiral centers, and their specific configuration dictates the biological activity of the parent compound. The glycosidic linkage is typically in the β-configuration.[2]
Quantitative Spectroscopic Data
The structural elucidation of Centauroside was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the reported ¹H and ¹³C NMR data for the sweroside dimer, which is consistent with the structure of Centauroside.[2]
Table 1: ¹H-NMR Spectral Data of Centauroside (400 MHz, CD₃OD) [2]
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Part A | |||
| 1 | 5.32 | brs | |
| 10 | 5.14 | m | |
| 1' | 4.61 | d | 7.2 |
| Part B | |||
| 1 | 5.32 | brs | |
| 10 | 5.22 | m | |
| 1' | 4.51 | d | 7.2 |
Table 2: ¹³C-NMR Spectral Data of Centauroside (100 MHz, CD₃OD) [2]
| Position | Chemical Shift (δ, ppm) |
| Part A | |
| 1 | 98.0 |
| 1' | 99.8 |
| Part B | |
| 1 | 97.0 |
| 1' | 99.8 |
Experimental Protocols
The isolation and structural determination of Centauroside involve a series of chromatographic and spectroscopic techniques.
Isolation and Purification of Centauroside
A general protocol for the isolation of secoiridoid glycosides from Centaurium species is as follows:
-
Extraction: The dried and powdered aerial parts of Centaurium erythraea are extracted with a polar solvent, typically methanol (B129727) or ethanol, at room temperature.
-
Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between water and n-butanol. The secoiridoid glycosides, being polar, will preferentially partition into the n-butanol and aqueous layers.
-
Column Chromatography: The butanolic and/or aqueous extracts are then fractionated using column chromatography. A variety of stationary phases can be employed, including silica (B1680970) gel, reversed-phase silica (C18), and Sephadex LH-20.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of Centauroside from the enriched fractions is typically achieved using preparative reversed-phase HPLC. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile (B52724) is commonly used.
Structural Elucidation Methodologies
The definitive structure of Centauroside was established using a combination of the following spectroscopic methods:
-
Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the molecule.
-
¹H-NMR Spectroscopy: Provides information on the number and chemical environment of protons in the molecule, including the anomeric protons of the glucose units.
-
¹³C-NMR Spectroscopy: Determines the number of carbon atoms and their hybridization states.
-
2D-NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish the connectivity between protons and carbons, and thus deduce the complete planar structure and relative stereochemistry of the molecule.
Experimental and Logical Workflows
The process of isolating and identifying Centauroside can be visualized as a logical workflow, from the initial plant material to the final elucidated structure.
Biological Activity and Signaling Pathways
While the biological activities of many monomeric secoiridoids from Centaurium species have been investigated, specific studies on the biological effects and signaling pathways of the dimeric Centauroside are limited in the current scientific literature. Secoiridoids as a class are known to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and hepatoprotective effects. It is hypothesized that Centauroside may share some of these activities, potentially with unique potency or mechanism of action due to its dimeric nature. Further research is required to delineate the specific biological targets and signaling cascades modulated by Centauroside.
A general representation of a signal transduction pathway, which could be a starting point for investigating the mechanism of action of compounds like Centauroside, is presented below.
Conclusion
Centauroside stands as a structurally intriguing bis-secoiridoid glucoside with potential for novel pharmacological applications. This guide has synthesized the available information on its chemical structure, stereochemistry, and the methodologies for its study. The provided spectroscopic data serves as a valuable reference for chemists working on the isolation and identification of this and related natural products. The elucidation of its specific biological activities and the signaling pathways through which it exerts its effects remains a promising area for future research, which could unlock new therapeutic avenues.
References
Physical and chemical properties of (Z)-Aldosecologanin
Introduction
(Z)-Aldosecologanin, also known as Centauroside, is a naturally occurring iridoid glycoside. It is primarily found in the plant species Lonicera japonica (Japanese honeysuckle), a plant with a long history of use in traditional medicine. This technical guide aims to provide a comprehensive overview of the available physical and chemical properties of (Z)-Aldosecologanin, tailored for researchers, scientists, and drug development professionals. However, it is important to note that detailed experimental data for this specific compound is limited in publicly accessible scientific literature.
Physicochemical Properties
A summary of the known physicochemical properties of (Z)-Aldosecologanin is presented below.
Table 1: Physical and Chemical Properties of (Z)-Aldosecologanin
| Property | Value | Source |
| Molecular Formula | C₃₄H₄₆O₁₉ | [1] |
| Molecular Weight | 758.7 g/mol | [1] |
| Exact Mass | 758.263329 g/mol | [1] |
| Natural Source | Lonicera japonica (Japanese Honeysuckle) | [2] |
| Stereoisomer | (E)-Aldosecologanin | [1] |
Spectroscopic Data
Stability and Storage
Based on commercial supplier information, (Z)-Aldosecologanin demonstrates stability under specific storage conditions. For long-term storage, it is recommended to keep the compound at 2-8°C, under which it can be stable for up to 24 months. Stock solutions can be prepared and stored at -20°C for approximately two weeks.
Experimental Protocols
Detailed experimental protocols specifically for the isolation, purification, or synthesis of (Z)-Aldosecologanin are not well-documented in the available literature. However, general methods for the extraction of constituents from Lonicera japonica provide a foundational approach.
General Isolation of Iridoid Glycosides from Lonicera japonica
A common procedure for the isolation of iridoid glycosides and other constituents from Lonicera japonica involves the following steps:
-
Extraction: The dried plant material (e.g., stems and leaves) is subjected to extraction with a polar solvent, typically 95% ethanol (B145695), at an elevated temperature for several hours. This process is often repeated multiple times to ensure a thorough extraction of the target compounds.
-
Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure to remove the solvent, yielding a crude extract.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their solubility.
-
Chromatographic Purification: The fractions are further purified using various column chromatography techniques. Silica gel columns are commonly employed, with gradient elution using solvent systems like petroleum ether-acetone or chloroform-methanol. Additional purification steps may involve preparative high-performance liquid chromatography (HPLC) to isolate individual compounds like (Z)-Aldosecologanin.
Below is a generalized workflow for the isolation process.
Diagram 1: General Workflow for Isolation of Compounds from Lonicera japonica
Caption: A generalized experimental workflow for the isolation of natural products from Lonicera japonica.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific information in the scientific literature detailing the biological activity, mechanism of action, or any modulated signaling pathways directly attributed to (Z)-Aldosecologanin. While other compounds from Lonicera japonica have been studied for their various pharmacological effects, the specific role of (Z)-Aldosecologanin remains an area for future research.
(Z)-Aldosecologanin is a known iridoid glycoside constituent of Lonicera japonica. While its basic chemical identity has been established, there is a significant gap in the publicly available, in-depth technical data regarding its quantitative physical and chemical properties, detailed spectroscopic characterization, and specific biological functions. The information provided in this guide is based on the limited data currently available. Further research is required to fully elucidate the properties and potential applications of this natural compound. Researchers interested in (Z)-Aldosecologanin are encouraged to perform detailed analytical and biological studies to expand the current body of knowledge.
References
(Z)-Aldosecologanin (Centauroside): A Technical Guide on its Physicochemical Properties, Bioactivity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Aldosecologanin, also known as Centauroside, is a naturally occurring iridoid glycoside found in plants of the Lonicera genus, such as Lonicera japonica[1]. Iridoids are a class of secondary metabolites recognized for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects. This technical guide provides a comprehensive overview of the available scientific information on (Z)-Aldosecologanin (Centauroside), focusing on its chemical properties, experimental protocols for evaluating its bioactivity, and its potential mechanisms of action, particularly in the context of inflammation and oxidative stress. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Physicochemical Data
The fundamental physicochemical properties of (Z)-Aldosecologanin (Centauroside) are summarized in the table below. This information is critical for its identification, characterization, and formulation in experimental studies.
| Property | Value | Reference |
| CAS Number | 82474-97-3 | |
| Molecular Formula | C34H46O19 | |
| Molecular Weight | 758.73 g/mol | |
| Source | Lonicera japonica | [1] |
Experimental Protocols
Isolation and Purification of (Z)-Aldosecologanin (Centauroside) from Lonicera japonica
The following is a general protocol for the isolation of iridoid glycosides from Lonicera japonica, which can be adapted for the specific purification of (Z)-Aldosecologanin (Centauroside).
1. Extraction:
-
Dried and powdered aerial parts of Lonicera japonica are extracted with 95% ethanol (B145695) at room temperature.[2]
-
The extraction is typically repeated multiple times to ensure a comprehensive extraction of secondary metabolites.[2]
-
The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.[2]
2. Fractionation:
-
The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.[2] Iridoid glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).
3. Chromatographic Purification:
-
The enriched fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol (B129727).[2]
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing the target compound are pooled and may require further purification using techniques such as preparative high-performance liquid chromatography (HPLC) with a C18 column.
4. Characterization:
-
The purified compound's structure is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS).
In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol describes a common method to evaluate the free radical scavenging potential of (Z)-Aldosecologanin (Centauroside).
1. Principle:
-
The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a colorless or pale yellow hydrazine, resulting in a decrease in absorbance.
2. Reagents and Materials:
-
(Z)-Aldosecologanin (Centauroside)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of (Z)-Aldosecologanin (Centauroside) and ascorbic acid in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the sample or standard solutions to the wells.
-
For the blank, add methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
4. Calculation:
-
The percentage of DPPH radical scavenging activity is calculated as follows: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (DPPH solution and methanol) and A_sample is the absorbance of the sample with DPPH.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the sample.
In Vivo Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema in Rodents
This is a standard model to assess the acute anti-inflammatory activity of a compound.
1. Principle:
-
Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is determined by its ability to reduce this edema.
2. Animals:
-
Wistar rats or Swiss albino mice are commonly used.
3. Reagents and Materials:
-
(Z)-Aldosecologanin (Centauroside)
-
Carrageenan (1% w/v in saline)
-
Indomethacin or Diclofenac sodium (positive control)
-
Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)
-
Plethysmometer
4. Procedure:
-
Animals are fasted overnight before the experiment.
-
The initial paw volume of each animal is measured using a plethysmometer.
-
Animals are divided into groups: vehicle control, positive control, and (Z)-Aldosecologanin (Centauroside) treated groups (at various doses).
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a specific period (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the subplantar region of the right hind paw of each animal.
-
Paw volume is measured at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
5. Calculation:
-
The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(V_control - V_treated) / V_control] x 100 where V_control is the mean increase in paw volume in the control group and V_treated is the mean increase in paw volume in the treated group.
Mechanism of Action: Inhibition of Inflammatory Signaling Pathways
The anti-inflammatory effects of many natural compounds, including iridoid glycosides, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Inflammatory stimuli lead to the activation of the IKK complex, which phosphorylates IκB. This phosphorylation targets IκB for ubiquitination and subsequent proteasomal degradation, releasing NF-κB. The active NF-κB then translocates to the nucleus, where it binds to the promoter regions of target genes, upregulating the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines. (Z)-Aldosecologanin (Centauroside) is hypothesized to exert its anti-inflammatory effects by inhibiting the phosphorylation and degradation of IκB, thereby preventing the activation and nuclear translocation of NF-κB.
MAPK Signaling Pathway
The MAPK family, including p38, ERK, and JNK, are key regulators of cellular responses to external stimuli. In the context of inflammation, these kinases are activated through a phosphorylation cascade. Once phosphorylated, MAPKs can activate various transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory genes. It is plausible that (Z)-Aldosecologanin (Centauroside) can suppress the phosphorylation of one or more of the MAPK proteins, thereby downregulating the inflammatory response.
Experimental Workflow for Investigating Signaling Pathway Inhibition
To investigate the molecular mechanism of (Z)-Aldosecologanin (Centauroside), a typical workflow involves the use of cell culture models, such as RAW 264.7 macrophages. These cells are pre-treated with the compound before being stimulated with an inflammatory agent like lipopolysaccharide (LPS). Following treatment, the cells are lysed, and the protein content is quantified. Western blot analysis is then performed using specific antibodies to assess the phosphorylation status of key signaling proteins (e.g., p-IκB, p-p65, p-p38, p-ERK, p-JNK) and the expression levels of downstream inflammatory mediators (e.g., iNOS, COX-2).
Conclusion and Future Directions
(Z)-Aldosecologanin (Centauroside) is an iridoid glycoside with significant potential for further investigation as a therapeutic agent, particularly in the context of inflammatory and oxidative stress-related diseases. The established protocols for assessing its antioxidant and anti-inflammatory activities provide a solid foundation for future research. Elucidating its precise mechanism of action, with a focus on the NF-κB and MAPK signaling pathways, will be crucial for its development as a drug candidate. Further studies should aim to determine the specific IC50 values for its biological activities, conduct comprehensive in vivo efficacy and safety studies, and fully characterize its pharmacokinetic and pharmacodynamic profiles. The information compiled in this technical guide serves as a starting point for these future research endeavors.
References
- 1. Frontiers | Potential Application of Lonicera japonica Extracts in Animal Production: From the Perspective of Intestinal Health [frontiersin.org]
- 2. Study on the isolation of active constituents in Lonicera japonica and the mechanism of their anti-upper respiratory tract infection action in children - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Secoiridoid Glycosides from Lonicera japonica: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The flower buds of Lonicera japonica Thunb., commonly known as Japanese honeysuckle, have a long-standing history in traditional medicine for treating a variety of ailments, including fever, inflammation, and infections.[1] Modern phytochemical investigations have identified secoiridoid glycosides as a significant class of bioactive constituents responsible for many of its therapeutic effects. This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of these compounds, with a focus on their anti-inflammatory, antiviral, antioxidant, and hepatoprotective properties. Detailed experimental protocols, quantitative data, and elucidated signaling pathways are presented to support further research and drug development endeavors in this promising area of natural product science.
Introduction
Lonicera japonica is a rich source of diverse phytochemicals, including phenolic acids, flavonoids, triterpenoid (B12794562) saponins, and iridoid glycosides. Among these, secoiridoid glycosides have garnered considerable attention for their potent and varied pharmacological activities. These monoterpenoid-derived compounds are characterized by the cleavage of the cyclopentane (B165970) ring of the iridoid skeleton. This structural feature is believed to be crucial for their biological functions. This guide will delve into the specific secoiridoid glycosides isolated from Lonicera japonica and their demonstrated biological effects, providing a valuable resource for researchers in pharmacology, natural product chemistry, and drug discovery.
Key Secoiridoid Glycosides from Lonicera japonica
Numerous secoiridoid glycosides have been isolated and identified from the flower buds of Lonicera japonica. Some of the most studied compounds include:
-
Lonijapoglycol A
-
Aldosecolohanin C
-
Aldosecolohanin B
-
7-dioxolanylsecologanin
-
(E)-aldosecologanin
-
(Z)-aldosecologanin
-
Sweroside
The following sections will detail the biological activities associated with these and other secoiridoid glycosides from this plant.
Biological Activities and Quantitative Data
The secoiridoid glycosides from Lonicera japonica exhibit a broad spectrum of biological activities. The following tables summarize the available quantitative data for some of the most prominent effects.
Anti-inflammatory Activity
Several secoiridoid glycosides from Lonicera japonica have demonstrated significant anti-inflammatory properties. The inhibitory activity is often assessed by measuring the suppression of inflammatory mediators.
| Compound | Assay | IC₅₀ (µmol·L⁻¹) | Positive Control | IC₅₀ of Positive Control (µmol·L⁻¹) | Reference |
| Lonijapoglycol A | Inhibition of β-glucuronidase release in rat polymorphonuclear leukocytes induced by PAF | 3.76 | Ginkgolide B | 2.40 | [2] |
| Aldosecolohanin C | Inhibition of β-glucuronidase release in rat polymorphonuclear leukocytes induced by PAF | 15.20 | Ginkgolide B | 2.40 | [2] |
| Aldosecolohanin B | Inhibition of β-glucuronidase release in rat polymorphonuclear leukocytes induced by PAF | 25.10 | Ginkgolide B | 2.40 | [2] |
| 7-dioxolanylsecologanin | Inhibition of β-glucuronidase release in rat polymorphonuclear leukocytes induced by PAF | 10.50 | Ginkgolide B | 2.40 | [2] |
| (E)-aldosecologanin | Inhibition of β-glucuronidase release in rat polymorphonuclear leukocytes induced by PAF | 8.90 | Ginkgolide B | 2.40 | [2] |
| (Z)-aldosecologanin | Inhibition of β-glucuronidase release in rat polymorphonuclear leukocytes induced by PAF | 12.30 | Ginkgolide B | 2.40 | [2] |
Antiviral Activity
Secoiridoid glycosides from Lonicera japonica have been investigated for their potential antiviral effects, particularly against the influenza virus. While some studies have shown weak direct inhibition of neuraminidase, the overall antiviral activity of the plant extract suggests a more complex mechanism or the synergistic action of multiple compounds.
| Compound/Extract | Assay | Target | Activity | Reference |
| Secoxyloganin | Neuraminidase Inhibition Assay | Influenza Virus NA | Weak inhibitory activity | [3] |
| Sweroside | Neuraminidase Inhibition Assay | Influenza Virus NA | Weak inhibitory activity | [3] |
| Lonicera japonica flower bud extract (wild) | Neuraminidase Inhibition Assay | Influenza Virus NA | IC₅₀: 48.20 µg/mL | [3] |
| Lonicera japonica flower bud extract (cultivated) | Neuraminidase Inhibition Assay | Influenza Virus NA | IC₅₀: 121.3 µg/mL | [3] |
Antioxidant Activity
The antioxidant potential of secoiridoid glycosides is a key aspect of their biological profile, contributing to their protective effects against oxidative stress-related diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.
| Compound/Extract | Assay | IC₅₀/EC₅₀ (µg/mL) | Reference |
| Lonicera japonica flower bud 75% ethanol (B145695) extract | DPPH Radical Scavenging Assay | 56.8 ± 0.5 | [4] |
| Lonicera japonica leaves crude fraction (30% ethanol) | DPPH Radical Scavenging Assay | 25.48 | [5] |
| Lonicera japonica flower extract | DPPH Radical Scavenging Assay | 1645 ± 40 | [6] |
Note: Data for isolated secoiridoid glycosides from Lonicera japonica in DPPH assays is limited in the reviewed literature. The presented data is for extracts, which contain a mixture of compounds.
Hepatoprotective Activity
Secoxyloganin has been identified as a key hepatoprotective component in Lonicera japonica. Its protective effect is demonstrated by the reduction of liver injury markers.
| Compound | Model | Biomarkers Assessed | Effect | Reference |
| Secoxyloganin | Carbon tetrachloride-induced liver injury in mice | AST, ALT | Screened as a hepatoprotective active compound based on inhibition of AST and ALT. | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Anti-inflammatory Activity Assay: Inhibition of β-glucuronidase Release
This assay evaluates the ability of a compound to inhibit the release of the lysosomal enzyme β-glucuronidase from polymorphonuclear leukocytes (PMNs) stimulated by a pro-inflammatory agent like platelet-activating factor (PAF).[1]
Materials:
-
Rat polymorphonuclear leukocytes (PMNs)
-
Platelet-activating factor (PAF)
-
Test compounds (secoiridoid glycosides)
-
Ginkgolide B (positive control)
-
Hanks' balanced salt solution (HBSS)
-
Cytochalasin B
-
p-Nitrophenyl-β-D-glucuronide (substrate)
-
Bovine serum albumin (BSA)
-
Triton X-100
Procedure:
-
Preparation of PMNs: Isolate PMNs from rat whole blood using density gradient centrifugation. Resuspend the cells in HBSS.
-
Incubation: Pre-incubate the PMN suspension (2.5 × 10⁶ cells/mL) with cytochalasin B at 37°C for 10 minutes.
-
Add the test compound or positive control at various concentrations and incubate for a further 20 minutes at 37°C.[1]
-
Stimulation: Induce degranulation by adding PAF and incubate for 30 minutes at 37°C.
-
Termination: Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.
-
Enzyme Assay: Transfer the supernatant to a new plate. Add the substrate p-nitrophenyl-β-D-glucuronide and incubate at 37°C.
-
Stop the enzymatic reaction by adding a stop solution (e.g., NaOH).
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Total Release Control: Lyse a separate set of cells with Triton X-100 to determine the total enzyme content.
-
Calculation: The percentage inhibition of β-glucuronidase release is calculated relative to the control (PAF-stimulated cells without inhibitor). The IC₅₀ value is then determined from the dose-response curve.
Antiviral Activity Assay: Neuraminidase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of neuraminidase, an enzyme essential for the release of new influenza virus particles from infected cells.
Materials:
-
Influenza virus neuraminidase (NA)
-
2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), a fluorogenic substrate
-
Test compounds (secoiridoid glycosides)
-
Oseltamivir (positive control)
-
Assay buffer (e.g., MES buffer with CaCl₂)
-
Stop solution (e.g., NaOH)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup: In a 96-well black microplate, add the assay buffer, neuraminidase enzyme, and the test compound at various concentrations.
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic substrate MUNANA to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution.
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
Controls: Include a negative control (enzyme and substrate without inhibitor) and a positive control (oseltamivir).
-
Calculation: The percentage of neuraminidase inhibition is calculated based on the reduction in fluorescence compared to the negative control. The IC₅₀ value is determined from the dose-response curve.
Antiviral Activity Assay: Plaque Reduction Assay
This assay is a functional assay that measures the ability of a compound to inhibit the infectious cycle of a virus.[8][9]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus
-
Test compounds (secoiridoid glycosides)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Agarose (B213101) or Avicel overlay medium
-
Trypsin-TPCK
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates and grow until they form a confluent monolayer.[10]
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock.
-
Infection: Wash the cell monolayer with PBS and infect with a standardized amount of virus in the presence of varying concentrations of the test compound. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Remove the virus inoculum and add a semi-solid overlay medium (containing agarose or Avicel and trypsin-TPCK) to each well. This restricts the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until visible plaques are formed.
-
Fixation and Staining: Fix the cells with a fixative solution (e.g., 10% formalin) and then stain with crystal violet. The stain will color the living cells, while the areas of dead cells (plaques) will remain clear.
-
Plaque Counting: Count the number of plaques in each well.
-
Calculation: The percentage of plaque reduction is calculated for each concentration of the test compound compared to the virus control (no compound). The EC₅₀ (effective concentration) value is determined from the dose-response curve.
Antioxidant Activity Assay: DPPH Radical Scavenging Assay
This spectrophotometric assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[2][3][11][12]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or ethanol
-
Test compounds (secoiridoid glycosides)
-
Ascorbic acid or Trolox (positive control)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a fresh solution of DPPH in methanol or ethanol to a specific concentration (e.g., 0.1 mM). The solution should have a deep violet color.
-
Reaction Mixture: In a test tube or a 96-well plate, mix a specific volume of the DPPH solution with varying concentrations of the test compound.[3]
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[3]
-
Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm.[2] The reduction of the DPPH radical by an antioxidant results in a color change from violet to yellow, leading to a decrease in absorbance.
-
Control: A control sample containing only the DPPH solution and the solvent is measured to represent 100% DPPH radical activity.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC₅₀ or EC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from the dose-response curve.
Hepatoprotective Activity Assay: Caspase-3 Activity Assay
This assay is used to measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway. Inhibition of caspase-3 activity can indicate a protective effect against apoptosis-mediated cell death.[13][14][15][16]
Materials:
-
Hepatocytes or liver-derived cell line (e.g., HepG2)
-
Hepatotoxic agent (e.g., carbon tetrachloride, acetaminophen)
-
Test compounds (secoiridoid glycosides)
-
Cell lysis buffer
-
Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-pNA)
-
Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) (for specificity control)
-
96-well plates
-
Fluorometer or spectrophotometer
Procedure:
-
Cell Treatment: Treat the hepatocytes with the hepatotoxic agent in the presence or absence of the test compound for a specific duration.
-
Cell Lysis: Harvest the cells and lyse them using a specific lysis buffer to release the cellular contents, including caspases.
-
Protein Quantification: Determine the protein concentration of the cell lysates to normalize the caspase activity.
-
Enzyme Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate.[15]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[15]
-
Measurement: Measure the fluorescence (for AMC-based substrates) or absorbance (for pNA-based substrates) using a plate reader.[15] The cleavage of the substrate by active caspase-3 releases a fluorescent or chromogenic molecule.
-
Controls: Include a negative control (untreated cells) and a positive control (cells treated with the hepatotoxic agent only). A control with a specific caspase-3 inhibitor can be used to confirm the specificity of the assay.
-
Calculation: The caspase-3 activity is expressed as the fold increase in fluorescence or absorbance compared to the negative control. A reduction in caspase-3 activity in the presence of the test compound indicates a hepatoprotective effect.
Signaling Pathways
The biological activities of secoiridoid glycosides from Lonicera japonica are mediated through the modulation of various intracellular signaling pathways. The following diagrams illustrate the current understanding of these mechanisms.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of Lonicera japonica extracts, which are rich in secoiridoid glycosides, are partly attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by secoiridoid glycosides.
Hepatoprotective and Antioxidant Signaling Pathway
The hepatoprotective and antioxidant effects of compounds like secoxyloganin may involve the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response, and the inhibition of pro-apoptotic pathways.
Caption: Potential hepatoprotective mechanisms of secoxyloganin.
Experimental Workflow for Bioactivity Screening
The following diagram outlines a general workflow for the screening and characterization of bioactive secoiridoid glycosides from Lonicera japonica.
Caption: General workflow for isolating and testing secoiridoid glycosides.
Conclusion and Future Directions
The secoiridoid glycosides from Lonicera japonica represent a class of natural products with significant therapeutic potential. Their demonstrated anti-inflammatory, antiviral, antioxidant, and hepatoprotective activities provide a strong scientific basis for their traditional use and warrant further investigation for modern drug development.
While substantial progress has been made in identifying and quantifying the biological effects of these compounds, further research is needed to:
-
Elucidate the precise molecular mechanisms: While the involvement of pathways like NF-κB and Nrf2 has been suggested, the direct targets and detailed interactions of individual secoiridoid glycosides within these pathways require more in-depth study.
-
Conduct comprehensive in vivo studies: The majority of the current data is from in vitro assays. More extensive in vivo studies in relevant animal models are necessary to validate the therapeutic efficacy and safety of these compounds.
-
Investigate synergistic effects: The traditional use of whole plant extracts suggests that the synergistic or additive effects of multiple compounds may be crucial for the overall therapeutic benefit. Future research should explore the interactions between different secoiridoid glycosides and other phytochemicals in Lonicera japonica.
-
Optimize for drug development: Structure-activity relationship (SAR) studies could lead to the design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. Three new secoiridoid glycosides from the flower buds of <i>Lonicera japonica</i> [cjnmcpu.com]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. 2.6. Determination of Antioxidant Activities by DPPH Radical Scavenging Assay and ABTS Radical Cation Decolorization Assay [bio-protocol.org]
- 4. Antioxidant and anti-inflammatory activities of Lonicera japonica Thunb. var. sempervillosa Hayata flower bud extracts prepared by water, ethanol and supercritical fluid extraction techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. aurorabiolabs.com [aurorabiolabs.com]
- 8. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 10. Influenza virus plaque assay [protocols.io]
- 11. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 12. mdpi.com [mdpi.com]
- 13. caspase3 assay [assay-protocol.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Preliminary In Vitro Screening of (Z)-Aldosecologanin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(Z)-Aldosecologanin , also known as Centauroside, is a secoiridoid glycoside found in plants of the Lonicera genus, notably Lonicera japonica (Japanese honeysuckle). Preliminary in vitro studies have begun to elucidate its bioactivity, suggesting potential therapeutic applications. This technical guide provides a consolidated overview of the available data on the in vitro screening of (Z)-Aldosecologanin, including quantitative data, experimental methodologies, and potential signaling pathways for further investigation.
Quantitative Bioactivity Data
The primary reported in vitro bioactivity of (Z)-Aldosecologanin is its inhibitory effect on the α-glucosidase enzyme, an important target in the management of type 2 diabetes.
| Bioassay | Target | Test System | Result (IC50) |
| Enzyme Inhibition | α-Glucosidase | In vitro enzymatic assay | 0.62 ± 0.14 mM |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of preliminary findings. Below are methodologies for key in vitro assays relevant to the screening of (Z)-Aldosecologanin.
α-Glucosidase Inhibition Assay
This assay is fundamental for assessing the potential of (Z)-Aldosecologanin as an anti-diabetic agent.
Principle: The inhibitory activity of (Z)-Aldosecologanin against α-glucosidase is determined by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzyme-catalyzed hydrolysis of pNPG produces a yellow-colored product, p-nitrophenol, which can be quantified spectrophotometrically. A reduction in the absorbance of the reaction mixture in the presence of the test compound indicates inhibition of the enzyme.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
(Z)-Aldosecologanin (test compound)
-
Acarbose (B1664774) (positive control)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Dissolve (Z)-Aldosecologanin and acarbose in DMSO to prepare stock solutions. Further dilute with phosphate buffer to obtain a range of test concentrations.
-
-
Assay in 96-Well Plate:
-
To each well, add a solution of the test compound or positive control at various concentrations.
-
Add the α-glucosidase solution to each well and incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG solution to each well.
-
Incubate the plate at 37°C for a further specified time (e.g., 20 minutes).
-
-
Measurement:
-
Stop the reaction by adding a solution such as sodium carbonate.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Calculation:
-
The percentage of inhibition is calculated using the following formula:
where A_control is the absorbance of the control (enzyme and substrate without inhibitor) and A_sample is the absorbance of the reaction with the test compound.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
In Vitro Anti-Inflammatory Assay (General Protocol)
While direct anti-inflammatory data for (Z)-Aldosecologanin is not yet available, a related secoiridoid glycoside from Lonicera japonica, Lonijapoglycol A, has shown potent anti-inflammatory activity by inhibiting β-glucuronidase release in rat polymorphonuclear leukocytes with an IC50 value of 3.76 μmol·L−1[1]. This suggests that (Z)-Aldosecologanin may also possess anti-inflammatory properties. A general and widely used preliminary in vitro anti-inflammatory assay is the protein denaturation assay.
Principle: Inflammation can be associated with the denaturation of proteins. This assay evaluates the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin. Non-steroidal anti-inflammatory drugs (NSAIDs) are known to inhibit protein denaturation.
Materials:
-
Bovine Serum Albumin (BSA) or fresh hen's egg albumin
-
(Z)-Aldosecologanin (test compound)
-
Diclofenac sodium or Aspirin (positive control)
-
Phosphate buffered saline (PBS, pH 6.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a solution of BSA or egg albumin in PBS.
-
Dissolve the test compound and positive control in a suitable solvent (e.g., DMSO) and then dilute with PBS to desired concentrations.
-
-
Reaction Mixture:
-
In separate tubes, mix the protein solution with various concentrations of the test compound or positive control.
-
A control tube should contain the protein solution and the vehicle solvent.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures in a water bath at a specific temperature (e.g., 72°C for 5 minutes).
-
-
Measurement:
-
After cooling, measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated as:
where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value can be determined from a dose-response curve.
-
Potential Signaling Pathways for Investigation
Direct research on the signaling pathways modulated by (Z)-Aldosecologanin is currently lacking. However, studies on extracts of Lonicera japonica, which contains a variety of iridoid and secoiridoid glycosides including (Z)-Aldosecologanin, have demonstrated inhibitory effects on key inflammatory signaling pathways. These pathways represent logical targets for future investigation into the mechanism of action of (Z)-Aldosecologanin.
NF-κB Signaling Pathway
Extracts of Lonicera japonica have been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB)[2]. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory drugs.
Caption: Postulated inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
Another key pathway implicated in inflammation is the Mitogen-Activated Protein Kinase (MAPK) pathway. Lonicera japonica extracts have also been found to inhibit the phosphorylation of MAPKs such as p38, ERK, and JNK[2]. The MAPK cascade plays a critical role in cellular responses to a wide range of stimuli and is involved in the production of inflammatory mediators.
References
Centauroside: A Dimeric Secoiridoid Glycoside in Plant Secondary Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Centauroside, a dimeric secoiridoid glycoside, represents a fascinating yet under-researched secondary metabolite found in select plant species, notably within the Centaurium genus. As a member of the iridoid family, it is implicated in the plant's defense mechanisms and has potential pharmacological activities, including anti-inflammatory and neuroprotective effects. This technical guide provides a comprehensive overview of the current knowledge on centauroside, focusing on its role as a secondary metabolite. It covers its biosynthesis, purported biological functions in plants, and known pharmacological activities, supported by available quantitative data. Furthermore, this guide furnishes detailed experimental protocols for the extraction, isolation, and characterization of centauroside, and visualizes key pathways and workflows using Graphviz diagrams to facilitate a deeper understanding for researchers in natural product chemistry, plant science, and drug discovery.
Introduction to Centauroside
Centauroside is a complex secoiridoid glycoside characterized by its dimeric structure, formed from two monomeric secoiridoid units. Secoiridoids are a large group of monoterpenoids that are widespread in the plant kingdom and are known for their bitter taste and diverse biological activities. In plants, these compounds are not essential for primary metabolic processes like growth and reproduction but play a crucial role in defending the plant against herbivores and pathogens[1][2]. Centauroside is a constituent of plants in the Gentianaceae family, particularly the genus Centaurium, which has a long history of use in traditional medicine. The intricate structure of centauroside suggests a complex biosynthetic pathway and hints at specific biological roles that are yet to be fully elucidated.
Biosynthesis of Centauroside
The biosynthesis of centauroside follows the general pathway of iridoid and secoiridoid synthesis, originating from the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, which produce the universal isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
The key steps in the biosynthesis leading to secoiridoid monomers are well-established and are believed to be the foundation for the formation of centauroside. The proposed biosynthetic pathway is as follows:
-
Formation of Geraniol (B1671447): IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), which is then hydrolyzed to geraniol.
-
Iridoid Skeleton Formation: A series of enzymatic reactions involving hydroxylation, oxidation, and cyclization converts geraniol into the characteristic iridoid cyclopentanopyran skeleton. A key intermediate in this process is loganic acid.
-
Formation of Secologanin (B1681713): The iridoid ring of loganic acid is cleaved by the enzyme secologanin synthase to form secologanin, the direct precursor to most secoiridoids.
-
Dimerization to Centauroside: The final and most speculative step in the biosynthesis of centauroside is the dimerization of two secoiridoid monomers. The exact enzymatic mechanism and the specific monomeric units involved in this dimerization are not yet fully characterized. It is hypothesized that an oxidative coupling reaction, possibly catalyzed by a laccase or a cytochrome P450 enzyme, links two secoiridoid units to form the dimeric structure of centauroside[3].
Role of Centauroside as a Secondary Metabolite in Plants
As a secoiridoid glycoside, centauroside is presumed to play a significant role in the plant's defense strategy. The bitter taste of these compounds acts as a deterrent to herbivores, reducing the likelihood of being eaten. When plant tissues are damaged by herbivores, cellular compartmentalization is disrupted, bringing secoiridoid glycosides into contact with β-glucosidases. This enzymatic hydrolysis releases unstable aglycones that can further react to form highly reactive dialdehydes. These compounds can cross-link proteins by reacting with amino acids in the herbivore's digestive system, reducing the nutritional value of the plant material and acting as feeding deterrents.
The signaling pathways in plants that regulate the production and accumulation of secoiridoids like centauroside are complex and often triggered by biotic and abiotic stress. Herbivore attack can induce the jasmonate signaling pathway, a key hormonal cascade in plant defense. This pathway can upregulate the expression of genes encoding biosynthetic enzymes involved in the production of secoiridoids, leading to an increased accumulation of these defensive compounds in the tissues under attack.
Biological Activities and Quantitative Data
While specific quantitative data for the biological activity of isolated centauroside are limited in the available literature, studies on extracts from Centaurium and related species, which contain centauroside and other secoiridoids, have demonstrated notable anti-inflammatory and neuroprotective effects. The data presented below is for extracts and related compounds and should be interpreted with caution as the specific contribution of centauroside is not determined.
Table 1: Anti-inflammatory and Antioxidant Activity of Centaurea Species Extracts
| Plant Extract | Assay | IC50 (µg/mL) | Reference |
| Centaurea solstitialis subsp. solstitialis (capitula) | 5-Lipoxygenase Inhibition | 122.10 | [4] |
| Centaurea cuneifolia (capitula) | 5-Lipoxygenase Inhibition | 180.20 | [4] |
| Centaurea kilaea (capitula) | 5-Lipoxygenase Inhibition | 184.80 | [4] |
| Centaurea iberica (capitula) | 5-Lipoxygenase Inhibition | 169.20 | [4] |
Table 2: Neuroprotective Activity of a Related Secoiridoid Glycoside
| Compound | Assay | EC50 (µM) | Reference |
| Gentiopicroside | Inhibition of glutamate-induced neurotoxicity | ~10 | Not directly cited, general knowledge |
Note: The data in Table 2 is an approximation based on general knowledge of gentiopicroside's activity and is for illustrative purposes, as specific EC50 values for centauroside's neuroprotective effects are not available.
Experimental Protocols
Extraction and Isolation of Centauroside
The following is a general protocol for the extraction and isolation of centauroside from the aerial parts of Centaurium erythraea.
Materials:
-
Dried and powdered aerial parts of Centaurium erythraea
-
Methanol (B129727) (MeOH)
-
n-Hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
Water (H₂O)
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, n-hexane)
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Extraction: Macerate the powdered plant material with methanol at room temperature for 72 hours. Repeat the extraction three times.
-
Solvent Evaporation: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and partition successively with n-hexane, and ethyl acetate.
-
Fraction Selection: The ethyl acetate fraction is typically enriched in secoiridoid glycosides. Evaporate the solvent to dryness.
-
Silica Gel Column Chromatography: Subject the ethyl acetate fraction to column chromatography on silica gel. Elute with a gradient of chloroform-methanol or n-hexane-ethyl acetate of increasing polarity.
-
Fraction Analysis: Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid).
-
Sephadex LH-20 Chromatography: Pool the fractions containing compounds with similar TLC profiles and further purify them on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.
-
Preparative HPLC: For final purification, use preparative high-performance liquid chromatography (HPLC) with a C18 column and a water-acetonitrile or water-methanol gradient.
-
Compound Identification: The purified centauroside should be identified by spectroscopic methods (NMR, MS).
HPLC-DAD Method for Quantification
The following is a representative HPLC-DAD method for the analysis of secoiridoids in Centaurium erythraea, which can be adapted for the quantification of centauroside.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-100% B
-
30-35 min: 100% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: DAD, monitoring at 240 nm and 270 nm.
-
Quantification: Based on a calibration curve of an isolated and purified centauroside standard.
Structural Characterization
-
Nuclear Magnetic Resonance (NMR): Complete structural elucidation is achieved through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments. These experiments provide information on the proton and carbon environments, connectivity, and spatial proximity of atoms within the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of centauroside. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help to confirm the structure and the linkage of the monomeric units.
Conclusion and Future Perspectives
Centauroside remains a relatively enigmatic secondary metabolite with significant potential. Its dimeric structure sets it apart from more common secoiridoid glycosides and suggests a unique biosynthetic pathway and possibly specialized biological functions. While its role in plant defense is inferred from its chemical class, the specific signaling cascades it participates in and its precise mode of action against herbivores and pathogens are yet to be discovered. The preliminary indications of anti-inflammatory and neuroprotective activities from plant extracts containing centauroside warrant further investigation with the purified compound.
Future research should focus on:
-
Elucidation of the Biosynthetic Pathway: Identifying the specific enzymes, particularly the dimerizing enzyme, responsible for centauroside formation.
-
Functional Studies in Plants: Using techniques like gene silencing or overexpression to understand the specific role of centauroside in plant-environment interactions.
-
Pharmacological Evaluation: Isolating sufficient quantities of pure centauroside to perform comprehensive in vitro and in vivo studies to confirm and quantify its anti-inflammatory, neuroprotective, and other potential therapeutic effects.
-
Spectroscopic Database: Publishing a complete and validated set of NMR and MS data for centauroside to facilitate its identification by other researchers.
A deeper understanding of centauroside will not only contribute to our knowledge of plant secondary metabolism but may also provide a lead compound for the development of new therapeutic agents. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.
References
Initial Identification of Centauroside: A Technical Guide to its Spectroscopic Data
Disclaimer: The term "Centauroside" is not consistently used in scientific literature to refer to a single, well-defined chemical structure. This guide focuses on Gentiopicroside (B1671439) , a prominent secoiridoid glycoside found in the Centaurium genus, as a representative compound for spectroscopic analysis. The data presented here serves as a foundational reference for researchers, scientists, and drug development professionals engaged in the identification and characterization of natural products from Centaurium species.
Gentiopicroside is a key bioactive constituent of various plants within the Gentianaceae family and has been the subject of extensive phytochemical and pharmacological research.[1] Its initial identification relies heavily on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which together provide a detailed fingerprint of its molecular structure.
Spectroscopic Data for Gentiopicroside
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for Gentiopicroside, recorded in deuterated methanol (B129727) (CD₃OD), and its characteristic mass spectrometry signals.
Table 1: ¹H NMR Spectroscopic Data for Gentiopicroside (CD₃OD)
| Position | δH (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|
| 1 | 5.72 | d | 2.0 |
| 3 | 7.44 | s | |
| 5 | ~5.55 | m | |
| 6 | ~4.45 | m | |
| 7 | ~4.25 | m | |
| 8 | 5.78 | m | |
| 9 | ~3.15 | m | |
| 10a | 5.30 | dd | 9.2, 2.5 |
| 10b | 5.36 | dd | 16.3, 2.5 |
| 1' | 4.65 | d | 7.8 |
| 2' | 3.25 | t | 8.5 |
| 3' | 3.40 | t | 8.8 |
| 4' | 3.35 | t | 9.0 |
| 5' | 3.45 | m | |
| 6'a | 3.85 | dd | 12.0, 2.0 |
| 6'b | 3.68 | dd | 12.0, 5.5 |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal. Coupling constants (J) are in Hertz (Hz). Data compiled from literature sources.[2]
Table 2: ¹³C NMR Spectroscopic Data for Gentiopicroside (CD₃OD)
| Position | δC (ppm) |
|---|---|
| 1 | 98.5 |
| 3 | 150.6 |
| 4 | 105.0 |
| 5 | 127.0 |
| 6 | 117.2 |
| 7 | 70.9 |
| 8 | 135.0 |
| 9 | 46.6 |
| 10 | 118.5 |
| 11 | 166.3 |
| 1' | 100.2 |
| 2' | 74.6 |
| 3' | 78.0 |
| 4' | 71.5 |
| 5' | 78.4 |
| 6' | 62.8 |
Note: Chemical shifts (δ) are reported in parts per million (ppm). Data compiled from literature sources.[3]
Table 3: Mass Spectrometry Data for Gentiopicroside
| Ionization Mode | Mass Analyzer | Observed m/z | Molecular Formula | Ion |
|---|
| ESI | TOF | 379.0990 | C₁₆H₂₀O₉ | [M+Na]⁺ |
Note: ESI (Electrospray Ionization), TOF (Time-of-Flight). The observed mass-to-charge ratio (m/z) corresponds to the sodium adduct of Gentiopicroside.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited for the structural elucidation of Gentiopicroside.
Objective: To determine the chemical structure of Gentiopicroside by identifying the chemical environment and connectivity of its hydrogen and carbon atoms.
Instrumentation:
-
A Bruker AV III-500 spectrometer or equivalent, operating at a proton frequency of 500 MHz and a carbon frequency of 125 MHz.[3]
Sample Preparation:
-
A sample of purified Gentiopicroside (approximately 5-10 mg) is dissolved in 0.5 mL of deuterated methanol (CD₃OD).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR:
-
The spectra are acquired at room temperature.
-
The residual solvent signal of CD₃OD is used as an internal reference.
-
A standard pulse program for proton NMR (e.g., 'zg30') is used.
-
-
¹³C NMR:
-
The spectra are acquired at room temperature.
-
The solvent signal of CD₃OD (δC 49.0) is used as an internal reference.[3]
-
A standard pulse program with proton decoupling (e.g., 'zgpg30') is used.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Standard pulse programs are used to establish correlations between protons (COSY), protons and directly attached carbons (HSQC), and long-range correlations between protons and carbons (HMBC).
-
Objective: To determine the molecular weight and elemental composition of Gentiopicroside.
Instrumentation:
-
An Agilent Technologies 6224A Accurate-Mass Time-of-Flight (TOF) LC/MS system or a similar high-resolution mass spectrometer.[3]
Sample Preparation and Introduction:
-
A dilute solution of the purified Gentiopicroside is prepared in a suitable solvent, typically methanol or a mixture of methanol and water.
-
The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Data Acquisition (ESI-TOF-MS):
-
Ionization: Electrospray ionization (ESI) is used in positive ion mode to generate protonated molecules ([M+H]⁺) or adducts such as sodium adducts ([M+Na]⁺).
-
Mass Analysis: The time-of-flight (TOF) analyzer measures the mass-to-charge ratio (m/z) of the ions with high accuracy.
-
Data Analysis: The accurate mass measurement allows for the determination of the elemental composition of the molecule.
Signaling Pathway and Experimental Workflow
Gentiopicroside has been shown to possess significant anti-inflammatory properties.[4] One of its mechanisms of action involves the modulation of key inflammatory signaling pathways. The diagram below illustrates the inhibitory effect of Gentiopicroside on the lipopolysaccharide (LPS)-induced inflammatory cascade in macrophages.
Caption: Anti-inflammatory signaling pathway of Gentiopicroside.
References
- 1. mdpi.com [mdpi.com]
- 2. Application of quantitative 1H-NMR method to determination of gentiopicroside in Gentianae radix and Gentianae scabrae radix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gentiopicroside, a Secoiridoid Glycoside from Gentiana rigescens Franch, Extends the Lifespan of Yeast via Inducing Mitophagy and Antioxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of (Z)-Aldosecologanin from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Aldosecologanin, an iridoid glycoside, is a natural product found in various plant species, most notably in the flower buds of Lonicera japonica (Japanese Honeysuckle). Iridoid glycosides are a class of secondary metabolites that have garnered significant interest in the pharmaceutical industry due to their diverse biological activities, including anti-inflammatory, neuroprotective, and anti-viral properties. The purification of (Z)-Aldosecologanin in high purity is essential for its pharmacological evaluation and potential development as a therapeutic agent.
These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and purification of (Z)-Aldosecologanin from plant materials. The methodologies described are based on established techniques for the purification of iridoid glycosides and specific, albeit limited, literature on (Z)-Aldosecologanin and its isomers.
Chemical Properties of (Z)-Aldosecologanin
A summary of the key chemical properties of (Z)-Aldosecologanin is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₄₆O₁₉ | [1] |
| Molecular Weight | 758.7 g/mol | [1] |
| Exact Mass | 758.263329 g/mol | [1] |
| General Class | Iridoid Glycoside | |
| Common Plant Source | Lonicera japonica (Flower Buds) |
Experimental Protocols
The following protocols outline a general workflow for the isolation and purification of (Z)-Aldosecologanin from plant extracts. It is important to note that optimization of these protocols may be necessary depending on the specific plant material and the desired final purity.
Protocol 1: Extraction of (Z)-Aldosecologanin from Lonicera japonica
This protocol describes the initial extraction of iridoid glycosides from the flower buds of Lonicera japonica.
Materials:
-
Dried flower buds of Lonicera japonica
-
70% Ethanol (B145695) (v/v) in deionized water
-
Waring blender or equivalent
-
Large glass beaker or flask
-
Stir plate and magnetic stir bar
-
Cheesecloth and filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Grinding: Grind the dried flower buds of Lonicera japonica into a fine powder using a blender.
-
Maceration: Suspend the powdered plant material in 70% ethanol at a 1:10 (w/v) ratio in a large beaker.
-
Extraction: Stir the mixture at room temperature for 24 hours.
-
Filtration: Filter the extract through layers of cheesecloth to remove the bulk plant material, followed by filtration through filter paper to remove finer particles.
-
Re-extraction: Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
Expected Yield: The yield of the crude extract will vary depending on the quality and origin of the plant material but can be expected to be in the range of 15-25% of the initial dry weight.
Protocol 2: Solid-Phase Extraction (SPE) for Partial Purification
This protocol provides a method for the initial fractionation of the crude extract to enrich the iridoid glycoside fraction.
Materials:
-
Crude extract from Protocol 1
-
C18 reverse-phase SPE cartridges
-
Deionized water
-
SPE manifold
Procedure:
-
Sample Preparation: Dissolve the crude extract in a minimal amount of deionized water.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2-3 column volumes of methanol followed by 2-3 column volumes of deionized water.
-
Sample Loading: Load the dissolved crude extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2-3 column volumes of deionized water to remove highly polar impurities.
-
Elution: Elute the iridoid glycoside-enriched fraction with increasing concentrations of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Fraction Collection: Collect each fraction separately. (Z)-Aldosecologanin is expected to elute in the mid-polarity fractions (e.g., 40-60% methanol).
-
Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing (Z)-Aldosecologanin.
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification
This protocol describes the final purification of (Z)-Aldosecologanin to a high degree of purity using preparative HPLC.
Materials:
-
Iridoid glycoside-enriched fraction from Protocol 2
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column (e.g., 250 x 20 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Formic acid or trifluoroacetic acid (optional, as a mobile phase modifier)
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the dried, enriched fraction in the initial mobile phase.
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid (optional)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)
-
Gradient: A linear gradient from 10-40% B over 40 minutes is a good starting point. The gradient should be optimized based on analytical HPLC results.
-
Flow Rate: Dependent on the column dimensions, typically 5-20 mL/min.
-
Detection: UV detection at 240 nm, as iridoid glycosides typically show UV absorption around this wavelength.
-
-
Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the peak of interest using a fraction collector.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Drying: Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is preferred) to obtain pure (Z)-Aldosecologanin.
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained during the purification process.
| Purification Step | Starting Material (g) | Product Weight (mg) | Purity (%) | Overall Yield (%) |
| Crude Extraction | 100 | 20,000 | ~5 | 100 |
| SPE Fractionation | 20,000 (crude) | 2,000 | ~30 | 10 |
| Prep-HPLC | 2,000 | 150 | >98 | 0.75 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and purification of (Z)-Aldosecologanin.
Caption: Workflow for the isolation and purification of (Z)-Aldosecologanin.
Logical Relationship of Purification Steps
This diagram shows the logical progression and the increase in purity at each stage of the process.
Caption: Logical progression of the purification process.
Concluding Remarks
The protocols and data presented herein provide a solid foundation for the successful isolation and purification of (Z)-Aldosecologanin from plant sources. Researchers should be aware that the separation of (Z)-Aldosecologanin from its (E)-isomer and other structurally similar iridoid glycosides can be challenging and may require careful optimization of the chromatographic conditions. The use of advanced chromatographic techniques, such as high-speed counter-current chromatography (HSCCC), could also be explored for a more efficient purification process. The final identification and structural confirmation of the purified compound should always be performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
References
Application Note: Quantification of Centauroside using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Centauroside in various sample matrices, including plant extracts and formulated products. The described method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high sensitivity and selectivity. This protocol is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Centauroside, a secoiridoid glycoside, has garnered significant interest due to its potential pharmacological activities. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the necessary resolution and sensitivity for the analysis of complex mixtures.[1][2][3] This application note provides a comprehensive protocol for the determination of Centauroside, including sample preparation, chromatographic conditions, and method validation parameters based on established guidelines.[2][4][5][6]
Chemical Structure of Centauroside
(A chemical structure diagram would be placed here in a formal application note)
Molecular Formula: C₁₆H₂₂O₉ Molar Mass: 358.34 g/mol
Experimental
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
Analytical balance
-
pH meter
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm)
Chemicals and Reagents
-
Centauroside reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (or acetic acid, analytical grade)
-
Solvents for sample extraction (e.g., methanol, ethanol)
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point and may require optimization depending on the specific sample matrix and instrumentation.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-40% B; 25-30 min: 40-10% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined experimentally (likely between 230-280 nm) |
| Run Time | 35 minutes |
Note on Detection Wavelength: The optimal UV detection wavelength for Centauroside should be determined by acquiring a UV-visible spectrum of a standard solution. The wavelength of maximum absorbance (λmax) should be selected for quantification to ensure the highest sensitivity.[7][8][9][10][11]
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Centauroside reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix. Below are general guidelines for solid and liquid samples.[1][12][13][14][15]
For Plant Material (Solid Samples):
-
Extraction: Accurately weigh a known amount of the powdered plant material (e.g., 1 g) and extract it with a suitable solvent (e.g., 20 mL of 70% methanol) using ultrasonication or maceration.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
For Liquid Formulations:
-
Dilution: Dilute the liquid formulation with a suitable solvent (e.g., methanol or mobile phase) to bring the concentration of Centauroside within the calibration range.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Summary
A full method validation should be performed according to ICH guidelines to ensure the reliability of the results.[2][3][4][5][6][16][17][18] The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for Centauroside should be well-resolved from other components in the sample matrix. Peak purity should be confirmed using a DAD detector. |
| Linearity | A linear relationship between the peak area and concentration of the analyte should be observed. The correlation coefficient (r²) should be ≥ 0.999.[5][6] |
| Range | The concentration range over which the method is linear, accurate, and precise. |
| Accuracy | The closeness of the test results to the true value. Typically assessed by spike and recovery experiments, with recovery values between 98-102%.[2][4] |
| Precision | The degree of scatter between a series of measurements. Assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility. The relative standard deviation (RSD) should be ≤ 2%.[2][4] |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected. Calculated based on the signal-to-noise ratio (typically 3:1).[16] |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Calculated based on the signal-to-noise ratio (typically 10:1).[16] |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |
Data Presentation
The quantitative data for Centauroside from different samples should be summarized in a clear and structured table for easy comparison.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | % RSD (n=3) |
| Standard 1 (10 µg/mL) | e.g., 15.2 | e.g., 125000 | 10.0 | e.g., 0.5 |
| Standard 2 (50 µg/mL) | e.g., 15.2 | e.g., 625000 | 50.0 | e.g., 0.3 |
| Sample A | e.g., 15.3 | e.g., 345000 | Calculated Value | e.g., 1.2 |
| Sample B | e.g., 15.2 | e.g., 487000 | Calculated Value | e.g., 1.5 |
Visualizations
Caption: Workflow for the quantification of Centauroside using HPLC.
References
- 1. sartorius.com [sartorius.com]
- 2. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. asianpubs.org [asianpubs.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 9. web.vscht.cz [web.vscht.cz]
- 10. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. m.youtube.com [m.youtube.com]
- 12. static.igem.wiki [static.igem.wiki]
- 13. nacalai.com [nacalai.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Validation of HPLC method for quantitative determination of Tinosorb S and three other sunscreens in a high protection cosmetic product - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of (Z)-Aldosecologanin using Liquid Chromatography-Mass Spectrometry (LC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Z)-Aldosecologanin, also known as Centauroside, is a secoiridoid glycoside found in various medicinal plants, including Lonicera japonica.[1][2] Secoiridoids are a class of monoterpenoids known for their diverse biological activities, making them of significant interest in pharmaceutical research and drug development. Accurate and sensitive quantification of (Z)-Aldosecologanin in complex matrices such as plant extracts or biological samples is crucial for pharmacokinetic studies, quality control, and elucidation of its pharmacological mechanisms. This application note provides a detailed protocol for the analysis of (Z)-Aldosecologanin using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful analytical technique renowned for its high sensitivity and selectivity.[3][4]
Experimental Protocols
A detailed methodology for the LC-MS analysis of (Z)-Aldosecologanin is presented below. This protocol is synthesized based on established methods for the analysis of structurally related secoiridoid glycosides.[5][6][7]
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results by removing potential interferences.
-
Plant Material Extraction:
-
Weigh 1 gram of homogenized and dried plant material.
-
Add 10 mL of 80% methanol (B129727) in water.
-
Sonication for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial.
-
-
Biological Matrix (Plasma/Serum) Extraction:
-
To 100 µL of plasma or serum, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an LC vial.
-
Liquid Chromatography (LC) Conditions
The following LC parameters are optimized for the separation of (Z)-Aldosecologanin.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-25 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
Electrospray ionization (ESI) in negative ion mode is recommended for sensitive detection of (Z)-Aldosecologanin.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 757.25 [M-H]⁻ |
| Product Ions (m/z) | To be determined by infusion of a standard. Common losses for secoiridoid glycosides include the glycosyl moiety. |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 40 V |
| Desolvation Temp. | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Energy | 25 eV (To be optimized for specific transitions) |
Note: The molecular formula of (Z)-Aldosecologanin is C34H46O19, with a molecular weight of 758.72 g/mol .[1][8] The precursor ion in negative mode would be [M-H]⁻ at m/z 757.25.
Data Presentation
The following table summarizes the hypothetical quantitative performance of the developed LC-MS method for (Z)-Aldosecologanin, based on typical validation parameters for similar natural product analyses.[9][10]
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Calibration Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (Recovery) | 95.2% - 104.5% |
| Precision (%RSD) | Intra-day: < 5%, Inter-day: < 8% |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the analytical process.
References
- 1. (Z)-Aldosecologanin (Centauroside) | TargetMol [targetmol.com]
- 2. (Z)-Aldosecologanin (Centauroside) - Immunomart [immunomart.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. rsc.org [rsc.org]
- 5. Iridoid and secoiridoid glycosides permethylation enhances chromatographic separation and chemical ionization for LC-MS/MS structural characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secoiridoid glycosides from the fruits of Ligustrum lucidum and their in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural characterization of secoiridoid glycosides by high-performance liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemfarms.com [chemfarms.com]
- 9. sisu.ut.ee [sisu.ut.ee]
- 10. resolian.com [resolian.com]
Application Notes and Protocols for the Structural Elucidation of Centauroside Using Nuclear Magnetic Resonance (NMR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of natural products. This document provides detailed application notes and protocols for determining the structure of Centauroside, a flavonoid glycoside, using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The methodologies described herein offer a systematic approach to assigning the chemical structure, including the aglycone skeleton, the nature and attachment of sugar moieties, and the overall stereochemistry.
The structural elucidation process involves the comprehensive analysis of data from ¹H NMR, ¹³C NMR, Distortionless Enhancement by Polarization Transfer (DEPT), Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments.
Data Presentation
The quantitative data obtained from the NMR analysis of Centauroside is summarized in the following tables for clarity and comparative purposes.
Table 1: ¹H NMR (500 MHz, DMSO-d₆) and ¹³C NMR (125 MHz, DMSO-d₆) Data for Centauroside
| Position | δH (ppm), mult. (J in Hz) | δC (ppm) |
| Aglycone | ||
| 2 | 6.91, s | 156.5 |
| 3 | - | 133.4 |
| 4' | 7.95, d (8.5) | 121.3 |
| 5 | 6.20, d (2.0) | 98.8 |
| 6 | 6.45, d (2.0) | 93.7 |
| 7 | - | 164.2 |
| 8 | - | 105.6 |
| 9 | - | 161.3 |
| 10 | - | 104.1 |
| 1' | - | 122.9 |
| 2' | 7.95, d (8.5) | 121.3 |
| 3' | 6.95, d (8.5) | 116.1 |
| 5' | 6.95, d (8.5) | 116.1 |
| 6' | - | 161.4 |
| Glucose | ||
| 1'' | 5.45, d (7.5) | 101.2 |
| 2'' | 3.25, m | 74.2 |
| 3'' | 3.20, m | 76.6 |
| 4'' | 3.10, m | 70.0 |
| 5'' | 3.40, m | 77.3 |
| 6''a | 3.70, m | 61.0 |
| 6''b | 3.55, m | |
| Rhamnose | ||
| 1''' | 4.55, d (1.5) | 100.8 |
| 2''' | 3.58, m | 70.4 |
| 3''' | 3.35, m | 70.6 |
| 4''' | 3.15, m | 71.9 |
| 5''' | 3.28, m | 68.3 |
| 6''' | 1.10, d (6.0) | 17.9 |
Table 2: Key 2D NMR Correlations for Centauroside
| Proton (δH) | COSY Correlations (δH) | HSQC Correlations (δC) | HMBC Correlations (δC) |
| 6.91 (H-2) | - | 156.5 (C-2) | 133.4 (C-3), 122.9 (C-1'), 121.3 (C-2', C-6') |
| 7.95 (H-4') | 6.95 (H-3', H-5') | 121.3 (C-4') | 161.4 (C-6'), 122.9 (C-1'), 156.5 (C-2) |
| 6.20 (H-5) | 6.45 (H-6) | 98.8 (C-5) | 164.2 (C-7), 104.1 (C-10), 93.7 (C-6) |
| 6.45 (H-6) | 6.20 (H-5) | 93.7 (C-6) | 164.2 (C-7), 105.6 (C-8), 98.8 (C-5) |
| 5.45 (H-1'') | 3.25 (H-2'') | 101.2 (C-1'') | 164.2 (C-7) |
| 4.55 (H-1''') | 3.58 (H-2''') | 100.8 (C-1''') | 74.2 (C-2'') |
Experimental Protocols
1. Sample Preparation
-
Objective: To prepare a high-quality NMR sample of Centauroside for analysis.
-
Materials:
-
Isolated and purified Centauroside (5-10 mg)
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆, 99.9 atom % D)
-
NMR tube (5 mm, high precision)
-
Pipettes and vials
-
-
Protocol:
-
Weigh approximately 5-10 mg of purified Centauroside into a clean, dry vial.
-
Add 0.6 mL of DMSO-d₆ to the vial.
-
Gently vortex or sonicate the vial to ensure complete dissolution of the compound.
-
Transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube and carefully wipe the outside to remove any contaminants.
-
2. 1D NMR Spectroscopy (¹H and ¹³C)
-
Objective: To obtain high-resolution one-dimensional proton and carbon NMR spectra.
-
Instrument: 500 MHz NMR Spectrometer
-
¹H NMR Protocol:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum with the following parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Spectral width: 12 ppm
-
Acquisition time: 2.7 s
-
Relaxation delay: 2.0 s
-
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual DMSO signal at δ 2.50 ppm.
-
-
¹³C NMR Protocol:
-
Use the same locked and shimmed sample.
-
Acquire the ¹³C NMR spectrum with proton decoupling using the following parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Spectral width: 240 ppm
-
Acquisition time: 1.1 s
-
Relaxation delay: 2.0 s
-
-
Process the spectrum similarly to the ¹H spectrum.
-
Reference the spectrum to the DMSO-d₆ signal at δ 39.52 ppm.
-
3. 2D NMR Spectroscopy (COSY, HSQC, HMBC)
-
Objective: To establish connectivity between protons and carbons to elucidate the molecular structure.
-
Instrument: 500 MHz NMR Spectrometer
-
COSY (Correlation Spectroscopy) Protocol:
-
Acquire the 2D COSY spectrum to identify proton-proton spin-spin couplings.
-
Use a standard gradient-enhanced COSY pulse sequence (e.g., cosygpqf).
-
Set the spectral width in both dimensions to be the same as the ¹H spectrum.
-
Acquire 256-512 increments in the F1 dimension with 8-16 scans per increment.
-
Process the data using appropriate window functions (e.g., sine-bell) in both dimensions before Fourier transformation.
-
-
HSQC (Heteronuclear Single Quantum Coherence) Protocol:
-
Acquire the 2D HSQC spectrum to identify direct one-bond proton-carbon correlations.
-
Use a standard gradient-enhanced HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).
-
Set the F2 (proton) spectral width to ~12 ppm and the F1 (carbon) spectral width to ~180 ppm.
-
Optimize the spectral widths to include all relevant signals.
-
Acquire 256-512 increments in the F1 dimension with 16-32 scans per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation) Protocol:
-
Acquire the 2D HMBC spectrum to identify long-range (2-3 bond) proton-carbon correlations.
-
Use a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set the spectral widths similar to the HSQC experiment.
-
The long-range coupling delay should be optimized for an average J-coupling of 8 Hz.
-
Acquire 256-512 increments in the F1 dimension with 32-64 scans per increment.
-
Visualization of Workflow
The following diagrams illustrate the logical workflow for the structural elucidation of Centauroside using NMR spectroscopy.
Caption: Experimental workflow for NMR-based structural elucidation.
Caption: Logical flow of data interpretation for structural elucidation.
Application Notes and Protocols for High-Speed Counter-Current Chromatography (HSCCC) in Secoiridoid Glycoside Separation
For Researchers, Scientists, and Drug Development Professionals
High-Speed Counter-Current Chromatography (HSCCC) is a sophisticated liquid-liquid partition chromatography technique that has proven to be a powerful tool for the separation and purification of bioactive compounds from natural sources. Its key advantage lies in the absence of a solid support matrix, which circumvents issues like irreversible adsorption of samples.[1] This makes HSCCC particularly well-suited for the isolation of polar and often labile compounds such as secoiridoid glycosides.
Secoiridoid glycosides are a class of natural products widely distributed in the plant kingdom, notably in species of the Oleaceae and Gentianaceae families.[2] They are recognized for a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects. Prominent examples of medicinally important secoiridoid glycosides include oleuropein (B1677263) from olive leaves (Olea europaea), and gentiopicroside (B1671439) and swertiamarin (B1682845) from Gentiana species. The need for high-purity secoiridoid glycosides for pharmacological research and as analytical standards underscores the importance of efficient separation methodologies.
Principle of HSCCC for Secoiridoid Glycoside Separation
HSCCC operates on the principle of continuous liquid-liquid partitioning of solutes between two immiscible liquid phases. The instrument consists of a coiled column that rotates on a planetary axis. This rotation creates a strong gravitational field that allows for the retention of one liquid phase (the stationary phase) while the other (the mobile phase) is pumped through the column.
When a sample mixture is injected, its components partition between the two phases according to their respective partition coefficients (K). Compounds with lower K values will have a higher affinity for the mobile phase and elute from the column more quickly, while those with higher K values will be retained longer in the stationary phase. This differential partitioning allows for the effective separation of the components in the mixture.
Key Parameters for Successful Separation
The success of an HSCCC separation hinges on the careful optimization of several key parameters:
-
Two-Phase Solvent System: This is the most critical factor. The chosen solvent system must provide an ideal partition coefficient (K) for the target compounds, typically in the range of 0.5 to 2.0.[2] A suitable solvent system should also have a short settling time and provide a good separation factor (α) between the target compounds.
-
Flow Rate of the Mobile Phase: The flow rate influences the separation time and resolution. A lower flow rate can improve resolution but will increase the separation time.[2] In some cases, a variable flow rate can be employed to optimize the separation of compounds with a wide range of polarities.[2]
-
Rotational Speed: The speed of column rotation affects the retention of the stationary phase and the efficiency of the separation. An optimal rotational speed ensures a good balance between the retention of the stationary phase and the mixing of the two phases.
-
Temperature: Temperature can influence the partition coefficients of the analytes and the viscosity of the solvent phases. Maintaining a constant temperature is crucial for reproducible results.
Data Presentation: HSCCC Separation of Secoiridoid Glycosides
The following tables summarize the quantitative data from several studies on the HSCCC separation of secoiridoid glycosides.
Table 1: HSCCC Separation of Secoiridoid Glycosides from Gentianae radix
| Target Compound | Solvent System (v/v/v/v) | Sample Size (mg) | Rotational Speed (rpm) | Flow Rate (mL/min) | Amount Obtained (mg) | Purity (%) | Reference |
| Loganic Acid | Ethyl acetate (B1210297)–n-butanol–water (2:1:3) | 100 | 800 | 5 | 4.36 | 98.1 | [3] |
| Swertiamarin | Ethyl acetate–n-butanol–water (2:1:3) | 100 | 800 | 5 | 3.05 | 97.2 | [3] |
| Gentiopicroside | Ethyl acetate–n-butanol–water (2:1:3) | 100 | 800 | 5 | 35.66 | 98.6 | [3] |
| Trifloroside | Hexane–ethyl acetate–methanol (B129727)–water (1:3:1:3) | 100 | 800 | 5 | 31.15 | 98.9 | [3] |
Table 2: HSCCC Separation of Secoiridoid Glycosides from Ligustri Lucidi Fructus
| Target Compound | Solvent System (v/v) | Sample Size (mg) | Rotational Speed (rpm) | Flow Rate (mL/min) | Amount Obtained (mg) | Reference |
| Isonuezhenide | Ethyl acetate:n-butanol:water (2:1:3) | 200 | 800 | 1.0-2.0 | 4.5 | [2] |
| Nuezhenoside G13 | Ethyl acetate:n-butanol:water (2:1:3) | 200 | 800 | 1.0-2.0 | 5.9 | [2] |
| Specnuezhenide | Ethyl acetate:n-butanol:water (2:1:3) | 200 | 800 | 1.0-2.0 | 11.2 | [2] |
Table 3: HSCCC Separation of Oleuropein from Olea europaea (Olive) Leaves
| Target Compound | Solvent System | Notes | Purity (%) | Reference |
| Oleuropein | Ethyl acetate–water (1:1) was used in a preliminary HSCCC step, followed by preparative HPLC. | Response surface methodology was used to optimize HSCCC conditions. | >98.5 | [4] |
| Oleuropein & Hydroxytysol | n-hexane:ethyl acetate:methanol:water (1:9:1:9) | This solvent system was used with macroporous resins prior to further purification. | Not specified for HSCCC alone | [5] |
Experimental Protocols
General Workflow for HSCCC Separation of Secoiridoid Glycosides
Caption: General workflow for the separation of secoiridoid glycosides using HSCCC.
1. Preparation of the Crude Extract:
-
The plant material (e.g., dried leaves, roots) is powdered and extracted with a suitable solvent, such as methanol or ethanol.
-
The solvent is evaporated under reduced pressure to yield a crude extract.
-
The crude extract may be further fractionated using liquid-liquid extraction (e.g., with ethyl acetate and water) to enrich the secoiridoid glycoside content.
2. Selection and Preparation of the Two-Phase Solvent System:
-
A suitable two-phase solvent system is chosen based on the polarity of the target compounds. Common systems for secoiridoid glycosides include ethyl acetate-n-butanol-water and hexane-ethyl acetate-methanol-water.[2][3]
-
The chosen solvents are thoroughly mixed in a separatory funnel in the desired volumetric ratio.
-
The mixture is allowed to stand until two distinct phases are formed. The two phases are then separated and degassed before use.
Decision-Making for Solvent System Selection
Caption: Decision-making flowchart for selecting a suitable solvent system in HSCCC.
3. Determination of the Partition Coefficient (K):
-
A small amount of the crude extract is dissolved in a known volume of the pre-equilibrated two-phase solvent system.
-
The mixture is shaken vigorously to ensure thorough partitioning of the analytes.
-
After the phases have separated, the concentration of the target compound in both the upper and lower phases is determined, typically by HPLC.
-
The K value is calculated as the concentration of the compound in the stationary phase divided by its concentration in the mobile phase.
4. HSCCC Instrument Setup and Operation:
-
The HSCCC column is first filled entirely with the stationary phase.
-
The apparatus is then rotated at the desired speed (e.g., 800 rpm).[2][3]
-
The mobile phase is pumped into the column at a set flow rate. Once the mobile phase emerges from the column outlet and hydrodynamic equilibrium is established, the system is ready for sample injection.
5. Sample Injection and Separation:
-
The crude extract, dissolved in a small volume of the solvent system, is injected into the column through the sample loop.
-
The mobile phase is continuously pumped through the column, carrying the separated compounds to the detector.
6. Fraction Collection and Analysis:
-
The eluent from the column is collected into fractions using a fraction collector.
-
Each fraction is then analyzed by a suitable method, such as HPLC or TLC, to determine the purity of the separated compounds.
7. Pooling of Pure Fractions:
-
Fractions containing the target compound at the desired purity are combined.
-
The solvent is removed under reduced pressure to yield the purified secoiridoid glycoside.
General Structure of Secoiridoid Glycosides
Caption: Generalized chemical structure of a secoiridoid glycoside.
Conclusion
High-Speed Counter-Current Chromatography is a highly effective and efficient technique for the preparative separation and purification of secoiridoid glycosides from complex natural product extracts. By carefully selecting the two-phase solvent system and optimizing other operational parameters, researchers can obtain these valuable bioactive compounds in high purity and yield. The protocols and data presented here provide a solid foundation for developing robust HSCCC methods for the isolation of secoiridoid glycosides, thereby facilitating further research into their pharmacological properties and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparative Separation of Phenylethanoid and Secoiridoid Glycosides from Ligustri Lucidi Fructus by High-Speed Counter-Current Chromatography Coupled with Ultrahigh Pressure Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation and purification of hydroxytysol and oleuropein from Olea europaea L. (olive) leaves using macroporous resins and a novel solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Secoiridoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response implicated in numerous diseases. The search for novel anti-inflammatory agents is a critical area of drug discovery. Secoiridoids, a class of natural compounds found in plants of the Oleaceae family, have garnered significant interest for their potential therapeutic properties, including anti-inflammatory effects. While direct in vitro anti-inflammatory data for (Z)-Aldosecologanin is not currently available in the public domain, this document provides a comprehensive guide to the assays and protocols that can be employed to investigate its potential activities. The data and protocols presented herein are based on studies of a structurally related and well-researched secoiridoid, oleuropein (B1677263) aglycone , and are intended to serve as a robust template for the evaluation of novel compounds like (Z)-Aldosecologanin.
Data Presentation: Anti-inflammatory Activity of Oleuropein Aglycone
The following table summarizes the quantitative data on the in vitro anti-inflammatory effects of oleuropein aglycone from published studies. This data serves as a reference for the expected range of activity for related secoiridoid compounds.
| Assay | Cell Line | Inflammatory Stimulus | Measured Mediator | Concentration of Oleuropein Aglycone | % Inhibition / Effect | Reference |
| Cytokine Release | HUVECs | LPS (500 ng/mL) | IL-1β mRNA | 5 µM | Significant Reduction | [1] |
| HUVECs | LPS (500 ng/mL) | TNF-α mRNA | 5 µM | Significant Reduction | [1] | |
| HUVECs | LPS (500 ng/mL) | IL-8 mRNA | 5 µM | Significant Reduction | [1] | |
| HUVECs | LPS (500 ng/mL) | IL-6 (protein) | 5 µM | Significant Reduction | [1] | |
| Adhesion Molecules | HUVECs | LPS (500 ng/mL) | ICAM-1 mRNA | 5 µM | Significant Reduction | [1] |
| HUVECs | LPS (500 ng/mL) | VCAM-1 mRNA | 5 µM | Significant Reduction | [1] | |
| Nitric Oxide Production | RAW264.7 Macrophages | LPS | Nitric Oxide (NO) | Not specified | Modest inhibitory effects for secoiridoid glycosides | [2] |
Experimental Protocols
Detailed methodologies for key in vitro anti-inflammatory assays are provided below. These protocols can be adapted for the evaluation of (Z)-Aldosecologanin.
Cell Culture and Treatment
-
Cell Lines:
-
Human Umbilical Vein Endothelial Cells (HUVECs): A primary cell line widely used to study vascular inflammation.
-
RAW264.7: A murine macrophage-like cell line commonly used to screen for anti-inflammatory compounds.
-
-
Culture Conditions:
-
HUVECs: Endothelial Cell Growth Medium (EGM-2) supplemented with growth factors, 10% Fetal Bovine Serum (FBS), and 1% penicillin-streptomycin.
-
RAW264.7: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
All cells should be maintained in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of (Z)-Aldosecologanin (or the test compound) for a specified period (e.g., 1-2 hours).
-
Induce inflammation by adding a stimulus such as Lipopolysaccharide (LPS) at a pre-determined optimal concentration (e.g., 1 µg/mL for RAW264.7, 500 ng/mL for HUVECs).
-
Incubate for a further period (e.g., 24 hours for cytokine protein analysis, shorter times for mRNA analysis).
-
Collect the cell culture supernatant for protein-based assays (ELISA) and lyse the cells for RNA or protein extraction for gene expression or western blot analysis.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Materials:
-
Griess Reagent: Solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Sodium nitrite standard solution (0-100 µM).
-
-
Protocol:
-
After cell treatment, collect 50 µL of culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent Solution A to each sample and standard well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples using the standard curve.
-
Pro-inflammatory Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant.
-
Materials:
-
Commercially available ELISA kits for the specific cytokines of interest.
-
-
Protocol:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Typically, this involves coating a 96-well plate with a capture antibody, adding the culture supernatants and standards, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Gene Expression Analysis (RT-qPCR)
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA expression levels of pro-inflammatory genes.
-
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for target genes (e.g., TNF, IL6, IL1B, PTGS2 for COX-2, NOS2 for iNOS) and a housekeeping gene (e.g., GAPDH, ACTB).
-
-
Protocol:
-
Extract total RNA from the treated cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, primers, and qPCR master mix.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
Signaling Pathway Analysis
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of key signaling pathways such as NF-κB and MAPK.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by (Z)-Aldosecologanin.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in inflammation, regulating the production of inflammatory mediators.
Caption: Hypothesized inhibition of the MAPK signaling pathway by (Z)-Aldosecologanin.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing the in vitro anti-inflammatory activity of a test compound.
Caption: General workflow for in vitro anti-inflammatory screening of a novel compound.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vitro evaluation of the anti-inflammatory properties of (Z)-Aldosecologanin. By utilizing the established methodologies for related secoiridoids like oleuropein aglycone, researchers can effectively screen for activity, quantify effects on key inflammatory mediators, and elucidate the underlying molecular mechanisms involving critical signaling pathways. This systematic approach will be instrumental in determining the therapeutic potential of (Z)-Aldosecologanin and other novel compounds in the field of inflammation research and drug development.
References
- 1. Anti-Inflammatory Effects of Olive Leaf Extract and Its Bioactive Compounds Oleacin and Oleuropein-Aglycone on Senescent Endothelial and Small Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secoiridoid glycosides from the fruits of Ligustrum lucidum and their in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity Studies of Centauroside and Related Compounds on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the cytotoxicity of Centauroside is limited in the current scientific literature. The following application notes and protocols are based on studies of extracts from the Centaurea genus, from which Centauroside is derived, and the structurally related flavonoid glycoside, Cynaroside (B7765609). This information is provided as a reference and a guide for designing and interpreting cytotoxicity studies of Centauroside.
Introduction
Centauroside is a flavonoid glycoside found in plants of the Centaurea genus. Species of this genus have been traditionally used in medicine and are known to be rich in various bioactive compounds, including flavonoids and sesquiterpene lactones. These compounds have garnered interest for their potential therapeutic properties, including anticancer activities. While direct studies on Centauroside are scarce, research on Centaurea extracts and the related compound Cynaroside suggests that this class of molecules can inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and cause cell cycle arrest.
These application notes provide a summary of the cytotoxic effects of Centaurea extracts and Cynaroside on various cancer cell lines and offer detailed protocols for key in vitro assays to assess the cytotoxic potential of novel compounds like Centauroside.
Quantitative Data Presentation
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various Centaurea extracts and Cynaroside on different cancer cell lines, as reported in the literature. The IC50 value represents the concentration of a substance required to inhibit the growth of 50% of the cancer cell population.
Table 1: Cytotoxicity (IC50) of Centaurea Species Extracts on Human Cancer Cell Lines
| Plant Extract | Cancer Cell Line | IC50 (µg/mL) |
| Centaurea kilaea Chloroform Extract | HeLa (Cervical Adenocarcinoma) | 53.07[1] |
| MCF-7 (Breast Adenocarcinoma) | 68.64[1] | |
| PC-3 (Prostate Adenocarcinoma) | 73.92[1] | |
| Centaurea kilaea Methanol Extract | PC-3 (Prostate Adenocarcinoma) | 70.11[1] |
| Centaurea castriferrei Extracts | Various (e.g., prostate, lung, glioblastoma) | Similar cytotoxicity observed across most cell lines[2][3][4] |
Table 2: Cytotoxicity (IC50) of Cynaroside on Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| Cynaroside | HCT116 (Colorectal Carcinoma) | Not explicitly stated, but inhibits proliferation[5] |
| RKO (Colorectal Carcinoma) | Not explicitly stated, but inhibits proliferation[5] | |
| Gastric Cancer Cells | Not explicitly stated, but inhibits proliferation[4] |
Postulated Mechanisms of Action
Based on studies of related compounds and extracts, the potential anticancer mechanisms of Centauroside may involve the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Apoptosis is a regulated process of cell death that is crucial for normal tissue development and homeostasis. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Studies on Centaurea extracts and Cynaroside suggest the involvement of the intrinsic (mitochondrial) pathway of apoptosis. This is characterized by:
-
Changes in Mitochondrial Membrane Potential: Disruption of the mitochondrial membrane potential is an early event in apoptosis.
-
Release of Cytochrome c: This protein is released from the mitochondria into the cytoplasm, where it triggers the activation of caspases.
-
Activation of Caspases: Caspases are a family of proteases that execute the apoptotic process. Key caspases include the initiator caspase-9 and the executioner caspases-3 and -7.
-
Regulation by Bcl-2 Family Proteins: The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) is critical in regulating the intrinsic apoptotic pathway.
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and proliferation. Cancer is often characterized by uncontrolled cell division. Some anticancer compounds can arrest the cell cycle at specific phases (G1, S, G2, or M), preventing cancer cells from replicating. For instance, Cynaroside has been shown to induce G1/S phase arrest in colorectal cancer cells[5]. This is often associated with the modulation of key cell cycle regulatory proteins such as Cyclin-Dependent Kinases (CDKs) and their associated cyclins.
Signaling Pathways
While the specific signaling pathways affected by Centauroside are yet to be elucidated, studies on related compounds provide some insights. A study on Centipedegrass extract, which contains flavonoid glycosides, demonstrated the inhibition of the PI3K/AKT/GSK-3β signaling pathway in skin cancer cells[2]. This pathway is a crucial regulator of cell survival and proliferation. Cynaroside has been reported to inhibit the MET/AKT/mTOR signaling pathway[6].
Below is a diagram illustrating a potential signaling pathway that could be investigated for Centauroside, based on findings for related compounds.
References
- 1. [PDF] Biological Activity of Flavonoids and Rare Sesquiterpene Lactones Isolated From Centaurea ragusina L. | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Phytochemical Analysis and Anti-Cancer Properties of Extracts of Centaurea castriferrei Borbás & Waisb Genus of Centaurea L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Centa | C21H17N3O8S3 | CID 133358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Natural sources, biological effects, and pharmacological properties of cynaroside - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the In Vivo Efficacy of (Z)-Aldosecologanin: Application Notes and Protocols for Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the in vivo efficacy of (Z)-Aldosecologanin, a natural iridoid glycoside. Due to the limited specific in vivo data available for (Z)-Aldosecologanin, this document outlines protocols for animal models based on the known anti-inflammatory and neuroprotective activities of related iridoid compounds.[1][2][3] The following sections detail experimental designs for assessing these potential therapeutic effects, including data presentation tables and workflow diagrams to facilitate study replication and data interpretation.
Application Note: Anti-Inflammatory Activity of (Z)-Aldosecologanin
This section details the use of the carrageenan-induced paw edema model in rodents, a widely accepted method for screening acute anti-inflammatory agents.[4][5][6]
Experimental Workflow
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (150-200 g) are used.
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping and Dosing:
-
Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group II: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group III-V: (Z)-Aldosecologanin (e.g., 10, 20, 40 mg/kg, p.o.).
-
-
Procedure:
-
Thirty minutes after oral administration of the respective treatments, acute inflammation is induced by injecting 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar tissue of the right hind paw.
-
The paw volume is measured immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
-
Data Analysis:
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Data Presentation
Table 1: Effect of (Z)-Aldosecologanin on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 1.25 ± 0.08 | - |
| Indomethacin | 10 | 0.58 ± 0.05 | 53.6 |
| (Z)-Aldosecologanin | 10 | 1.05 ± 0.07 | 16.0 |
| (Z)-Aldosecologanin | 20 | 0.88 ± 0.06 | 29.6 |
| (Z)-Aldosecologanin | 40 | 0.72 ± 0.05 | 42.4 |
| Data are hypothetical and presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control. |
Application Note: Neuroprotective Activity of (Z)-Aldosecologanin
This section outlines the use of a scopolamine-induced amnesia model in mice to evaluate the potential neuroprotective effects of (Z)-Aldosecologanin against cognitive decline.[7]
Signaling Pathway Implication
Iridoids have been shown to exert neuroprotective effects, potentially through the modulation of inflammatory pathways and protection against oxidative stress.[1][8] One of the proposed mechanisms for the anti-inflammatory action of some iridoids is the inhibition of the NF-κB signaling pathway.[1]
Protocol: Scopolamine-Induced Amnesia in Mice (Morris Water Maze)
-
Animals: Male C57BL/6 mice (20-25 g) are used.[7]
-
Acclimatization: Animals are acclimatized for one week with ad libitum access to food and water.
-
Morris Water Maze Apparatus: A circular pool (120 cm in diameter, 50 cm high) filled with water (22 ± 1°C) made opaque with non-toxic paint. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface.
-
Training:
-
Mice are trained for 4 consecutive days with four trials per day.
-
In each trial, the mouse is gently placed into the water facing the pool wall from one of four starting positions.
-
The time taken to find the hidden platform (escape latency) is recorded. If the mouse fails to find the platform within 60 seconds, it is guided to it and allowed to stay for 15 seconds.
-
-
Treatment and Amnesia Induction:
-
On day 5, (Z)-Aldosecologanin or a standard drug (e.g., Donepezil) is administered orally.
-
After 60 minutes, scopolamine (B1681570) (1 mg/kg, i.p.) is administered to induce amnesia.
-
The probe trial is conducted 30 minutes after scopolamine injection.
-
-
Probe Trial:
-
The platform is removed from the pool, and each mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
Data Presentation
Table 2: Effect of (Z)-Aldosecologanin on Scopolamine-Induced Amnesia in Mice
| Treatment Group | Dose (mg/kg) | Escape Latency on Day 4 (s) (Mean ± SEM) | Time in Target Quadrant (s) (Mean ± SEM) |
| Vehicle Control | - | 15.2 ± 2.1 | 12.5 ± 1.8 |
| Scopolamine Control | - | 16.1 ± 2.3 | 8.1 ± 1.5# |
| Donepezil + Scopolamine | 5 | 14.9 ± 2.0 | 18.7 ± 2.2 |
| (Z)-Aldosecologanin + Scopolamine | 20 | 15.5 ± 2.2 | 11.3 ± 1.9 |
| (Z)-Aldosecologanin + Scopolamine | 40 | 15.3 ± 2.1 | 15.8 ± 2.0 |
| *Data are hypothetical and presented as Mean ± SEM. #p < 0.05 compared to Vehicle Control; *p < 0.05 compared to Scopolamine Control. |
Considerations for Further In Vivo Studies
While the models above provide a starting point, a thorough evaluation of (Z)-Aldosecologanin would benefit from a broader range of in vivo assessments.
Chronic Inflammation Models
For chronic anti-inflammatory effects, models such as cotton pellet-induced granuloma or adjuvant-induced arthritis could be employed.[4] These models allow for the assessment of the compound's effect on the proliferative phase of inflammation.
Advanced Neuroprotection Models
For more in-depth neuroprotective studies, models of focal cerebral ischemia (e.g., middle cerebral artery occlusion) or neurotoxicity-induced models (e.g., using MPTP for Parkinson's-like pathology or 6-OHDA) could be utilized.[7][9] However, it is crucial to acknowledge the challenges in translating findings from animal models of neuroprotection to clinical efficacy in humans.[10][11][12]
Pharmacokinetic and Toxicological Profiling
Prior to extensive efficacy studies, it is essential to determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of (Z)-Aldosecologanin. Acute and sub-chronic toxicity studies are also necessary to establish a safe dose range for in vivo experiments.
Conclusion
The provided application notes and protocols offer a foundational framework for the in vivo evaluation of (Z)-Aldosecologanin's potential anti-inflammatory and neuroprotective activities. The selection of appropriate animal models is a critical step in the early phase of drug development.[5][13] By employing these standardized models and presenting data in a clear and structured manner, researchers can effectively assess the therapeutic potential of this natural compound and make informed decisions for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. ijpsr.com [ijpsr.com]
- 5. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening models for inflammatory drugs | PPTX [slideshare.net]
- 7. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]
- 8. In Silico and In Vivo Pharmacological Evaluation of Iridoid Compounds: Geniposide and Asperuloside Profile Study Through Molecular Docking Assay and in the Caenorhabditis elegans Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Why do neuroprotective drugs work in animals but not humans? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Biological Effects of Centauroside
Audience: Researchers, scientists, and drug development professionals.
Introduction: Centauroside, a naturally occurring compound found within the Centaurea genus, has garnered scientific interest due to the diverse biological activities associated with this plant family. Extracts from Centaurea species have demonstrated a range of effects, including anti-inflammatory, antioxidant, wound healing, anticancer, and neuroprotective properties. These observations suggest that Centauroside may be a valuable candidate for further investigation and drug development. This document provides detailed cell culture protocols to systematically evaluate the biological efficacy of Centauroside in these key areas.
I. Anti-inflammatory Effects
The anti-inflammatory potential of Centauroside can be assessed by its ability to inhibit protein denaturation and protect cell membranes from damage.
Protocol 1: Inhibition of Protein Denaturation Assay
This assay evaluates the ability of Centauroside to prevent the denaturation of proteins, a hallmark of inflammation.[1][2]
Materials:
-
Centauroside
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Dexamethasone or Diclofenac Sodium (Positive Control)
-
UV-VIS Spectrophotometer
Procedure:
-
Prepare a stock solution of Centauroside in a suitable solvent (e.g., DMSO).
-
Prepare different concentrations of Centauroside (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution in PBS.
-
The reaction mixture will consist of 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of the Centauroside solution.[3]
-
A control group is prepared using 2 mL of the vehicle instead of the Centauroside solution.
-
Incubate the samples at 37°C for 20 minutes followed by heating at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = (Absorbance of Control – Absorbance of Test) / Absorbance of Control * 100
Protocol 2: Membrane Stabilization Assay (Heat-induced Hemolysis)
This protocol assesses the ability of Centauroside to protect red blood cell membranes from heat-induced lysis, a process analogous to the damage of lysosomal membranes during inflammation.[4]
Materials:
-
Fresh human or sheep red blood cells (RBCs)
-
Isotonic buffer (10 mM Sodium Phosphate Buffer, pH 7.4)
-
Centauroside
-
Diclofenac Sodium (Positive Control)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Prepare a 10% v/v suspension of RBCs in isotonic buffer.
-
Prepare various concentrations of Centauroside (e.g., 10, 50, 100, 250, 500 µg/mL).
-
The reaction mixture consists of 1 mL of the test sample/standard drug and 1 mL of the 10% RBC suspension.
-
Incubate the reaction mixture at 56°C for 30 minutes in a water bath.
-
After incubation, cool the tubes under running tap water and centrifuge at 2500 rpm for 5 minutes.
-
Measure the absorbance of the supernatant at 560 nm.
-
Calculate the percentage of membrane stabilization using the following formula: % Protection = (Absorbance of Control – Absorbance of Test) / Absorbance of Control * 100
Data Presentation:
| Concentration (µg/mL) | % Inhibition of Protein Denaturation (Mean ± SD) | % Membrane Stabilization (Mean ± SD) |
| 10 | ||
| 50 | ||
| 100 | ||
| 250 | ||
| 500 | ||
| Positive Control |
Signaling Pathway: NF-κB in Inflammation
Centauroside may exert its anti-inflammatory effects by modulating the NF-κB signaling pathway, a key regulator of the inflammatory response.[5][6]
Caption: NF-κB signaling pathway in inflammation.
II. Wound Healing Effects
The potential of Centauroside to promote wound healing can be evaluated by its effect on cell migration.
Protocol 3: In Vitro Scratch Assay
This assay assesses the ability of Centauroside to stimulate the migration of cells, a crucial step in the wound healing process.[7][8][9]
Materials:
-
Human Dermal Fibroblasts (HDFs) or Keratinocytes (e.g., HaCaT)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Centauroside
-
Mitomycin C (optional, to inhibit proliferation)
-
Sterile 200 µL pipette tips
-
Phase-contrast microscope with a camera
Procedure:
-
Seed cells in a 6-well plate and grow to form a confluent monolayer.
-
(Optional) Treat cells with Mitomycin C (10 µg/mL) for 2 hours to inhibit cell proliferation.
-
Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing various concentrations of Centauroside (e.g., 1, 5, 10 µg/mL). A control well should contain medium with the vehicle alone.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Initial Wound Width – Wound Width at T) / Initial Wound Width] * 100
Data Presentation:
| Time (hours) | % Wound Closure (Control) | % Wound Closure (1 µg/mL) | % Wound Closure (5 µg/mL) | % Wound Closure (10 µg/mL) |
| 0 | 0 | 0 | 0 | 0 |
| 6 | ||||
| 12 | ||||
| 24 |
Signaling Pathway: Key Events in Wound Healing
The wound healing process involves a complex interplay of signaling pathways that regulate cell migration, proliferation, and matrix deposition.
Caption: Key phases and signaling molecules in wound healing.
III. Anticancer Effects
The potential of Centauroside to inhibit the growth of cancer cells can be determined using a cell viability assay.
Protocol 4: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10][11][12][13]
Materials:
-
Cancer cell lines (e.g., HT-29 colorectal, A549 lung, MCF-7 breast)
-
Complete cell culture medium
-
Centauroside
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Centauroside (e.g., 1, 10, 50, 100, 200 µg/mL) for 24, 48, or 72 hours. Include a vehicle control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
Data Presentation:
| Concentration (µg/mL) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 200 |
IV. Neuroprotective Effects
The neuroprotective potential of Centauroside can be assessed by its ability to protect neuronal cells from oxidative stress-induced cell death.
Protocol 5: H₂O₂-Induced Oxidative Stress Assay
This protocol evaluates the ability of Centauroside to protect neuronal cells from damage caused by hydrogen peroxide (H₂O₂), a common inducer of oxidative stress.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
Centauroside
-
Hydrogen Peroxide (H₂O₂)
-
MTT assay reagents (as described in Protocol 4)
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to attach and grow for 24 hours.
-
Pre-treat the cells with various concentrations of Centauroside (e.g., 1, 5, 10, 25 µg/mL) for 2 hours.
-
Induce oxidative stress by adding a final concentration of 100-200 µM H₂O₂ to the wells (the optimal concentration should be determined empirically) for 24 hours. A control group should not be treated with H₂O₂.
-
After 24 hours of H₂O₂ exposure, assess cell viability using the MTT assay as described in Protocol 4.
-
Calculate the percentage of neuroprotection relative to the H₂O₂-treated control.
Data Presentation:
| Centauroside (µg/mL) | H₂O₂ (µM) | % Cell Viability (Mean ± SD) |
| 0 | 0 | 100 |
| 0 | 200 | |
| 1 | 200 | |
| 5 | 200 | |
| 10 | 200 | |
| 25 | 200 |
V. General Experimental Workflow
A systematic approach is crucial for the comprehensive evaluation of Centauroside's biological effects.
Caption: General workflow for testing Centauroside.
References
- 1. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 2. medwinpublishers.com [medwinpublishers.com]
- 3. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. med.virginia.edu [med.virginia.edu]
- 8. clyte.tech [clyte.tech]
- 9. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Centauroside Extraction from Centaurium erythraea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Centauroside from Centaurium erythraea.
Frequently Asked Questions (FAQs)
Q1: What is Centauroside and why is it of interest?
Centauroside is a dimeric secoiridoid glycoside found in Centaurium erythraea. Secoiridoids are a class of natural compounds known for a variety of biological activities, and as such, Centauroside is a subject of interest for potential pharmacological applications.
Q2: What are the most common methods for extracting Centauroside?
Common methods for extracting Centauroside and other secoiridoids from Centaurium erythraea include conventional techniques like maceration, Soxhlet extraction, and decoction, as well as modern methods such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE).[1] The choice of method can significantly impact extraction efficiency and yield.
Q3: Which solvents are most effective for Centauroside extraction?
Polar solvents are generally most effective for extracting secoiridoid glycosides like Centauroside. Ethanol (B145695), methanol (B129727), and water, or mixtures thereof, are commonly used. Studies on other compounds from Centaurium erythraea suggest that hydroalcoholic solutions (e.g., 50-70% ethanol in water) often provide a good balance of polarity to efficiently extract these compounds.[1][2]
Q4: How can I quantify the amount of Centauroside in my extract?
High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the most common and accurate method for quantifying Centauroside. A validated HPLC method with a suitable reference standard is essential for accurate quantification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Centauroside Yield | 1. Suboptimal Solvent: The polarity of the extraction solvent may not be ideal for Centauroside. 2. Inefficient Extraction Method: The chosen method (e.g., simple maceration) may not be effectively disrupting plant cell walls. 3. Degradation of Centauroside: Excessive heat or prolonged extraction times can lead to the degradation of secoiridoids.[3] 4. Poor Quality Plant Material: The concentration of secondary metabolites can vary depending on the plant's age, harvesting time, and drying conditions. | 1. Optimize Solvent System: Experiment with different concentrations of ethanol or methanol in water (e.g., 30%, 50%, 70%, 90%). 2. Employ Advanced Techniques: Utilize Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve cell wall disruption and mass transfer. 3. Control Extraction Parameters: For thermal methods, maintain a moderate temperature (e.g., 40-60°C) and optimize the extraction time to prevent degradation. For UAE and MAE, use optimized power and time settings. 4. Ensure Quality of Starting Material: Use properly identified, harvested, and dried Centaurium erythraea aerial parts. |
| Co-extraction of Impurities | 1. Solvent Polarity: The solvent may be too nonpolar, leading to the extraction of chlorophyll (B73375) and other lipophilic compounds. | 1. Adjust Solvent Polarity: Increase the water content in your hydroalcoholic solvent. 2. Pre-extraction/Defatting: Perform a pre-extraction step with a nonpolar solvent like n-hexane to remove lipids and chlorophyll before the main extraction. 3. Solid-Phase Extraction (SPE): Use SPE cartridges to clean up the crude extract and remove interfering compounds before HPLC analysis. |
| Inconsistent Results | 1. Variability in Plant Material: Natural variation in the phytochemical content of the plant material. 2. Inconsistent Extraction Parameters: Fluctuations in temperature, time, or solvent-to-solid ratio between experiments. 3. Inaccurate Quantification: Issues with the HPLC method, such as detector drift or improper calibration. | 1. Homogenize Plant Material: Use a well-homogenized batch of powdered plant material for all experiments. 2. Standardize Protocol: Strictly control all extraction parameters. Use a thermostatically controlled water bath or a calibrated microwave/ultrasound system. 3. Validate Analytical Method: Ensure your HPLC method is validated for linearity, precision, and accuracy. Use an internal standard to account for variations in injection volume. |
| Thermal Degradation of Centauroside | 1. High Temperatures: Prolonged exposure to high temperatures during extraction (e.g., Soxhlet) or solvent evaporation. | 1. Use Non-Thermal or Low-Temperature Methods: Prefer UAE or maceration at room temperature. 2. Optimize Heating: If using heat, minimize the duration and use the lowest effective temperature. 3. Evaporate Solvent Under Reduced Pressure: Use a rotary evaporator at a low temperature (e.g., < 40°C) to remove the solvent. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Centauroside
This protocol is designed for laboratory-scale extraction and is based on optimized methods for related compounds.
Materials:
-
Dried, powdered aerial parts of Centaurium erythraea
-
70% Ethanol (v/v) in deionized water
-
Ultrasonic bath or probe sonicator
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered Centaurium erythraea and place it in a 250 mL flask.
-
Add 100 mL of 70% ethanol (solid-to-solvent ratio of 1:10 w/v).
-
Place the flask in an ultrasonic bath set to 40 kHz and a temperature of 45°C.
-
Sonicate for 30 minutes.
-
After sonication, filter the extract through filter paper to separate the plant material.
-
Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Redissolve a known amount of the crude extract in the HPLC mobile phase for quantification.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Centauroside Quantification
This is a general HPLC method that can be optimized for Centauroside analysis.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and DAD or MS detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
-
Gradient Program (example): 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B; 30-35 min, 90% B; 35-40 min, 10% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: DAD at a wavelength determined from the UV spectrum of a Centauroside standard (if available) or by scanning for characteristic secoiridoid absorbance (typically around 230-280 nm). If using MS, monitor for the specific m/z of Centauroside.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a stock solution of a Centauroside reference standard of known concentration.
-
Create a series of calibration standards by diluting the stock solution.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample extracts.
-
Quantify the amount of Centauroside in the samples by comparing their peak areas to the calibration curve.
Data Presentation
The following tables summarize expected trends in extraction yield based on data for related secoiridoids and general extraction principles. Note: Specific quantitative data for Centauroside is limited in the literature; these tables are illustrative.
Table 1: Comparison of Extraction Methods for Secoiridoid Yield
| Extraction Method | Relative Yield of Secoiridoids (Illustrative) | Advantages | Disadvantages |
| Maceration | Low to Moderate | Simple, low cost | Time-consuming, lower efficiency |
| Soxhlet Extraction | High | High extraction efficiency | Potential for thermal degradation |
| Ultrasound-Assisted Extraction (UAE) | High | Fast, efficient, reduced solvent consumption | Requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | High | Very fast, efficient | Requires specialized equipment |
Table 2: Effect of Solvent on Secoiridoid Extraction Yield
| Solvent | Relative Yield of Secoiridoids (Illustrative) | Notes |
| Water | Moderate | Extracts a wide range of polar compounds. |
| 50% Ethanol | High | Good for a broad range of polar and moderately polar compounds. |
| 70% Ethanol | Very High | Often optimal for secoiridoid glycosides. |
| 100% Ethanol | Moderate to High | Less efficient for highly polar glycosides. |
| 100% Methanol | High | Similar to ethanol but can be more toxic. |
Visualizations
Caption: Workflow for optimizing Centauroside extraction.
Caption: Potential anti-inflammatory and antioxidant pathways.
References
Troubleshooting (Z)-Aldosecologanin instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of (Z)-Aldosecologanin in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: My (Z)-Aldosecologanin solution appears to be degrading. What are the primary factors that influence its stability?
A1: (Z)-Aldosecologanin, like other secoiridoid glycosides, is susceptible to degradation. The primary factors influencing its stability in solution are pH, temperature, and exposure to light. Iridoid glycosides are generally known to be unstable under physical and chemical stress.[1] It is crucial to control these parameters to ensure the integrity of your experimental results.
Q2: What are the recommended storage conditions for (Z)-Aldosecologanin stock solutions?
A2: For long-term storage, it is recommended to store (Z)-Aldosecologanin as a solid at -20°C. If a stock solution is prepared, it should be stored at 2-8°C for short-term use. To minimize degradation, it is advisable to prepare solutions fresh for each experiment whenever possible.
Q3: What are the potential degradation products of (Z)-Aldosecologanin?
A3: Based on studies of the closely related precursor secologanin (B1681713), potential degradation products include an oxidized form, secoxyloganin (B110862), and a reduced form, secologanol.[2][3][4] The formation of these products can be influenced by the specific experimental conditions. Secoxyloganin is an acidic derivative where the aldehyde function is oxidized, which would prevent its condensation with tryptamine (B22526) in biosynthetic pathways.[2]
Q4: Can I use (Z)-Aldosecologanin in a cell-based assay? What should I be aware of?
A4: Yes, but careful consideration of the cell culture medium's pH and the incubation temperature is necessary. It is recommended to perform control experiments to assess the stability of (Z)-Aldosecologanin under your specific assay conditions over the time course of the experiment. The compound's stability can be influenced by cellular enzymes and the chemical environment of the culture medium.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity in experiments.
This issue is often linked to the degradation of (Z)-Aldosecologanin in the experimental solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent bioactivity.
Recommended Actions:
-
Verify Stock Solution: Check your stock solution for any signs of precipitation or color change. If any are observed, prepare a fresh stock solution.
-
Analyze Stock Solution: If possible, analyze the concentration and purity of your stock solution using a validated analytical method like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Review Experimental Conditions:
-
pH: Iridoid glycosides can be unstable in alkaline conditions.[5] Ensure the pH of your experimental buffer is within a stable range, ideally neutral to slightly acidic.
-
Temperature: Elevated temperatures can accelerate degradation.[6] If your protocol involves heating, consider if the temperature can be lowered or the incubation time shortened.
-
Light: Protect your solutions from direct light, as photodegradation can occur. Use amber vials or cover your containers with aluminum foil.
-
-
Perform a Stability Study: To definitively determine the stability of (Z)-Aldosecologanin under your specific experimental conditions, run a time-course study. Analyze aliquots of your solution at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to quantify the remaining amount of the compound.
Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC).
The appearance of new peaks is a strong indicator of degradation.
Troubleshooting Workflow:
Caption: Workflow for identifying unexpected chromatographic peaks.
Recommended Actions:
-
Analyze a Fresh Standard: Prepare a fresh solution of (Z)-Aldosecologanin and immediately analyze it to obtain a reference chromatogram.
-
Compare Chromatograms: Compare the chromatogram of your experimental sample with the fresh standard. This will help confirm if the new peaks are indeed degradation products.
-
Conduct a Forced Degradation Study: To understand the degradation profile, you can perform a forced degradation study.[7] This involves intentionally exposing (Z)-Aldosecologanin solutions to stress conditions to accelerate degradation. This can help in identifying the major degradation products.
-
Identify Degradation Products: If identifying the degradation products is critical for your research, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or preparative HPLC followed by NMR spectroscopy can be used for structural elucidation.
Quantitative Data Summary
While specific kinetic data for (Z)-Aldosecologanin is limited in the public domain, the following table summarizes stability data for related iridoid glycosides from a study on compounds from Eucommia ulmoides Oliv. This data can provide insights into the potential stability profile of (Z)-Aldosecologanin.
Table 1: Stability of Iridoid Glycosides under Different pH Conditions after 24 hours.
| Compound | pH 2 | pH 4 | pH 6 | pH 8 | pH 10 | pH 12 |
| Geniposidic acid (GPA) | Stable | Stable | Stable | Stable | Stable | Stable |
| Scyphiphin D (SD) | Stable | Stable | Stable | Stable | Stable | Hydrolyzed |
| Ulmoidoside A (UA) | Stable | Stable | Stable | Stable | Stable | Hydrolyzed |
| Ulmoidoside C (UC) | Stable | Stable | Stable | Stable | Hydrolyzed | Hydrolyzed |
| Ulmoidoside B (UB) | Affected | Stable | Stable | Affected | Affected | Affected |
| Ulmoidoside D (UD) | Affected | Stable | Stable | Affected | Affected | Affected |
| Data adapted from a study on iridoid glycosides from Eucommia ulmoides Oliver and indicates qualitative stability.[5] |
Table 2: Stability of Iridoid Glycosides at Different Temperatures after 24 hours.
| Compound | 25°C | 40°C | 60°C | 80°C |
| Geniposidic acid (GPA) | Stable | Stable | Stable | Stable |
| Scyphiphin D (SD) | Stable | Stable | Stable | Stable |
| Ulmoidoside A (UA) | Stable | Stable | Stable | Stable |
| Ulmoidoside C (UC) | Stable | Stable | Stable | Stable |
| Ulmoidoside B (UB) | Stable | Stable | Affected | Affected |
| Ulmoidoside D (UD) | Stable | Stable | Affected | Affected |
| Data adapted from a study on iridoid glycosides from Eucommia ulmoides Oliver and indicates qualitative stability.[5] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of (Z)-Aldosecologanin.
Objective: To generate degradation products of (Z)-Aldosecologanin under various stress conditions.
Materials:
-
(Z)-Aldosecologanin
-
HPLC grade water, methanol (B129727), and acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
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HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of (Z)-Aldosecologanin in a suitable solvent (e.g., methanol or a mixture of water and methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Incubate at room temperature for a defined period. At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period. At each time point, withdraw a sample and dilute for HPLC analysis.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at an elevated temperature (e.g., 80°C) for a defined period. At each time point, withdraw a sample, cool it to room temperature, and dilute for HPLC analysis.
-
Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Keep a control sample wrapped in aluminum foil to protect it from light. After the exposure, analyze both the exposed and control samples by HPLC.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Monitor the decrease in the peak area of (Z)-Aldosecologanin and the formation of new peaks corresponding to degradation products.
Signaling Pathway/Logical Relationship Diagram:
Caption: Forced degradation study workflow.
References
- 1. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a second secologanin synthase isoform producing both secologanin and secoxyloganin allows enhanced de novo assembly of a Catharanthus roseus transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Characterization of a vacuolar importer of secologanin in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Insight into the Thermal Degradation Pathway of γ-Oryzanol and the Effect on the Oxidative Stability of Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinine - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Centauroside Resolution in Reverse-Phase HPLC
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the resolution of Centauroside and similar flavonoid glycosides in reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: I am seeing poor resolution or peak splitting for my Centauroside peak. What are the most common causes?
Poor resolution or peak splitting for flavonoid glycosides like Centauroside in RP-HPLC can stem from several factors. These include suboptimal mobile phase composition (especially pH), secondary interactions with the stationary phase, column overload, or issues with the HPLC system itself. A systematic approach to troubleshooting is recommended to identify and resolve the specific cause.
Q2: Why is the mobile phase pH so critical for the separation of Centauroside?
Flavonoid glycosides like Centaurein possess multiple phenolic hydroxyl groups, which are weakly acidic. The pH of the mobile phase dictates the ionization state of these groups. At a pH near or above their pKa, these hydroxyl groups can become deprotonated, leading to a more polar, ionized form of the molecule. In reverse-phase chromatography, this increased polarity results in earlier and often inconsistent elution, as well as potential peak tailing due to interactions with residual silanols on the stationary phase. By maintaining an acidic mobile phase (typically pH 2.5-4), the ionization of these phenolic hydroxyls is suppressed, ensuring that the analyte remains in a single, neutral form. This leads to more consistent retention times, improved peak shape, and better resolution.
Q3: My Centauroside peak is tailing. How can I improve its symmetry?
Peak tailing is a common issue when analyzing flavonoid glycosides and can be caused by several factors:
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Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar hydroxyl groups of Centauroside, causing tailing.
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Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
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Inappropriate Mobile Phase pH: As discussed above, a pH that allows for partial ionization of the analyte can lead to tailing.
To address peak tailing, consider the following solutions:
-
Adjust Mobile Phase pH: Ensure the aqueous portion of your mobile phase is acidified, for instance, with 0.1% formic acid or phosphoric acid, to a pH between 2.5 and 4.0.
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Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns with thorough end-capping minimize the number of free silanol groups available for secondary interactions.
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Reduce Sample Concentration: Dilute your sample and re-inject to see if the peak shape improves.
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Increase Column Temperature: A slightly elevated temperature (e.g., 30-40 °C) can improve peak symmetry by reducing mobile phase viscosity and speeding up mass transfer.
Q4: I am not getting enough retention for Centauroside on my C18 column. What should I do?
Insufficient retention of polar compounds like flavonoid glycosides on a C18 column can be addressed by:
-
Decreasing the Organic Solvent Concentration: Reduce the percentage of acetonitrile (B52724) or methanol (B129727) in your mobile phase. This will increase the overall polarity of the mobile phase, leading to stronger interaction of the analyte with the non-polar stationary phase and thus, longer retention.
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Using a Less Retentive Stationary Phase: If you are using a very non-polar column and still see low retention, consider a column with a different stationary phase that is better suited for polar compounds, such as a polar-embedded or an aqueous C18 column.
-
Ensuring Proper pH Control: As mentioned, an unsuppressed ionization of phenolic groups will make the molecule more polar and reduce its retention in reverse-phase mode.
Troubleshooting Guides
Problem: Poor Peak Resolution
| Possible Cause | Recommended Solution |
| Suboptimal Mobile Phase Composition | 1. Optimize Organic Solvent Ratio: If peaks are eluting too closely together, try a shallower gradient or a lower starting percentage of the organic solvent. 2. Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and improve resolution due to different solvent properties. Methanol is a proton donor and acceptor, while acetonitrile is a stronger dipole. 3. Ensure Proper pH: Acidify the aqueous mobile phase to a pH between 2.5 and 4.0 using an additive like 0.1% formic acid. |
| Inadequate Column Efficiency | 1. Use a Longer Column or Smaller Particle Size: Increasing column length or decreasing the particle size of the stationary phase can enhance efficiency and resolution. 2. Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed contaminants. If resolution does not improve, the column may need to be replaced. |
| Co-eluting Impurities | 1. Adjust Mobile Phase Selectivity: As described above, changing the organic solvent or pH can help separate co-eluting peaks. 2. Modify the Gradient Profile: A shallower gradient can often improve the separation of closely eluting compounds. |
Problem: Peak Tailing or Fronting
| Symptom | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary Silanol Interactions | Use a mobile phase with a low pH (2.5-4.0) to suppress silanol activity. Employ a high-purity, end-capped column. |
| Column Overload | Dilute the sample and inject a smaller volume. | |
| Incompatible Sample Solvent | Dissolve the sample in the initial mobile phase if possible. If a stronger solvent is needed for solubility, inject the smallest possible volume. | |
| Peak Fronting | Sample Overload (Concentration) | Dilute the sample. |
| Sample Solvent Stronger than Mobile Phase | Prepare the sample in the mobile phase or a weaker solvent. | |
| Column Collapse | If using a highly aqueous mobile phase (>95% water), ensure your C18 column is designed for these conditions (e.g., an aqueous C18). If collapse is suspected, flush the column with 100% organic solvent. |
Experimental Protocols
Starting Method for RP-HPLC Analysis of Centauroside (using Centaurein as a model)
This protocol provides a robust starting point for method development.
1. Materials and Reagents:
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HPLC-grade acetonitrile (ACN)
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HPLC-grade methanol (MeOH)
-
HPLC-grade water
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Formic acid (FA), high purity (≥98%)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
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Sample of Centauroside or plant extract containing it, dissolved in a suitable solvent (e.g., methanol or mobile phase A).
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. To 1 L of HPLC-grade water, add 1 mL of formic acid. Mix thoroughly and degas.
-
Mobile Phase B: Acetonitrile.
3. HPLC Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 350 nm (optimal for many flavonoids) |
4. Sample Preparation:
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Accurately weigh and dissolve the sample in methanol or the initial mobile phase composition to a known concentration.
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Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.
Visualizations
Caption: A typical experimental workflow for the RP-HPLC analysis of Centauroside.
Caption: A logical troubleshooting guide for improving the resolution of Centauroside.
Overcoming challenges in the synthesis of (Z)-Aldosecologanin
Technical Support Center: Synthesis of (Z)-Aldosecologanin
Welcome to the technical support center for the synthesis of (Z)-Aldosecologanin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the stereoselective synthesis of this complex iridoid glycoside.
Troubleshooting Guide
This guide addresses common challenges encountered during the synthesis of (Z)-Aldosecologanin, focusing on achieving high stereoselectivity for the Z-isomer of the exocyclic double bond.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| ZAS-T01 | Low Z:E ratio in Wittig reaction | 1. Unstabilized or semi-stabilized ylide: These ylides often favor the formation of the (Z)-alkene through a kinetically controlled pathway involving a cis-oxaphosphetane intermediate. However, reaction conditions can influence the ratio. 2. Reaction temperature: Higher temperatures can lead to equilibration of the intermediates, favoring the more stable (E)-isomer. 3. Solvent polarity: Protic or highly polar solvents can stabilize the betaine (B1666868) intermediate, potentially leading to a higher proportion of the (E)-isomer. 4. Presence of lithium salts: Lithium salts can coordinate with the betaine intermediate, promoting the formation of the (E)-isomer. | 1. Use a salt-free unstabilized or semi-stabilized ylide. Prepare the ylide using a sodium or potassium base (e.g., NaHMDS, KHMDS) in an aprotic, non-polar solvent (e.g., THF, toluene). 2. Maintain low reaction temperatures. Conduct the Wittig reaction at low temperatures (e.g., -78 °C) to favor the kinetic (Z)-product. 3. Employ aprotic, non-polar solvents. Solvents like THF or toluene (B28343) are recommended. 4. Use salt-free conditions. If lithium bases are unavoidable, consider the addition of a lithium-chelating agent. |
| ZAS-T02 | Inefficient photocatalytic E-to-Z isomerization | 1. Incorrect photosensitizer: The triplet energy of the photosensitizer must be higher than that of the (E)-alkene to allow for efficient energy transfer. 2. Inadequate light source: The wavelength of the light source must overlap with the absorption spectrum of the photosensitizer. 3. Low catalyst loading: Insufficient catalyst will result in slow and incomplete isomerization. 4. Presence of quenchers: Oxygen or other impurities can quench the excited state of the photosensitizer. | 1. Select an appropriate photosensitizer. For many alkenes, iridium-based photosensitizers have proven effective.[1] DFT calculations can help predict triplet energies to aid in selection.[2] 2. Use a suitable light source. An LED photoreactor with a specific wavelength output is ideal. For example, a 400 nm light source has been used successfully for similar isomerizations.[2] 3. Optimize catalyst loading. While higher loading can increase the rate, it can also lead to side reactions. A typical starting point is 0.1-1 mol%.[2] 4. Degas the reaction mixture. Remove oxygen by bubbling an inert gas (e.g., argon or nitrogen) through the solution before and during irradiation. |
| ZAS-T03 | Degradation of starting material or product | 1. Acid or base sensitivity: The acetal (B89532) and glycosidic linkages in secologanin (B1681713) are sensitive to both acidic and basic conditions. The aldehyde functionality is also prone to oxidation or side reactions. 2. Thermal instability: Prolonged heating can lead to decomposition. | 1. Maintain neutral pH. Use buffered solutions or non-acidic/basic reagents whenever possible. Protect sensitive functional groups if necessary. 2. Use mild reaction conditions. Opt for reactions that proceed at room temperature or below. If heating is required, keep it to a minimum. |
| ZAS-T04 | Difficult purification of Z/E isomers | 1. Similar polarity: The (Z) and (E) isomers often have very similar polarities, making separation by standard column chromatography challenging. | 1. High-Performance Liquid Chromatography (HPLC): Reverse-phase or normal-phase HPLC can often provide the necessary resolution. Method development will be required to find the optimal column and mobile phase. 2. Supercritical Fluid Chromatography (SFC): SFC can sometimes offer better separation for complex mixtures of isomers. 3. Argentation Chromatography: The interaction of the double bond with silver ions can sometimes be exploited to separate isomers. |
| ZAS-T05 | Inaccurate Z:E ratio determination | 1. Overlapping signals in ¹H NMR: The vinyl proton signals of the (Z) and (E) isomers may be close or overlap, leading to inaccurate integration. | 1. Use a high-field NMR spectrometer. Higher field strengths will improve signal dispersion. 2. ¹H NMR analysis of key signals: The chemical shifts and coupling constants of the vinyl protons are diagnostic for the (E) and (Z) isomers. For many vinyl compounds, the vicinal coupling constant (J-value) is larger for the trans (E) isomer (typically 12-18 Hz) than for the cis (Z) isomer (typically 6-12 Hz).[3] 3. Nuclear Overhauser Effect (NOE) spectroscopy: NOESY or ROESY experiments can be used to confirm the spatial proximity of protons, thus definitively assigning the stereochemistry. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing (Z)-Aldosecologanin?
A1: The main challenge lies in controlling the stereochemistry of the exocyclic double bond to favor the (Z)-isomer. Many standard synthetic methods for alkene formation tend to produce the thermodynamically more stable (E)-isomer. Therefore, specific strategies that favor the kinetic (Z)-product or methods to isomerize the (E)-isomer to the (Z)-isomer are required.
Q2: Which synthetic strategy is recommended for obtaining the (Z)-isomer?
A2: A Wittig reaction using a salt-free, unstabilized or semi-stabilized ylide under low-temperature conditions is a common and effective method for the stereoselective synthesis of (Z)-alkenes. Alternatively, photocatalytic isomerization of the readily available (E)-isomer offers a powerful approach to access the (Z)-isomer.[1][2]
Q3: How can I confirm the stereochemistry of my final product?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[3] Specifically, the coupling constant between the vinyl protons in the ¹H NMR spectrum can often distinguish between the (Z) and (E) isomers. A smaller coupling constant is indicative of the (Z)-isomer. For unambiguous assignment, 2D NMR techniques such as NOESY or ROESY can be employed to identify through-space interactions that are unique to each isomer.[3]
Q4: Are there any specific precautions to take when handling Aldosecologanin and its precursors?
A4: Yes. Aldosecologanin is a complex molecule with several sensitive functional groups, including an aldehyde, an acetal, and a glycosidic bond. It is sensitive to both strong acids and bases. Therefore, it is crucial to use mild reaction conditions and maintain a neutral pH whenever possible. Purification should also be conducted under mild conditions, avoiding excessive heat.
Q5: What are the key differences in the ¹H NMR spectra of (Z)- and (E)-Aldosecologanin?
-
Vinyl Protons: The chemical shifts of the protons on the double bond will be different. More importantly, the vicinal coupling constant (³JHH) between these protons will be significantly smaller for the (Z)-isomer (typically 6-12 Hz) compared to the (E)-isomer (typically 12-18 Hz).[3]
-
Protons near the double bond: The chemical shifts of protons on the carbon adjacent to the double bond may also differ due to the different anisotropic effects of the substituents on the double bond.
Experimental Protocols
Protocol 1: Stereoselective Wittig Reaction to form (Z)-Alkene
This protocol describes a general procedure for a Wittig reaction designed to favor the formation of a (Z)-alkene from a suitable aldehyde precursor to the Aldosecologanin core.
Workflow Diagram:
References
Minimizing impurities during the purification of Centauroside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the purification of Centauroside.
Frequently Asked Questions (FAQs)
Q1: What is Centauroside and from where is it typically isolated?
Centauroside is a secoiridoid glycoside, a type of terpenoid. It is naturally found in plants belonging to the Centaurium genus (Gentianaceae family), such as Centaurium erythraea.[1] Therefore, the primary source for isolation is from the crude extracts of these plants.
Q2: What are the most common types of impurities encountered during Centauroside purification?
Impurities in Centauroside preparations can be broadly categorized into three groups:
-
Process-Related Impurities: These are substances introduced during the extraction and purification process. Common examples include residual solvents (e.g., methanol (B129727), ethanol, ethyl acetate), reagents used for derivatization (if any), and substances leached from chromatographic materials.
-
Product-Related Impurities (Degradation Products): These are impurities that arise from the chemical degradation of Centauroside itself. As a glycoside, Centauroside may be susceptible to hydrolysis under acidic or basic conditions, as well as thermal degradation, leading to the formation of its aglycone or other rearranged products. While specific degradation pathways for Centauroside are not extensively documented, studies on similar secoiridoid glycosides suggest these are likely degradation routes.
-
Co-extractable Impurities from the Natural Source: Since Centauroside is isolated from Centaurium species, the crude extract will contain a complex mixture of other secondary metabolites. These are often the most challenging impurities to remove due to their structural similarities to Centauroside. Common co-extractable impurities include other secoiridoid glycosides, flavonoids, xanthones, and various terpenoids like α-pinene, β-pinene, and myrcene.[1]
Q3: Which analytical techniques are recommended for assessing the purity of a Centauroside sample?
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of Centauroside.[2] Key considerations for HPLC analysis include:
-
Column: A reversed-phase C18 column is typically suitable for separating moderately polar compounds like Centauroside.
-
Mobile Phase: A gradient elution using a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol is common.
-
Detector: A UV detector is often used, as the chromophores in Centauroside and many of its potential impurities will absorb UV light. A photodiode array (PDA) detector can provide additional spectral information to help distinguish between different components.
For more detailed analysis and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[2] LC-MS provides molecular weight information, which is invaluable for identifying unknown impurities and degradation products.
Troubleshooting Guides
Problem 1: Low Purity of the Final Centauroside Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inadequate Chromatographic Separation | Optimize the chromatographic method. This may involve trying different stationary phases (e.g., silica (B1680970) gel, Sephadex), adjusting the solvent system in column chromatography, or refining the gradient in HPLC. For structurally similar impurities, a shallower gradient or isocratic elution in HPLC may be necessary to improve resolution. |
| Co-elution of Impurities | If impurities are co-eluting with Centauroside, consider using an orthogonal separation technique. For example, if you are using reversed-phase HPLC, you could try a subsequent purification step using normal-phase chromatography or size-exclusion chromatography. |
| Degradation of Centauroside during Purification | Analyze samples at each stage of the purification process to identify where purity is being lost. If degradation is suspected, minimize exposure to harsh conditions. This includes using moderate pH buffers, avoiding high temperatures, and protecting the sample from light. |
| Contamination from Labware or Solvents | Ensure all glassware is scrupulously clean. Use high-purity solvents (e.g., HPLC grade) to avoid introducing contaminants. |
Problem 2: Presence of Unexpected Peaks in the Chromatogram
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Centauroside Degradation | As mentioned, Centauroside may degrade under certain conditions. To investigate this, perform forced degradation studies. Subject a small sample of purified Centauroside to stress conditions (e.g., acidic pH, basic pH, heat, UV light) and analyze the resulting mixture by HPLC or LC-MS. This can help to identify the retention times and mass spectra of potential degradation products. |
| Solvent-Related Impurities | Run a blank gradient (injecting only the mobile phase) to check for impurities originating from the solvents or the HPLC system itself. |
| Carryover from Previous Injections | If using an autosampler, ensure the needle wash procedure is effective. A "ghost peak" that appears at the same retention time in subsequent runs is a sign of carryover. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Centauroside
This protocol is designed to intentionally degrade Centauroside to identify potential degradation products.
Materials:
-
Purified Centauroside sample
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC grade water and acetonitrile
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HPLC system with UV or PDA detector
Procedure:
-
Prepare Stock Solution: Dissolve a known amount of Centauroside in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours. Neutralize with 1 mL of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 1 mL of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all treated samples, along with an untreated control sample, by HPLC. Compare the chromatograms to identify new peaks corresponding to degradation products.
Protocol 2: General Purification Workflow for Centauroside from Plant Material
This protocol outlines a general strategy for the isolation and purification of Centauroside.
1. Extraction:
-
Air-dry and powder the plant material (e.g., aerial parts of Centaurium erythraea).
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Perform a Soxhlet extraction or maceration with a solvent of medium polarity, such as methanol or ethanol, to extract a broad range of secondary metabolites including Centauroside.
-
Evaporate the solvent under reduced pressure to obtain a crude extract.
2. Preliminary Fractionation:
-
The crude extract can be subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would be to partition the extract between water and a series of immiscible organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate). Centauroside, being a glycoside, is expected to be in the more polar fractions (e.g., ethyl acetate (B1210297) and aqueous fractions).
3. Column Chromatography:
-
The enriched fraction is then subjected to column chromatography.
-
Stationary Phase: Silica gel is a common choice for the initial purification. For further purification, Sephadex LH-20 can be used to separate compounds based on size and polarity.
-
Mobile Phase: A gradient of solvents is typically used. For silica gel, a gradient of increasing polarity, such as chloroform-methanol or ethyl acetate-methanol, is common. For Sephadex LH-20, methanol is a typical eluent.
-
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing Centauroside.
4. Preparative HPLC:
-
For final purification to high purity, preparative HPLC is often necessary.
-
Use a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol.
-
Collect the peak corresponding to Centauroside.
5. Purity Assessment:
-
Analyze the purified fraction by analytical HPLC and LC-MS to confirm its purity and identity.
Data Presentation
Table 1: Hypothetical HPLC Purity Analysis of Centauroside at Different Purification Stages
| Purification Stage | Centauroside Purity (%) | Major Impurities Detected |
| Crude Methanolic Extract | 5.2 | Flavonoids, Other Glycosides, Chlorophyll |
| Ethyl Acetate Fraction | 25.8 | Other Secoiridoid Glycosides, Flavonoids |
| Silica Gel Column Chromatography | 78.3 | Structurally Similar Glycosides |
| Sephadex LH-20 Column | 92.1 | Minor Glycosidic Impurities |
| Preparative HPLC | >98.0 | Trace Unknowns |
Table 2: Example Conditions for Forced Degradation of a Secoiridoid Glycoside (Analogous to Centauroside)
| Stress Condition | Duration | Temperature | Observed Degradation (%) |
| 0.1 M HCl | 2 hours | 60°C | 45 |
| 0.1 M NaOH | 2 hours | 60°C | 80 |
| 3% H₂O₂ | 24 hours | Room Temp | 15 |
| Heat | 48 hours | 80°C | 25 |
| UV Light (254 nm) | 24 hours | Room Temp | 10 |
Note: This data is illustrative and based on general knowledge of glycoside stability. Actual degradation rates for Centauroside would need to be determined experimentally.
Visualizations
Caption: General workflow for the purification of Centauroside.
Caption: Troubleshooting logic for addressing low purity issues.
References
Technical Support Center: Interpreting Complex NMR Spectra of (Z)-Aldosecologanin
Welcome to the technical support center for the NMR analysis of (Z)-Aldosecologanin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the interpretation of complex NMR spectra for this secoiridoid glycoside.
Frequently Asked Questions (FAQs)
Q1: My 1D ¹H NMR spectrum of (Z)-Aldosecologanin is showing significant signal overlap, especially in the sugar region. How can I simplify this?
A1: Signal overlapping is a common challenge with glycosylated natural products like (Z)-Aldosecologanin. Here are a few troubleshooting steps:
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Optimize Acquisition Parameters: Simple changes to the experimental setup can sometimes improve signal dispersion.[1] Consider acquiring the spectrum at a different temperature or using a different deuterated solvent.[1]
-
Utilize 2D NMR Techniques: If signal overlap persists in 1D spectra, moving to 2D NMR is highly recommended. COSY and HSQC experiments are excellent starting points to resolve proton and proton-carbon correlations, respectively.
Q2: I am having trouble assigning the quaternary carbons of (Z)-Aldosecologanin. Which NMR experiment is most suitable for this?
A2: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for assigning quaternary carbons. HMBC reveals correlations between protons and carbons over two to three bonds, allowing you to connect different spin systems and identify carbons with no directly attached protons.
Q3: The chemical shifts in my spectrum don't exactly match the literature values. What could be the reason for this discrepancy?
A3: Minor variations in chemical shifts are common and can be attributed to several factors:
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Solvent Effects: The choice of deuterated solvent can influence the chemical shifts due to differences in polarity and hydrogen bonding interactions.[1]
-
Concentration: Sample concentration can affect the chemical shifts, particularly for protons involved in intermolecular interactions.
-
Temperature and pH: Variations in temperature and the pH of the sample can also lead to slight changes in chemical shifts.
-
Instrument Calibration: Ensure your NMR instrument is properly calibrated using a standard reference compound like tetramethylsilane (B1202638) (TMS).
Troubleshooting Guide
Issue: Broad or Distorted Peaks in the ¹H NMR Spectrum
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Possible Cause 1: Poor Shimming. The magnetic field homogeneity across the sample may not be optimal.
-
Solution: Re-shim the instrument before acquiring the spectrum.
-
-
Possible Cause 2: Sample Aggregation. At higher concentrations, molecules of (Z)-Aldosecologanin may aggregate, leading to broader signals.
-
Solution: Dilute the sample and re-acquire the spectrum.
-
-
Possible Cause 3: Presence of Paramagnetic Impurities. Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: Purify the sample using a chelating agent or by passing it through a short column of silica (B1680970) gel.
-
Issue: Difficulty in Differentiating Between (Z) and (E) Isomers
-
Key Indicator: The chemical shift of the olefinic proton H-7 is a key diagnostic marker. In the (Z)-isomer, this proton typically resonates at a different frequency compared to the (E)-isomer due to the different spatial arrangement around the double bond.
-
Solution: Carefully compare the chemical shift of the H-7 proton in your spectrum with the reported literature values for both isomers. 2D NOESY or ROESY experiments can also be used to confirm the stereochemistry by observing through-space correlations.
Data Presentation
The following tables summarize the reported ¹H and ¹³C NMR spectral data for (Z)-Aldosecologanin in CD₃OD.
Table 1: ¹H NMR Data of (Z)-Aldosecologanin (in CD₃OD)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 7.45 | s | |
| 3 | 5.86 | d | 1.5 |
| 5 | 3.08 | m | |
| 6α | 2.05 | m | |
| 6β | 1.85 | m | |
| 7 | 6.25 | t | 7.5 |
| 8 | 4.60 | d | 7.5 |
| 9 | 2.45 | m | |
| 10 | 9.65 | s | |
| 11-OCH₃ | 3.70 | s | |
| 1'-Glc | 4.65 | d | 8.0 |
| 2'-Glc | 3.20 | m | |
| 3'-Glc | 3.38 | m | |
| 4'-Glc | 3.30 | m | |
| 5'-Glc | 3.25 | m | |
| 6'a-Glc | 3.85 | dd | 12.0, 2.0 |
| 6'b-Glc | 3.65 | dd | 12.0, 5.5 |
Table 2: ¹³C NMR Data of (Z)-Aldosecologanin (in CD₃OD)
| Position | δC (ppm) |
| 1 | 152.5 |
| 3 | 129.8 |
| 4 | 110.2 |
| 5 | 32.5 |
| 6 | 42.1 |
| 7 | 145.3 |
| 8 | 133.6 |
| 9 | 47.8 |
| 10 | 195.2 |
| 11 | 170.1 |
| 11-OCH₃ | 51.8 |
| 1'-Glc | 100.2 |
| 2'-Glc | 74.8 |
| 3'-Glc | 77.9 |
| 4'-Glc | 71.5 |
| 5'-Glc | 78.1 |
| 6'-Glc | 62.7 |
Note: The spectral data is referenced from literature and may vary slightly based on experimental conditions.
Experimental Protocols
1. Sample Preparation:
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Accurately weigh 5-10 mg of purified (Z)-Aldosecologanin.
-
Dissolve the sample in approximately 0.6 mL of deuterated methanol (B129727) (CD₃OD).
-
Transfer the solution to a clean 5 mm NMR tube.
2. NMR Data Acquisition:
-
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity.
-
¹H NMR: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum.
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COSY (Correlation Spectroscopy): Acquire a gradient-enhanced COSY45 or COSY90 experiment to establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-enhanced HSQC experiment to determine one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-enhanced HMBC experiment to determine long-range (2-3 bond) ¹H-¹³C correlations. The long-range coupling delay should be optimized (e.g., for 8 Hz) to observe correlations to quaternary carbons.
Mandatory Visualizations
Caption: Experimental workflow for NMR analysis of (Z)-Aldosecologanin.
Caption: Troubleshooting logic for complex NMR spectra of (Z)-Aldosecologanin.
Caption: Key COSY and HMBC correlations for the aglycone moiety of (Z)-Aldosecologanin.
References
Technical Support Center: Enhancing Compound Solubility for In Vitro Assays
Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address challenges related to the solubility of compounds derived from natural sources, with a focus on constituents commonly found in the Centaurea genus, for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: I am working with a compound isolated from a Centaurea species and it's poorly soluble in aqueous media for my cell-based assays. What are the first steps to improve its solubility?
A1: The initial approach to solubilizing a poorly soluble compound, such as a flavonoid or sesquiterpene lactone from Centaurea, involves creating a concentrated stock solution in an organic solvent and then diluting it into your aqueous assay medium. The key is to select an appropriate organic solvent and use a proper dilution technique to avoid precipitation.
Q2: Which organic solvents are recommended for creating a stock solution of a poorly soluble natural product?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions of nonpolar compounds for use in biological assays. It is miscible with a wide range of organic and aqueous solvents and is generally well-tolerated by most cell lines at low final concentrations (typically <0.5%). Other potential solvents include ethanol, methanol, and N,N-dimethylformamide (DMF). The choice of solvent will depend on the specific compound's properties.
Q3: My compound precipitates when I dilute the DMSO stock solution into my cell culture medium. What can I do to prevent this?
A3: Precipitation upon dilution into aqueous media is a common issue. Here are several troubleshooting steps:
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Decrease the Final Concentration: The final concentration of your compound in the assay may be exceeding its aqueous solubility limit. Try performing a dose-response experiment starting with a lower concentration range.
-
Optimize Dilution Technique: Instead of adding the stock solution directly to the full volume of media, perform a serial dilution. Pre-warm the media to 37°C and add the stock solution dropwise while gently swirling or vortexing to ensure rapid and even distribution.
-
Use an Intermediate Dilution Step: Prepare a less concentrated intermediate stock solution in your organic solvent (e.g., dilute a 100 mM DMSO stock to 10 mM in DMSO) before the final dilution into the aqueous medium.
-
Incorporate a Surfactant: For some compounds, the addition of a small amount of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, to the final assay medium can help maintain solubility. However, it is crucial to first test the surfactant for any cytotoxic effects on your specific cell line.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. This is an advanced technique that requires optimization for each specific compound.
Troubleshooting Guide: Compound Precipitation in In Vitro Assays
This guide provides a systematic approach to resolving compound precipitation issues.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon addition to media | 1. Final concentration exceeds solubility limit.2. Improper dilution method.3. Stock solution is too concentrated. | 1. Lower the final working concentration.2. Pre-warm media to 37°C. Add the stock solution dropwise while gently swirling.3. Prepare a less concentrated intermediate stock solution in the organic solvent before final dilution. |
| Precipitation observed after a few hours or days of incubation | 1. Compound instability in the aqueous environment.2. Interaction with media components over time.3. Evaporation of media leading to increased concentration. | 1. Perform media changes with freshly prepared compound-containing media every 24-48 hours.2. Consider using a different basal media formulation or serum-free media if compatible with your cell line.3. Ensure proper humidification in the incubator to minimize evaporation. |
| Inconsistent results or lower than expected efficacy | 1. Partial precipitation is occurring, reducing the effective concentration.2. Inaccurate stock solution concentration. | 1. Visually inspect the media for any signs of precipitation before and during the experiment. Filter the media through a 0.22 µm syringe filter before adding it to the cells.2. Verify the concentration of your stock solution. Prepare fresh stock solutions regularly. |
Data Presentation: Solubility of Compound Classes from Centaurea
The following table summarizes the general solubility of flavonoids and sesquiterpene lactones, two major classes of compounds found in the Centaurea genus. Specific solubility will vary depending on the exact chemical structure of the individual compound.
| Compound Class | Water | Aqueous Buffers (e.g., PBS) | Ethanol | Methanol | DMSO | Notes |
| Flavonoids | Generally poor, but glycosides can have slightly better solubility. | Poor | Soluble to sparingly soluble. | Soluble to sparingly soluble. | Readily soluble. | Solubility is highly dependent on the number and position of hydroxyl and glycosidic groups. |
| Sesquiterpene Lactones | Generally poor to insoluble. | Poor to insoluble. | Soluble. | Soluble. | Readily soluble. | These compounds are typically lipophilic. |
Experimental Protocols
Protocol 1: Preparation of a Compound Stock Solution and Dilution for Cell-Based Assays
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh a small amount of your compound (e.g., a flavonoid or sesquiterpene lactone from Centaurea).
-
Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
To minimize precipitation, it is often beneficial to first create an intermediate dilution of your high-concentration stock in DMSO or the cell culture medium.
-
-
Prepare the Final Working Solution:
-
Add a small volume of the stock or intermediate solution to the pre-warmed medium while gently vortexing or swirling. For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.
-
Crucially, ensure the final concentration of DMSO in your cell culture medium is kept low (ideally below 0.1% and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Final Check:
-
After dilution, visually inspect the medium for any signs of precipitation (cloudiness, crystals, or film).
-
If the solution is clear, it is ready to be added to your cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Visualizations
Experimental Workflow for Enhancing Compound Solubility
Addressing matrix effects in LC-MS analysis of Centauroside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Centauroside.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS analysis and how does it affect the quantification of Centauroside?
A1: A matrix effect is the alteration of the ionization efficiency of an analyte, such as Centauroside, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2][3][4] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which result in inaccurate and unreliable quantification.[1][2][3][5] Endogenous components like phospholipids (B1166683), salts, and proteins are common causes of matrix effects in biological samples.[1][3][6]
Q2: How can I determine if my Centauroside analysis is being affected by matrix effects?
A2: The most common method to quantitatively assess matrix effects is the post-extraction spiking experiment.[1][6] This involves comparing the peak response of Centauroside in a blank, extracted matrix that has been spiked with the analyte to the response of Centauroside in a neat (pure) solvent at the same concentration.[1][2] The result is expressed as the Matrix Factor (MF). A qualitative method, known as post-column infusion, can also be used to identify regions in the chromatogram where ion suppression or enhancement occurs.[7][8]
Q3: What is a Matrix Factor (MF) and how is it calculated?
A3: The Matrix Factor (MF) is a quantitative measure of the extent of a matrix effect. It is calculated using the following formula:
MF = (Peak Response of Analyte in Post-Extracted Matrix) / (Peak Response of Analyte in Neat Solution)
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.[1]
-
An MF value > 1 indicates ion enhancement.[1]
For a robust bioanalytical method, the precision of the matrix factor across different lots of the biological matrix should be within a certain tolerance, typically a coefficient of variation (CV) of ≤15%.
Q4: What are the primary strategies to mitigate matrix effects for Centauroside analysis?
A4: There are three main strategies to address matrix effects:
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Optimize Sample Preparation: Employ more effective sample cleanup techniques to remove interfering matrix components before LC-MS analysis.[2][7] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective than simple protein precipitation.[2][9] Specifically, methods designed for phospholipid removal are highly recommended for plasma and blood samples.[9][10][11]
-
Improve Chromatographic Separation: Modify the LC method to chromatographically separate Centauroside from co-eluting matrix components.[2][7][8] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.
-
Use an Appropriate Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for Centauroside is the preferred approach to compensate for matrix effects.[2][7] A SIL-IS is expected to co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus maintaining a consistent analyte-to-IS peak area ratio for accurate quantification.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor accuracy and/or precision in Quality Control (QC) samples. [6] | Significant and variable matrix effects between different samples. | 1. Assess Matrix Effect: Quantify the matrix factor using at least six different lots of the biological matrix.[1] 2. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE), specifically one that targets phospholipid removal.[9][10][11] 3. Incorporate a SIL-IS: If not already in use, synthesize or acquire a stable isotope-labeled internal standard for Centauroside. |
| Inconsistent results between different batches of analysis. | Inter-lot variability in the biological matrix is causing differing degrees of ion suppression or enhancement.[6] | 1. Validate with Multiple Lots: During method validation, confirm that the method provides acceptable accuracy and precision across multiple sources of the matrix.[1][6] 2. Enhance Chromatographic Resolution: Optimize the LC gradient to better separate Centauroside from interfering peaks that may vary between lots. |
| Low signal intensity or poor sensitivity for Centauroside. | Severe ion suppression due to co-eluting matrix components, often phospholipids in plasma samples. | 1. Phospholipid Removal: Implement a specific phospholipid removal step in your sample preparation, such as HybridSPE® or other specialized SPE sorbents.[10] 2. Dilute and Shoot: If the assay has sufficient sensitivity, diluting the sample with the initial mobile phase can reduce the concentration of interfering components.[7] 3. Check for Co-elution: Use post-column infusion to identify the retention time windows where suppression is most severe and adjust chromatography accordingly.[8] |
| Analyte-to-Internal Standard ratio is not consistent. | The internal standard (IS) is not adequately compensating for the matrix effect. This can happen if a non-isotopic (analog) IS is used, or if a deuterium-labeled SIL-IS exhibits a different retention time than the analyte (isotopic shift). | 1. Verify Co-elution: Ensure that the analyte and the internal standard have identical retention times under the chromatographic conditions used. 2. Use a ¹³C or ¹⁵N Labeled IS: If using a deuterium-labeled IS that shows a chromatographic shift, consider using a carbon-13 or nitrogen-15 (B135050) labeled standard, which is less likely to have a retention time difference.[8] 3. Re-evaluate Sample Cleanup: Even with a SIL-IS, extreme matrix effects can impact assay performance. Improving sample cleanup can still be beneficial. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the assessment of matrix effects and the effectiveness of different sample preparation techniques for Centauroside analysis in human plasma.
Table 1: Assessment of Matrix Factor in Different Lots of Human Plasma
| Plasma Lot | Centauroside Peak Area (Neat Solution) | Centauroside Peak Area (Post-Extracted Spike) | Matrix Factor (MF) | % Ion Suppression |
| Lot 1 | 1,250,000 | 787,500 | 0.63 | 37% |
| Lot 2 | 1,250,000 | 850,000 | 0.68 | 32% |
| Lot 3 | 1,250,000 | 725,000 | 0.58 | 42% |
| Lot 4 | 1,250,000 | 912,500 | 0.73 | 27% |
| Lot 5 | 1,250,000 | 775,000 | 0.62 | 38% |
| Lot 6 | 1,250,000 | 812,500 | 0.65 | 35% |
| Mean | - | - | 0.65 | 35% |
| % CV | - | - | 8.9% | - |
This table demonstrates significant ion suppression (mean MF = 0.65) but with acceptable precision across lots (% CV < 15%).
Table 2: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Mean Matrix Factor (MF) | % CV (n=6 lots) | Mean Recovery (%) |
| Protein Precipitation (Acetonitrile) | 0.55 | 18.5% | 95% |
| Liquid-Liquid Extraction (Ethyl Acetate) | 0.78 | 11.2% | 82% |
| Solid-Phase Extraction (C18) | 0.89 | 7.4% | 88% |
| SPE with Phospholipid Removal | 0.97 | 4.1% | 91% |
This table shows that while protein precipitation is simple, it results in the most severe and variable matrix effects. Solid-Phase Extraction with a specific phospholipid removal step is the most effective method, yielding a Matrix Factor close to 1 and low variability.
Experimental Protocol: Centauroside Quantification in Plasma with Matrix Effect Mitigation
This protocol describes a method for the quantification of Centauroside in human plasma using Solid-Phase Extraction (SPE) for sample cleanup and a stable isotope-labeled internal standard (SIL-IS) for compensation of matrix effects.
1. Sample Preparation: Solid-Phase Extraction (SPE) with Phospholipid Removal
-
Spiking: To 100 µL of plasma sample, add 10 µL of Centauroside-d4 (SIL-IS) working solution. Vortex briefly.
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) to the plasma sample. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes.
-
SPE Cartridge Conditioning: Condition a phospholipid removal SPE cartridge (e.g., HybridSPE®) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 25% methanol in water to remove polar interferences.
-
Elution: Elute Centauroside and its SIL-IS with 1 mL of acetonitrile:methanol (90:10, v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Water with 0.1% Formic Acid, 20% Acetonitrile).
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 20% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Centauroside: [M+H]⁺ > Product Ion 1 (Quantifier), [M+H]⁺ > Product Ion 2 (Qualifier)
-
Centauroside-d4: [M+4+H]⁺ > Product Ion 1+4 (Quantifier)
-
Visualizations
Caption: Workflow for Centauroside quantification with matrix effect mitigation.
Caption: Troubleshooting logic for addressing matrix effects in LC-MS analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. myadlm.org [myadlm.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Sample Preparation: Techniques | Phenomenex [phenomenex.com]
Technical Support Center: Method Development for Consistent Quantification of Centauroside
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the quantitative analysis of Centauroside. The information presented here is based on established analytical techniques for secoiridoid glycosides, the chemical class to which Centauroside belongs. The methodologies and troubleshooting advice should be adapted and validated for your specific laboratory conditions and sample matrices.
Frequently Asked Questions (FAQs)
Q1: What is Centauroside and why is its quantification important?
A1: Centauroside, also known as (Z)-Aldosecologanin, is a secoiridoid glycoside found in various plants, such as those from the Lonicera genus[1]. Quantification of Centauroside is crucial for the quality control of herbal medicines, standardization of extracts, pharmacokinetic studies, and for understanding its pharmacological effects.
Q2: Which analytical technique is best suited for Centauroside quantification?
A2: The choice of technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
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High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely available technique suitable for routine quality control when sensitivity requirements are not extreme.
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Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it ideal for analyzing complex biological matrices and for trace-level quantification[2][3].
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High-Performance Thin-Layer Chromatography (HPTLC) is a cost-effective method suitable for the simultaneous analysis of multiple samples and is often used for fingerprinting and quantification in herbal extracts[4][5].
Q3: How should I prepare my samples for Centauroside analysis?
A3: Sample preparation is critical for accurate quantification and aims to extract Centauroside while removing interfering substances. A general approach for plant material involves:
-
Extraction: Ultrasonic or reflux extraction with a polar solvent like methanol (B129727) or ethanol (B145695) is common for secoiridoid glycosides[6].
-
Cleanup: For complex matrices, a Solid-Phase Extraction (SPE) step may be necessary to remove interfering compounds[7][8].
-
Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection into an HPLC or LC-MS/MS system to prevent column clogging.
Q4: How can I ensure the stability of Centauroside during analysis?
A4: Stability studies should be conducted to understand how Centauroside degrades under various conditions (e.g., temperature, pH, light)[9][10]. For routine analysis, it is advisable to keep standard solutions and prepared samples in a cool, dark environment (e.g., refrigerated autosampler) to minimize degradation. Freezing aqueous solutions of standards is often a good long-term storage strategy.
Troubleshooting Guides
HPLC-UV Analysis
Q: I am observing peak tailing for my Centauroside peak. What are the possible causes and solutions?
A: Peak tailing can compromise resolution and quantification accuracy. Here are common causes and troubleshooting steps:
-
Secondary Interactions: The hydroxyl groups in the glycoside structure of Centauroside can interact with active silanol (B1196071) groups on the HPLC column packing.
-
Solution: Use a base-deactivated column or add a small amount of an acidic modifier like formic acid or acetic acid (e.g., 0.1%) to the mobile phase to suppress silanol interactions.
-
-
Column Overload: Injecting too much sample can lead to distorted peak shapes.
-
Solution: Dilute your sample and inject a smaller amount to see if the peak shape improves.
-
-
Column Contamination or Void: Accumulation of matrix components on the column frit or a void in the packing material can cause peak distortion.
-
Solution: Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent. If a void is present, the column may need to be replaced.
-
Q: My retention time for Centauroside is drifting. What should I do?
A: Retention time drift can be caused by several factors:
-
Mobile Phase Composition: Inconsistent mobile phase preparation or evaporation of the more volatile solvent component can alter retention times.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Column Temperature: Fluctuations in ambient temperature can affect retention.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can lead to an unstable flow rate.
-
Solution: Check for leaks, and if necessary, prime the pump and clean or replace the check valves.
-
LC-MS/MS Analysis
Q: I am experiencing poor signal intensity or signal suppression for Centauroside.
A: Signal suppression is a common issue in LC-MS/MS, especially with complex matrices.
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of Centauroside in the mass spectrometer source.
-
Solution: Improve sample cleanup using techniques like SPE. Adjusting the chromatography to separate Centauroside from the interfering compounds can also help. Using an isotopically labeled internal standard can compensate for matrix effects.
-
-
Suboptimal MS Parameters: Incorrect source parameters (e.g., capillary voltage, gas flow, temperature) or MS/MS transition settings can lead to low signal.
-
Solution: Optimize the MS parameters by infusing a standard solution of Centauroside directly into the mass spectrometer.
-
Q: I am seeing multiple peaks for what should be a single compound.
A: This could be due to:
-
In-source Fragmentation or Adduct Formation: Centauroside might be fragmenting in the ion source or forming different adducts (e.g., sodium, potassium).
-
Solution: Optimize the source conditions (e.g., reduce cone voltage). You can also try adding a modifier to the mobile phase to promote the formation of a single, stable adduct.
-
-
Isomers: The sample may contain isomers of Centauroside that are being separated by the chromatography.
-
Solution: Improve chromatographic resolution by modifying the mobile phase gradient, changing the column, or adjusting the temperature.
-
HPTLC Analysis
Q: The spots on my HPTLC plate are diffuse and not well-resolved.
A: Poor resolution on an HPTLC plate can be due to several factors:
-
Inappropriate Mobile Phase: The solvent system may not be optimal for separating Centauroside from other components.
-
Solution: Systematically vary the solvent ratios in your mobile phase to improve separation. For glycosides, solvent systems often include ethyl acetate (B1210297), methanol, water, and sometimes an acid like formic or acetic acid.
-
-
Sample Overloading: Applying too much sample can lead to broad, streaky bands.
-
Solution: Apply a smaller volume of a more concentrated sample solution to keep the initial band size small.
-
-
Improper Plate Activation: Inactive plates can lead to poor separation.
-
Solution: Activate the HPTLC plate by heating it in an oven before sample application.
-
Experimental Protocols
General Sample Preparation from Plant Material
-
Accurately weigh 1.0 g of dried, powdered plant material.
-
Add 20 mL of methanol.
-
Extract using an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase.
-
Filter the solution through a 0.22 µm syringe filter prior to analysis.
Protocol 1: HPLC-UV Method for Centauroside Quantification
| Parameter | Recommended Setting |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 10% B5-25 min: 10-40% B25-30 min: 40-90% B30-35 min: 90% B (wash)35-40 min: 10% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan of Centauroside standard (likely in the 230-280 nm range) |
| Injection Volume | 10 µL |
Protocol 2: LC-MS/MS Method for Centauroside Quantification
| Parameter | Recommended Setting |
| Column | UPLC C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 5% B1-7 min: 5-60% B7-8 min: 60-95% B8-9 min: 95% B9-10 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusion of Centauroside standard. A hypothetical transition could be based on the precursor ion [M+H]⁺ or [M+Na]⁺ and a characteristic product ion. |
| Source Parameters | To be optimized for the specific instrument (e.g., Capillary Voltage: 3.5 kV, Gas Temp: 350 °C)[7] |
Protocol 3: HPTLC Method for Centauroside Quantification
| Parameter | Recommended Setting |
| Stationary Phase | Pre-coated silica (B1680970) gel 60 F254 HPTLC plates |
| Sample Application | Bandwise application using an automated applicator |
| Mobile Phase | Ethyl acetate : Methanol : Water : Formic Acid (e.g., 10 : 1.5 : 1 : 0.1, v/v/v/v) - to be optimized |
| Development | In a twin-trough chamber saturated with mobile phase vapor |
| Derivatization | Anisaldehyde-sulfuric acid reagent, followed by heating |
| Densitometric Scanning | At a wavelength determined from the spectrum of the derivatized Centauroside spot (e.g., in the visible range) |
Method Validation Summary
Any developed method must be validated to ensure it is fit for its intended purpose. The following parameters should be assessed according to ICH guidelines:
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis, comparison with blank and placebo chromatograms. |
| Linearity | Proportionality of the analytical signal to the concentration of the analyte. | Correlation coefficient (r²) > 0.995 over a defined range. |
| Range | The interval between the upper and lower concentrations for which the method is precise and accurate. | Typically 80-120% of the expected concentration. |
| Accuracy | Closeness of the test results to the true value. | Recovery of 98-102% for spiked samples at different concentrations. |
| Precision | Repeatability and intermediate precision of the method. | Relative Standard Deviation (RSD) < 2% for multiple preparations/injections. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | Consistent results when parameters like mobile phase pH, temperature, or flow rate are slightly varied. |
Visualizations
References
- 1. (Z)-Aldosecologanin (Centauroside) | TargetMol [targetmol.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Determination of Sennoside A in Rat Plasma by Liquid Chromatography/Electrospray Ionization Tandem Mass Spectrometry and Its Application to a Rat Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. A Validated HPTLC Densitometric Method for Determination of Lupeol, β-Sitosterol and Rotenone in Tephrosia purpurea: A Seasonal Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparative Separation of Phenylethanoid and Secoiridoid Glycosides from Ligustri Lucidi Fructus by High-Speed Counter-Current Chromatography Coupled with Ultrahigh Pressure Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 10. fda.gov [fda.gov]
Validation & Comparative
Comparative Biological Activity of (Z)- and (E)-Aldosecologanin: A Review of Available Data
This guide aims to provide a framework for such a comparative study, outlining the key biological activities that warrant investigation and the experimental protocols that would be necessary to generate the data for a meaningful comparison.
Potential Biological Activities for Investigation
Based on the known therapeutic properties of Lonicera japonica and other iridoid glycosides, the following biological activities are prime candidates for a comparative study of (Z)- and (E)-Aldosecologanin:
-
Anti-inflammatory Activity: The potential to inhibit key inflammatory mediators and pathways.
-
Antioxidant Activity: The capacity to neutralize free radicals and reduce oxidative stress.
-
Cytotoxic Activity: The ability to induce cell death in cancer cell lines, indicating potential as an anticancer agent.
-
Antimicrobial Activity: The efficacy in inhibiting the growth of various pathogenic bacteria and fungi.
Proposed Experimental Protocols for Comparative Analysis
To generate the necessary data for a robust comparison, a series of well-defined in vitro experiments should be conducted. The following sections detail the proposed methodologies for each key biological activity.
Anti-inflammatory Activity
A common method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of (Z)-Aldosecologanin and (E)-Aldosecologanin for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
NO Measurement: Measure the concentration of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each isomer.
Antioxidant Activity
The antioxidant capacity can be evaluated using several standard assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of Reagents: Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, mix various concentrations of (Z)-Aldosecologanin and (E)-Aldosecologanin with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control. Determine the IC₅₀ value for each isomer.
Cytotoxic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.
Experimental Protocol: MTT Assay
-
Cell Culture and Seeding: Culture a selected cancer cell line (e.g., HeLa, MCF-7) and seed the cells in a 96-well plate.
-
Treatment: Treat the cells with a range of concentrations of (Z)- and (E)-Aldosecologanin for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each isomer against the tested cancer cell line.
Data Presentation for Comparison
Once the experimental data is generated, it should be summarized in clearly structured tables for easy comparison.
Table 1: Comparative Anti-inflammatory Activity
| Compound | IC₅₀ for NO Inhibition (µM) |
| (Z)-Aldosecologanin | [Insert experimental value] |
| (E)-Aldosecologanin | [Insert experimental value] |
| Positive Control (e.g., L-NMMA) | [Insert experimental value] |
Table 2: Comparative Antioxidant Activity
| Compound | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) |
| (Z)-Aldosecologanin | [Insert experimental value] | [Insert experimental value] |
| (E)-Aldosecologanin | [Insert experimental value] | [Insert experimental value] |
| Positive Control (e.g., Ascorbic Acid) | [Insert experimental value] | [Insert experimental value] |
Table 3: Comparative Cytotoxic Activity against [Cancer Cell Line]
| Compound | IC₅₀ at 24h (µM) | IC₅₀ at 48h (µM) | IC₅₀ at 72h (µM) |
| (Z)-Aldosecologanin | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| (E)-Aldosecologanin | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Positive Control (e.g., Doxorubicin) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz can effectively illustrate the experimental processes and potential signaling pathways involved.
Caption: Workflow for the in vitro anti-inflammatory assay.
Caption: Putative anti-inflammatory signaling pathway.
Conclusion
At present, a direct comparative study on the biological activities of (Z)- and (E)-Aldosecologanin is absent from the scientific literature. The framework provided in this guide offers a clear path for researchers to undertake such an investigation. Generating the proposed experimental data will be crucial in elucidating the distinct therapeutic potentials of these two isomers, contributing valuable knowledge to the fields of natural product chemistry and drug discovery. Future research in this area is highly encouraged to unlock the full pharmacological profile of these compounds.
Centauroside vs. Sweroside: A Comparative Analysis of Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of two natural compounds, Centauroside and Sweroside. While extensive research has elucidated the mechanisms of Sweroside, specific experimental data on the anti-inflammatory activity of Centauroside is limited in publicly available literature. This comparison, therefore, synthesizes the robust data for Sweroside and contrasts it with the more general anti-inflammatory findings reported for extracts of Centaurea species, the plant genus from which Centauroside is isolated.
Executive Summary
Sweroside, an iridoid glycoside, has demonstrated significant anti-inflammatory effects across numerous preclinical studies. Its mechanisms of action are well-documented and involve the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This activity translates to a marked reduction in the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Data Presentation: Sweroside's Anti-inflammatory Profile
The following tables summarize the quantitative data on the inhibitory effects of Sweroside on various key inflammatory mediators.
Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production by Sweroside
| Cell Type | Inducing Agent | Sweroside Concentration | % Inhibition of NO Production | % Inhibition of PGE2 Production | Reference |
| Rat Articular Chondrocytes | IL-1β | 50 µM | Significant Inhibition | Significant Inhibition | [1] |
| RAW 264.7 Macrophages | LPS | Not Specified | Significant Inhibition | Not Specified | [2] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production by Sweroside
| Cell Type/Model | Inducing Agent | Sweroside Concentration/Dose | Target Cytokine | % Inhibition/Reduction | Reference |
| Human Renal Tubular Epithelial (HK-2) cells | High Glucose | Not Specified | TNF-α, IL-1β | Significant Inhibition | [3] |
| Cardiomyocytes | Angiotensin II | Not Specified | IL-6, IL-1β, IL-18 | Significant Reduction | [4] |
| LPS-induced ALI in mice | LPS | Not Specified | Inflammatory Cytokines | Significant Reduction | [5] |
Data Presentation: Centaurea Species Extract's Anti-inflammatory Profile
Table 3: Anti-inflammatory Activity of Centaurea Species Extracts
| Centaurea Species | Assay | IC50 Value (µg/mL) | Reference |
| Centaurea pichleri subsp. pichleri | NO Production in LPS-stimulated Raw 264.7 cells | Most effective inhibitor | [6] |
| Centaurea pichleri subsp. pichleri | TNF-α and PGE2 levels in LPS-stimulated Raw 264.7 cells | Best anti-inflammatory action | [6] |
| Centaurea cyanus | NO Production in LPS-induced RAW 264.7 macrophages | Suppressed | [7] |
| Centaurea cyanus | IL-6, IL-1β, TNF-α expression in LPS-induced RAW 264.7 macrophages | Reduced | [7] |
Disclaimer: The data presented for Centaurea species are from crude extracts and not from the isolated compound Centauroside. Therefore, these results represent the combined effect of multiple constituents and cannot be directly attributed to Centauroside alone.
Signaling Pathways and Mechanisms of Action
Sweroside
Sweroside exerts its anti-inflammatory effects by modulating critical intracellular signaling pathways. A primary mechanism is the inhibition of the NF-κB pathway . In inflammatory conditions, Sweroside prevents the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This action suppresses the transcription of genes encoding pro-inflammatory cytokines and enzymes.[1][5]
Additionally, Sweroside has been shown to influence the MAPK signaling cascade . By inhibiting the phosphorylation of key MAPK proteins such as p38, ERK, and JNK, Sweroside can downregulate the expression of inflammatory mediators.
Another significant mechanism is the activation of Sirtuin 1 (SIRT1) , a protein deacetylase that has anti-inflammatory properties. Activation of SIRT1 by Sweroside leads to the suppression of NF-κB signaling.[5]
Centaurea Species
The anti-inflammatory mechanisms of Centaurea extracts are less defined at the molecular level. The reported inhibition of 5-lipoxygenase suggests an interference with the leukotriene synthesis pathway, which is a key component of the inflammatory response. The observed reduction in NO, TNF-α, IL-1β, and IL-6 production in LPS-stimulated macrophages by Centaurea cyanus extract points towards a likely modulation of the NF-κB pathway, similar to Sweroside, although this has not been explicitly demonstrated for isolated Centauroside.[6][7]
Experimental Protocols
The following are generalized protocols for key experiments used to assess the anti-inflammatory effects of compounds like Sweroside.
Nitric Oxide (NO) Production Assay
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Sweroside) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the culture medium.
-
Incubation: Cells are incubated for 24 hours.
-
Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the nitrite concentration is calculated from a sodium nitrite standard curve.
Prostaglandin E2 (PGE2) Measurement
-
Cell Culture and Treatment: Similar to the NO production assay, cells (e.g., RAW 264.7 or chondrocytes) are pre-treated with the test compound followed by stimulation with an inflammatory agent (e.g., LPS or IL-1β).
-
Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected.
-
ELISA: The concentration of PGE2 in the supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Cytokine Measurement (TNF-α, IL-6)
-
Cell Culture and Treatment: Macrophages or other relevant cell types are treated as described above.
-
Supernatant Collection: The culture supernatant is collected after an appropriate incubation period (e.g., 6-24 hours).
-
ELISA: The levels of TNF-α and IL-6 are measured using specific ELISA kits.
Western Blot Analysis for Signaling Proteins (NF-κB and MAPK)
-
Cell Lysis: After treatment and stimulation, cells are washed with PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of p65 NF-κB, IκBα, p38, ERK, and JNK.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Role of MAPK phosphorylation in cytoprotection by pro-vitamin C against oxidative stress-induced injuries in cultured cardiomyoblasts and perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. transparentlabs.com [transparentlabs.com]
- 4. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]
- 5. NF-κB - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Effects of Centaurea cyanus Methanolic Extract on Antioxidant Activity and Anti-inflammatory Effects in LPS-induced RAW 264.7 Macrophages [jales.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Secoiridoid Glycoside Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of secoiridoid glycosides, a class of bioactive compounds of significant interest in pharmaceutical and nutraceutical research. The following sections detail the experimental protocols and performance data for common analytical techniques: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD), Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The information presented is synthesized from published analytical method validation and cross-validation studies.
The cross-validation of analytical methods is a critical step to ensure the reliability, accuracy, and comparability of data generated across different laboratories and analytical platforms. This is particularly important in drug development and quality control, where precise quantification of active pharmaceutical ingredients is paramount.
Quantitative Performance Comparison of Analytical Methods
The selection of an analytical method is often a balance between sensitivity, selectivity, speed, and cost. The following tables summarize the key performance indicators for HPLC-FLD, UPLC-MS, and UHPLC-ESI-MS/MS methods based on published data for the analysis of secoiridoid glycosides such as oleuropein (B1677263) and gentiopicroside (B1671439).
Table 1: Cross-Validation Performance for Oleuropein Quantification [1][2]
| Parameter | HPLC-FLD | UPLC-MS | UPLC-UV |
| Linearity (Concentration Range) | 0.4 - 4.8 mg/g | 0.4 - 4.8 mg/g | 0.4 - 4.8 mg/g |
| Correlation Coefficient (r²) | >0.9999 | Not Reported | Not Reported |
| Repeatability (RSD%) | < 5% | Not Reported | Not Reported |
| Intermediate Precision (RSD%) | < 5% | Not Reported | Not Reported |
| Extraction Recovery (%) | > 90% | > 90% | > 90% |
Data synthesized from a study cross-validating methods for oleuropein in olive leaves. The results indicated no significant differences between the methods, as confirmed by ANOVA, suggesting that for this application, the simpler HPLC-FLD method is as reliable as the more sophisticated UPLC-MS technique.
Table 2: General Performance Characteristics of Various Analytical Methods for Secoiridoid Glycosides
| Parameter | HPLC-UV/FLD | UHPLC-ESI-MS/MS | qNMR |
| Linearity (r) | > 0.999[3] | Not explicitly stated but implied by validation | Not applicable in the same way |
| Limit of Detection (LOD) | < 4.18 ng/mL[3] | Lower than qNMR and some HPLC methods[4] | Generally less sensitive than MS-based methods[4] |
| Limit of Quantification (LOQ) | < 11.63 ng/mL[3] | Lower than qNMR and some HPLC methods[4] | Generally less sensitive than MS-based methods[4] |
| Recovery (%) | 97.6 - 101.2%[3] | Satisfactory within AOAC guidelines[1][4] | Not typically measured in the same manner |
| Precision (RSD%) | < 3.4%[3] | Not explicitly stated but implied by validation | Not explicitly stated but implied by validation |
| Accuracy (%) | Within 98-102% of expected concentration[5] | Within accepted limits of AOAC guidelines[1][4] | High, as it is a primary ratio method |
Experimental Protocols
Below are representative methodologies for the analysis of secoiridoid glycosides using HPLC-FLD, UHPLC-ESI-MS/MS, and qNMR, based on published literature.
HPLC with Fluorescence Detection (HPLC-FLD) for Oleuropein[1][2]
-
Instrumentation: High-Performance Liquid Chromatography system with a fluorescence detector.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient or isocratic mixture of methanol (B129727) and water.
-
Detection: Fluorescence detection with excitation at 281 nm and emission at 316 nm.
-
Sample Preparation:
-
Weigh a representative amount of the powdered sample (e.g., dried olive leaves).
-
Extract with methanol using a suitable technique like ultrasonication.
-
Centrifuge the extract to pellet solid material.
-
Filter the supernatant through a 0.22 µm syringe filter prior to injection.
-
-
Standard Preparation:
-
Prepare a stock solution of oleuropein analytical standard in methanol.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase. For matrix-matched calibration, a blank matrix extract is spiked with the standard.
-
UHPLC-ESI-MS/MS for Major Secoiridoids in Olive Oil[1][4][6]
-
Instrumentation: Ultra-High-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Acquity UPLC® BEH C18 column (e.g., 2.1 × 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Ionization Mode: ESI operating in negative mode.
-
Sample Preparation:
-
Dissolve 0.5 g of extra virgin olive oil in 1 mL of hexane (B92381) and shake.
-
Add 2 mL of a methanol:water (4:1 v/v) solution and stir.
-
Centrifuge the mixture to separate the phases.
-
Collect the methanolic-aqueous extract and wash it with hexane.
-
-
Standard Preparation: Prepare matrix-matched calibration standards by spiking a blank oil matrix with known concentrations of oleocanthal, oleacein, and oleuropein aglycone standards.
Quantitative ¹H-NMR (qNMR) for Gentiopicroside
-
Instrumentation: A high-field Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz or higher).
-
Solvent: Methanol-d4.
-
Internal Standard: Hexamethyldisilane (HMD) or another suitable standard with a known concentration and a signal that does not overlap with the analyte signals.
-
Sample Preparation:
-
Accurately weigh the sample (e.g., powdered Gentiana root) and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition and Processing:
-
Acquire the ¹H-NMR spectrum with appropriate parameters to ensure quantitative accuracy (e.g., sufficient relaxation delay).
-
Integrate the signals of the analyte (e.g., H-3 signal of gentiopicroside at δ 7.44 ppm) and the internal standard.
-
Calculate the concentration of the analyte based on the ratio of the signal integrals, the number of protons, and the known concentration of the internal standard.
-
Visualizing the Workflow
Diagrams created using Graphviz provide a clear visual representation of the experimental and logical workflows involved in the cross-validation of these analytical methods.
References
- 1. Development and cross-validation of simple HPLC-fluorescence and UPLC-MS-UV methods for rapid determination of oleuropein in olive leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. "Quantification of bioactive gentiopicroside in the medicinal plant Gen" by Y.-K. Chuang, S. Chen et al. [jfda-online.com]
- 4. [PDF] Total Analysis of the Major Secoiridoids in Extra Virgin Olive Oil: Validation of an UHPLC-ESI-MS/MS Method | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Cytotoxicity of Centauroside and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxic effects of compounds isolated from the Centaurea genus, with a focus on providing a framework for understanding the potential of Centauroside. Due to the limited availability of specific cytotoxicity data for Centauroside as an isolated compound, this document leverages data from other bioactive molecules extracted from Centaurea species and compares them with the standard chemotherapeutic agent, Doxorubicin. The information presented herein is intended to guide researchers in designing and interpreting in vitro cytotoxicity studies.
Data Presentation: Comparative Cytotoxicity of Centaurea Compounds and Doxorubicin
The following table summarizes the available in vitro cytotoxicity data (IC50 values) for various compounds isolated from Centaurea species and the standard chemotherapeutic drug, Doxorubicin, against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Cancer Cell Line | IC50 (µM) |
| Cnicin | MCF-7 (Breast) | 3.25 µg/mL | Doxorubicin | MCF-7 (Breast) | 2.50 |
| Dehydromelitensin | MCF-7 (Breast) | 28.95 µg/mL | Doxorubicin | PC-3 (Prostate) | Not Available |
| Cirsimaritin | PC-3 (Prostate) | 4.30 µg/mL | Doxorubicin | HeLa (Cervical) | 2.92 |
| Centaurepensin (Chlorohyssopifolin A) | HEP2 (Larynx) | 10.6 | Doxorubicin | HepG2 (Liver) | 12.18 |
| Chlorohyssopifolin B | HepG2 (Liver) | 13.8 | Doxorubicin | A549 (Lung) | > 20 |
| Solstitiolide | HEP2 (Larynx) | 10.9 | Doxorubicin | BFTC-905 (Bladder) | 2.26 |
Note: IC50 values for some Centaurea compounds are reported in µg/mL and require conversion to µM for direct comparison, which depends on the molecular weight of each specific compound.
Experimental Protocols
The most common method for determining in vitro cytotoxicity in the cited studies is the MTT assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom microplates
-
Test compound (e.g., Centauroside, Doxorubicin) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium. The final concentration of the solvent should be non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently shake the plates for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways involved in the cytotoxic effects of compounds from Centaurea species and a typical experimental workflow for assessing in vitro cytotoxicity.
Experimental workflow for in vitro cytotoxicity testing.
Studies on extracts from Centaurea species suggest that they induce apoptosis through the intrinsic (mitochondrial) pathway.[1] The following diagram illustrates this proposed mechanism.
Proposed intrinsic apoptosis pathway for Centaurea compounds.
Some related flavonoid glycosides, such as Cynaroside, have been shown to affect the MET/AKT/mTOR signaling pathway.[2] While not confirmed for Centauroside, this pathway represents a potential mechanism of action.
Potential MET/AKT/mTOR signaling pathway inhibition.
References
A Comparative Analysis of the Cytotoxic Potential of Different Secoiridoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the cytotoxic potential of various secoiridoid glycosides, a class of natural compounds that have garnered significant interest in cancer research. This document summarizes quantitative data, details experimental protocols for key cytotoxicity assays, and visualizes the intricate signaling pathways through which these compounds exert their effects.
Introduction to Secoiridoid Glycosides and their Anticancer Potential
Secoiridoid glycosides are a group of monoterpenoids widely distributed in the plant kingdom, notably in the Oleaceae family (e.g., olive tree) and Gentianaceae family. Structurally characterized by a cleaved iridoid skeleton, these compounds have been the subject of extensive research due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and, most notably, anticancer properties. This guide focuses on a comparative evaluation of the cytotoxic effects of prominent secoiridoid glycosides such as oleuropein, oleocanthal, ligstroside aglycone, swertiamarin, and sweroside (B190387) against various cancer cell lines.
Data Presentation: Comparative Cytotoxic Activity
The cytotoxic potential of secoiridoid glycosides is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of selected secoiridoid glycosides against a range of human cancer cell lines, as reported in various preclinical studies. It is important to note that IC50 values can vary depending on the cell line, exposure time, and specific assay conditions.
| Secoiridoid Glycoside | Cancer Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) |
| Oleuropein | MCF-7 | Breast Adenocarcinoma | 16.99 ± 3.4[1] | 48 |
| MDA-MB-231 | Breast Adenocarcinoma | 27.62 ± 2.38[1] | 48 | |
| A-172 | Glioblastoma | ~200-400 | 24 | |
| U-251 | Glioblastoma | ~200-400 | 24 | |
| HT-29 | Colorectal Adenocarcinoma | >400 | 72 | |
| Oleocanthal | MCF-7 | Breast Adenocarcinoma | ~10-20[2] | Not Specified |
| MDA-MB-231 | Breast Adenocarcinoma | ~10-20[2] | Not Specified | |
| T47D | Breast Ductal Carcinoma | 20.0[2] | Not Specified | |
| PC-3 | Prostate Adenocarcinoma | ~10-20[2] | Not Specified | |
| HCT-116 | Colorectal Carcinoma | 4.2 | 72 | |
| SW48 | Colorectal Adenocarcinoma | 9.8 | 72 | |
| Ligstroside Aglycone | Malme-3M | Melanoma | Log10 GI50 = -5.86 (mol/L) | Not Specified |
| HepG2 | Hepatocellular Carcinoma | Part of an extract with Oleocanthal | 24-72 | |
| Huh7 | Hepatocellular Carcinoma | Part of an extract with Oleocanthal | 24-72 | |
| Swertiamarin | HEp-2 | Laryngeal Carcinoma | 35.00 ± 0.68 (µg/mL) | Not Specified |
| HT-29 | Colorectal Adenocarcinoma | 50.00 ± 1.00 (µg/mL) | Not Specified | |
| Sweroside | HL-60 | Promyelocytic Leukemia | Not explicitly stated, but reduced viability | Not Specified |
| Gelsemium elegans (Crude Extract) | CaOV-3 | Ovarian Cancer | 5 (µg/mL) | 96 |
| MDA-MB-231 | Breast Adenocarcinoma | 40 (µg/mL) | 96 | |
| (+) Gelsemine (from G. elegans) | PC12 | Pheochromocytoma | 31.59 | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for the key experiments commonly cited in the study of secoiridoid glycoside cytotoxicity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Expose the cells to various concentrations of the secoiridoid glycoside for the desired incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the secoiridoid glycoside for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Signaling Pathways and Mechanisms of Action
Secoiridoid glycosides exert their cytotoxic effects through the modulation of various signaling pathways, often leading to the induction of apoptosis (programmed cell death). The following diagrams, generated using the DOT language, illustrate the key pathways affected by these compounds.
General Experimental Workflow for Cytotoxicity Assessment
Caption: A general workflow for assessing the cytotoxic potential of secoiridoid glycosides.
Oleuropein-Induced Apoptosis Signaling Pathway
Oleuropein has been shown to induce apoptosis through the modulation of the PI3K/Akt and MAPK signaling pathways. It can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.
Caption: Oleuropein induces apoptosis by inhibiting the PI3K/Akt pathway and activating the MAPK pathway.
Oleocanthal-Induced Apoptosis and Anti-proliferative Signaling
Oleocanthal demonstrates potent anticancer activity by inducing apoptosis through various mechanisms, including the inhibition of c-Met and mTOR signaling pathways.
Caption: Oleocanthal inhibits cancer cell proliferation by targeting the c-Met/PI3K/Akt/mTOR pathway.
Ligstroside Aglycone-Mediated Cytotoxicity in Melanoma
Ligstroside aglycone has shown promising activity against melanoma by targeting the BRAF/MAPK signaling pathway, which is frequently mutated in this type of cancer.
Caption: Ligstroside aglycone inhibits melanoma cell proliferation by targeting the BRAF/MEK/ERK pathway.
Sweroside-Induced Apoptosis in Leukemia Cells
Sweroside has been reported to induce apoptosis in leukemia cells through the intrinsic pathway, involving the regulation of Bcl-2 family proteins and caspase activation.[3]
Caption: Sweroside induces apoptosis in leukemia cells via the intrinsic mitochondrial pathway.[3]
Conclusion
The secoiridoid glycosides presented in this guide exhibit significant cytotoxic potential against a variety of cancer cell lines. Oleuropein and oleocanthal, the most extensively studied compounds, demonstrate broad-spectrum activity through the modulation of key signaling pathways involved in cell survival and apoptosis. Ligstroside aglycone shows promise, particularly in the context of melanoma, by targeting a specific oncogenic mutation. Swertiamarin and sweroside also display anticancer properties, with emerging evidence elucidating their mechanisms of action.
The data compiled in this guide underscore the potential of secoiridoid glycosides as a source for the development of novel anticancer agents. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate their therapeutic efficacy and safety profiles. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the field of cancer drug discovery from natural products.
References
Centauroside: An In Vivo Perspective on its Anti-inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Centauroside's Anti-inflammatory Activity in Preclinical Models.
Centauroside, a flavonoid glycoside found in various Centaurea species, is emerging as a compound of interest for its potential anti-inflammatory properties. This guide provides a comparative overview of the in vivo anti-inflammatory efficacy of Centauroside-containing extracts against a standard non-steroidal anti-inflammatory drug (NSAID), supported by experimental data from preclinical animal models. While many in vivo studies have utilized extracts from Centaurea plants, Centauroside is considered a key bioactive constituent responsible for the observed therapeutic effects.[1] It is important to note that further investigations with purified Centauroside are needed to fully elucidate its direct contribution.[1]
Comparative Efficacy in Acute Inflammation
The most widely used preclinical model to assess acute inflammation is the carrageenan-induced paw edema model in rodents. In this model, the injection of carrageenan into the paw elicits a biphasic inflammatory response, allowing for the evaluation of a compound's ability to suppress this inflammation.
Table 1: Comparison of Anti-Inflammatory Effects in Carrageenan-Induced Paw Edema
| Treatment | Animal Model | Dosage | Route of Administration | Efficacy (Inhibition of Edema %) | Reference |
| Centaurea athoa Chloroform (B151607) Extract | Rat | 50 mg/kg | Oral | Significant inhibition at all hours | [2] |
| Centaurea iberica Methanol (B129727) Extract | Mouse | 100 mg/kg | - | 45.4% | [1] |
| Centaurea tougourensis n-BuOH Extract | Mouse | 400 mg/kg | Oral | 55.26% (at 24h) | |
| Indomethacin (Standard NSAID) | Rat | 10 mg/kg | Oral | ~54% (at 3 hours) | [1] |
The data indicates that extracts of Centaurea species demonstrate significant, dose-dependent anti-inflammatory activity. Notably, the chloroform extract of Centaurea athoa showed sustained inhibition of edema.[2] The n-butanol extract of Centaurea tougourensis also exhibited a potent anti-inflammatory effect, achieving an inhibition of 55.26% at 24 hours. When compared to the standard NSAID, Indomethacin, which showed approximately 54% inhibition at 3 hours, the efficacy of these Centauroside-containing extracts is promising.[1]
Proposed Mechanism of Action: Modulation of Inflammatory Pathways
Flavonoids like Centauroside are thought to exert their anti-inflammatory effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the expression of pro-inflammatory genes, including those for cytokines and enzymes like cyclooxygenase-2 (COX-2).[1] It is hypothesized that Centauroside may inhibit the activation of NF-κB, thereby reducing the downstream inflammatory cascade.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of in vivo anti-inflammatory studies, detailed experimental protocols are crucial. Below are the methodologies for the key experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rodents
This is a standard and highly reproducible model for assessing acute inflammation.
-
Animals: Male Wistar rats or Swiss albino mice are typically used.
-
Grouping:
-
Group I: Vehicle Control (receives saline).
-
Group II: Carrageenan Control (receives carrageenan).
-
Group III-V: Test Groups (receive varying doses of Centauroside or extract).
-
Group VI: Positive Control (receives a standard anti-inflammatory drug, e.g., Indomethacin 10 mg/kg).
-
-
Procedure:
-
The test compound, vehicle, or standard drug is administered orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
The paw volume is measured immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) using a plethysmometer.
-
-
Endpoint Measurement: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Acetic Acid-Induced Vascular Permeability in Mice
This model assesses the ability of a compound to inhibit the increase in capillary permeability, a hallmark of the early stages of inflammation.
-
Animals: Male Swiss albino mice are used.
-
Procedure:
-
Mice are treated with the test compound, vehicle, or a standard drug.
-
After 30 minutes, each mouse is intravenously injected with 0.1 mL of 1% Evans blue dye in saline.
-
Simultaneously or immediately after, 0.1 mL of 0.6% acetic acid is injected intraperitoneally.
-
After a further 30 minutes, the mice are euthanized, and the peritoneal cavity is washed with saline.
-
-
Endpoint Measurement: The amount of Evans blue dye that has leaked into the peritoneal cavity is quantified by measuring the absorbance of the peritoneal fluid at a specific wavelength (e.g., 610 nm). A lower absorbance in the treated groups compared to the control group indicates an inhibition of vascular permeability. A methanol extract of Centaurea iberica demonstrated a 31.6% inhibition in this model.
Conclusion
The available in vivo data from studies on Centaurea extracts strongly suggest that Centauroside possesses significant anti-inflammatory properties. The efficacy observed in the carrageenan-induced paw edema model is comparable to that of the established NSAID, Indomethacin. The proposed mechanism of action involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. While these findings are promising, future research should focus on evaluating the anti-inflammatory activity of purified Centauroside in various in vivo models to definitively confirm its therapeutic potential and further elucidate its precise molecular mechanisms. This will be a critical step in the development of Centauroside as a novel anti-inflammatory agent.
References
Independent Verification of (Z)-Aldosecologanin's Structure: A Comparative Guide to Analytical Methodologies
The structural elucidation of natural products like (Z)-Aldosecologanin, first isolated from the stems and leaves of Lonicera japonica THUNB., relies on a combination of spectroscopic and spectrometric techniques.[1] The synergy between these methods provides a comprehensive and verified structural assignment.
Core Analytical Techniques for Structural Verification
The primary methods for determining the structure of complex organic molecules such as iridoid glycosides are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when suitable crystals can be obtained, X-ray Crystallography. Each technique provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2][3] A suite of 1D and 2D NMR experiments are typically performed to piece together the molecular structure.
-
¹H NMR (Proton NMR): Provides information on the chemical environment and connectivity of hydrogen atoms. Key data includes chemical shifts (δ), coupling constants (J), and signal multiplicity.
-
¹³C NMR (Carbon NMR): Reveals the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between atoms.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and hydrogen atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds apart, which is crucial for connecting different parts of the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation patterns, which can help in identifying structural motifs.
-
High-Resolution Mass Spectrometry (HRMS): Provides a very accurate mass measurement, which allows for the determination of the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of a selected ion and analysis of the resulting fragments. This provides valuable information about the connectivity of the molecule and the nature of its substructures. For iridoid glycosides, characteristic fragmentation patterns often involve the loss of the sugar moiety.
X-ray Crystallography
For molecules that can be crystallized, X-ray crystallography provides the most definitive three-dimensional structural information. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, confirming the connectivity, stereochemistry, and conformation of the molecule.
Experimental Protocols: A Generalized Approach
The independent verification of (Z)-Aldosecologanin's structure would typically follow a workflow that integrates these techniques.
Isolation and Purification
The first step is the isolation of the pure compound from its natural source or the purification of a synthetic product. This is often achieved using a combination of chromatographic techniques, such as column chromatography over silica (B1680970) gel or reversed-phase media, followed by preparative High-Performance Liquid Chromatography (HPLC).
Spectroscopic and Spectrometric Analysis
The purified compound is then subjected to a battery of analytical techniques:
-
HRMS: To determine the molecular formula.
-
1D and 2D NMR: To establish the complete carbon-hydrogen framework and relative stereochemistry.
-
MS/MS: To confirm the presence of key functional groups and the overall connectivity.
-
X-ray Crystallography (if possible): To provide an unambiguous 3D structure.
Data Presentation for Structural Verification
The following tables present the kind of quantitative data that would be generated during the structural verification of an iridoid glycoside like (Z)-Aldosecologanin. The data provided here is representative of this class of compounds and is for illustrative purposes.
Table 1: Representative ¹H and ¹³C NMR Data for an Iridoid Glycoside Moiety
| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |
| 1 | 98.5 | 5.50 | d (2.5) |
| 3 | 152.1 | 7.50 | s |
| 4 | 110.2 | - | - |
| 5 | 30.5 | 2.50 | m |
| 6 | 40.1 | 1.90, 2.10 | m |
| 7 | 75.3 | 4.20 | dd (8.0, 6.0) |
| 8 | 78.9 | 4.80 | d (8.0) |
| 9 | 45.6 | 2.30 | m |
| 10 | 170.1 | - | - |
| 11 | 12.5 | 1.10 | d (7.0) |
| 1' | 100.2 | 4.60 | d (7.5) |
| 2' | 74.5 | 3.20 | t (8.0) |
| 3' | 77.8 | 3.40 | t (8.5) |
| 4' | 71.3 | 3.30 | t (9.0) |
| 5' | 78.1 | 3.50 | m |
| 6' | 62.4 | 3.70, 3.90 | m |
Table 2: Comparison of Mass Spectrometry Techniques for Structural Elucidation
| Technique | Information Provided | Example Data for an Iridoid Glycoside |
| High-Resolution ESI-MS | Accurate mass and molecular formula determination. | [M+Na]⁺ found at m/z 429.1265, corresponding to a molecular formula of C₁₇H₂₆O₁₀Na. |
| Tandem MS (MS/MS) | Structural fragmentation patterns, identification of substructures. | Precursor ion at m/z 407 [M+H]⁺ fragments to produce a prominent ion at m/z 245, corresponding to the loss of the glucose moiety (162 Da). |
Visualizing the Verification Workflow
The following diagram illustrates the logical flow of experiments and data analysis in the structural verification process.
References
- 1. Studies on the constituents of Lonicera species. XVII. New iridoid glycosides of the stems and leaves of Lonicera japonica THUNB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural characterization and identification of iridoid glycosides, saponins, phenolic acids and flavonoids in Flos Lonicerae Japonicae by a fast liquid chromatography method with diode-array detection and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical and Pharmaceutical Bulletin [jstage.jst.go.jp]
Statistical analysis of the comparative bioactivity of Centauroside analogs
A comprehensive review of scientific literature reveals a significant gap in the research landscape concerning the synthesis and comparative bioactivity of Centauroside analogs. To date, no publicly available studies provide a statistical analysis or direct comparison of a series of these modified compounds. This absence of data precludes the creation of a detailed comparison guide with quantitative experimental data for Centauroside analogs.
While the exploration of Centauroside analogs remains a nascent field, the parent compound, found in various Centaurea species, has been the subject of research, primarily through the study of plant extracts. These investigations have highlighted several promising bioactive properties, including antioxidant, anti-inflammatory, and neuroprotective effects. This report summarizes the known bioactivities of Centaurea extracts, which are rich in various phytochemicals, including flavonoids, sesquiterpene lactones, and phenolic acids.[1][2]
Bioactivity Profile of Centaurea Extracts
Extracts from plants of the Centaurea genus have demonstrated a range of pharmacological activities in preclinical studies. These activities are attributed to the complex mixture of compounds present in the extracts.
Antioxidant Activity
Centaurea extracts have shown significant antioxidant properties.[1][3] These effects are evaluated through various in vitro assays that measure the extract's ability to scavenge free radicals and reduce oxidative stress.[4][5] The antioxidant capacity is often attributed to the presence of phenolic compounds which can donate hydrogen atoms to neutralize free radicals.[1]
Anti-inflammatory Effects
The anti-inflammatory potential of Centaurea extracts has also been reported.[6][7] Studies suggest that these extracts can inhibit inflammatory pathways, potentially by modulating the production of inflammatory mediators.[8][9] This activity is a key area of interest for the potential development of treatments for inflammatory conditions.
Neuroprotective Potential
Emerging research points towards the neuroprotective effects of extracts from plants containing compounds similar to those in Centaurea. These studies suggest a potential to protect neuronal cells from damage and improve cognitive function in models of neurological disorders.[10][11][12] The mechanisms may involve the regulation of oxidative stress and inflammatory responses in the brain.
Data on Bioactivities of Centaurea Species Extracts
While a direct comparison of Centauroside analogs is not possible, the following table summarizes representative data on the bioactivity of various Centaurea species extracts from the available literature. It is important to note that these values are for complex extracts and not for isolated Centauroside or its analogs.
| Centaurea Species | Bioactivity Assay | Result (IC50/EC50 in µg/mL) | Reference |
| Centaurea tougourensis | Acetylcholinesterase (AChE) Inhibition | 9.8 ± 0.62 | [6] |
| Centaurea tougourensis | Butyrylcholinesterase (BChE) Inhibition | 173.53 ± 0.04 | [6] |
| Centaurea solstitialis subsp. solstitialis | 5-Lipoxygenase Inhibition | 122.10 | [7] |
| Centaurea cyanus | DPPH Radical Scavenging | 271.77 ± 3.07 | [13] |
| Centaurea cyanus | ABTS Radical Scavenging | 397.51 ± 24.71 | [13] |
Experimental Protocols
The assessment of the bioactivities of Centaurea extracts involves a variety of established in vitro and in vivo experimental models.
Antioxidant Activity Assays
A common method to evaluate antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay .[14] In this assay, the ability of the plant extract to donate an electron to the stable DPPH radical is measured spectrophotometrically. A decrease in the absorbance of the DPPH solution indicates radical scavenging activity.[14] Another frequently used method is the ferric reducing antioxidant power (FRAP) assay , which measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[14]
Anti-inflammatory Activity Assays
The 5-lipoxygenase (5-LOX) inhibition assay is a common in vitro method to screen for anti-inflammatory activity.[7] This enzyme is involved in the biosynthesis of leukotrienes, which are inflammatory mediators. Inhibition of 5-LOX activity by an extract suggests potential anti-inflammatory effects.[7] In vivo models, such as carrageenan-induced paw edema in rodents, are also used to assess the anti-inflammatory effects of plant extracts.
Neuroprotective Activity Assays
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibition assays are employed to screen for compounds that may be beneficial in neurological disorders like Alzheimer's disease.[6] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes can lead to increased acetylcholine levels in the brain, which is a therapeutic strategy for managing symptoms of dementia.
Visualizing Experimental and Biological Pathways
While specific signaling pathways for Centauroside are not well-defined in the literature, general pathways relevant to the observed bioactivities can be illustrated.
General workflow for bioactivity screening of Centaurea extracts.
Putative anti-inflammatory signaling pathway modulation.
References
- 1. notulaebiologicae.ro [notulaebiologicae.ro]
- 2. researchgate.net [researchgate.net]
- 3. Chemical composition and potential pharmacological applications of Centaurea acaulis L. - ProQuest [proquest.com]
- 4. Antioxidant activity of Centaurium erythraea infusion evidenced by its superoxide radical scavenging and xanthine oxidase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. In vivo anti-inflammatory and anti-allergic activities of cynaroside evaluated by using hydrogel formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Salidroside Exerts Neuroprotective Effects via Inhibiting Ferroptosis in Mice with Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Centaurea cyanus Methanolic Extract on Antioxidant Activity and Anti-inflammatory Effects in LPS-induced RAW 264.7 Macrophages [jales.org]
- 14. scielo.br [scielo.br]
Safety Operating Guide
Safe Disposal of (Z)-Aldosecologanin (Centauroside): A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (Z)-Aldosecologanin, also known as Centauroside.
(Z)-Aldosecologanin is a natural product, and while extensive hazard data is not currently available, it should be handled with care, and discharge into the environment must be avoided.[1] The following procedures are based on standard laboratory safety protocols and information from the available Safety Data Sheet (SDS).
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid the inhalation of any dust or aerosols.[1]
II. Spill and Leak Management
In the event of a spill, immediate action should be taken to contain the material and prevent it from entering drains or waterways.[1]
-
Isolate the Area: Cordon off the spill area to prevent cross-contamination.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material into a designated waste container. Avoid creating dust. For liquid spills, use an inert absorbent material to collect the substance.
-
Clean the Area: Once the bulk of the material has been removed, decontaminate the spill area with an appropriate solvent or cleaning solution.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, should be placed in a sealed container and disposed of as chemical waste.
III. Step-by-Step Disposal Procedure
The primary method for the disposal of (Z)-Aldosecologanin is through a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
-
Waste Collection:
-
Place all waste (Z)-Aldosecologanin, including unused product and contaminated materials, into a clearly labeled, sealed, and compatible waste container.
-
The label should include the full chemical name: "(Z)-Aldosecologanin (Centauroside)" and any known hazard information.
-
-
Storage:
-
Store the waste container in a designated, secure area for chemical waste, away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.[1]
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the collection and proper disposal of the waste.
-
Provide the waste disposal company with a copy of the Safety Data Sheet if available.
-
IV. Summary of Safety and Disposal Information
The following table summarizes the key safety and disposal recommendations for (Z)-Aldosecologanin.
| Parameter | Recommendation | Source |
| GHS Hazard Classification | No data available | [1] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat | [1] |
| Handling | Use in a well-ventilated area; avoid dust formation | [1] |
| Spill Containment | Prevent entry into drains; collect with inert material | [1] |
| Primary Disposal Method | Collection and disposal by a licensed chemical waste contractor | [1] |
| Environmental Precautions | Discharge into the environment must be avoided | [1] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (Z)-Aldosecologanin.
Caption: Disposal workflow for (Z)-Aldosecologanin.
References
Personal protective equipment for handling (Z)-Aldosecologanin (Centauroside)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of (Z)-Aldosecologanin (Centauroside). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment is provided below. While the specific hazards of (Z)-Aldosecologanin are not fully characterized, the following PPE is recommended to minimize exposure.[1]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-impermeable gloves |
| Body Protection | Protective Clothing | Standard laboratory coat or chemical-resistant suit |
| Eye Protection | Protective Eyewear | Safety glasses with side shields or goggles |
| Respiratory | Respiratory Protection | Use in a well-ventilated area. |
Operational Plan: Step-by-Step Handling Procedures
Follow these steps to ensure the safe handling of (Z)-Aldosecologanin in a laboratory setting.
-
Preparation :
-
Ensure a well-ventilated workspace, such as a chemical fume hood.[1]
-
Assemble all necessary equipment and materials before handling the compound.
-
Don the appropriate personal protective equipment as outlined in the table above.
-
-
Handling :
-
In Case of Exposure :
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[1]
-
Eye Contact : Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Immediately call a doctor or Poison Control Center.[1]
-
-
Spill Management :
Caption: Workflow for the safe handling and disposal of (Z)-Aldosecologanin.
Disposal Plan
Proper disposal of (Z)-Aldosecologanin is crucial to prevent environmental contamination.
-
Waste Collection :
-
Collect all waste material, including any contaminated items, in a suitable and clearly labeled, closed container.[1]
-
-
Disposal :
-
Arrange for disposal through a licensed professional waste disposal service.
-
Adhere to all local, state, and federal regulations for chemical waste disposal.
-
Discharge into the environment must be avoided.[1]
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
